Bongkrekic Acid (ammonium salt) discovery and history
Discovery, Mechanism, and Pharmacological Application[1] Executive Summary Bongkrekic Acid (BA) is a rare, heat-stable, respiratory toxin produced by the bacterium Burkholderia gladioli pathovar cocovenenans.[1][2][3] Hi...
Author: BenchChem Technical Support Team. Date: February 2026
Discovery, Mechanism, and Pharmacological Application[1]
Executive Summary
Bongkrekic Acid (BA) is a rare, heat-stable, respiratory toxin produced by the bacterium Burkholderia gladioli pathovar cocovenenans.[1][2][3] Historically associated with fatal food poisoning outbreaks in Indonesia (tempe bongkrek) and China (fermented corn), BA has evolved from a toxicological hazard into a precise molecular tool for studying mitochondrial bioenergetics.[1]
This guide provides a technical deep-dive for researchers, focusing on the ammonium salt formulation (
), which is the standard reagent for biological assays due to its superior aqueous solubility and stability compared to the free acid.[1]
Part 1: Historical Genesis & Discovery
The discovery of Bongkrekic Acid is rooted in the "Tempe Bongkrek" crisis of the early 20th century in Java, Indonesia.[1]
1.1 The "Tempe Bongkrek" Crisis
Tempe bongkrek is a traditional fermented food made from coconut press cake (a lipid-rich byproduct).[1] In the 1930s, economic depression led to unhygienic home-production, resulting in outbreaks of fatal food poisoning characterized by hyperglycemia followed by severe hypoglycemia, liver failure, and death.[1]
1.2 Isolation and Identification
Dutch scientists W.K.[1] Mertens and A.G. van Veen at the Eijkman Institute in Batavia (now Jakarta) were the first to investigate the etiology.[1]
1933: They isolated the causative bacterium, originally naming it Pseudomonas cocovenenans (meaning "poison-berry" from coconut).[1] Modern taxonomy has reclassified it as Burkholderia gladioli pathovar cocovenenans .[1]
The complex structure of BA (highly unsaturated, multiple conjugated double bonds) made it a formidable synthetic challenge.[1]
1984 (Corey et al.): The first total synthesis was achieved by E.J.[1][5] Corey at Harvard. This landmark synthesis confirmed the absolute configuration and provided a route to isotopically labeled derivatives.
2009 (Shindo et al.): Developed a more efficient, convergent synthesis using Suzuki-Miyaura coupling to assemble the three key fragments, significantly improving yield and accessibility for analog generation.[1]
Part 3: Mechanistic Deep Dive (The ANT Inhibitor)
Bongkrekic Acid is a specific, non-competitive inhibitor of the Adenine Nucleotide Translocase (ANT) , the gatekeeper protein responsible for exchanging cytoplasmic ADP for mitochondrial ATP.[1]
Bongkrekic Acid binds exclusively to the m-state of ANT on the matrix side.[1] It acts as a "molecular staple," locking the transporter in the matrix-facing conformation.[1] This prevents the conformational change required to transport ATP out of the mitochondria, effectively halting oxidative phosphorylation.[1]
Contrast with Atractyloside (ATR): ATR binds to the c-state (cytosolic side).[1] While both inhibit transport, they lock the protein in opposite conformations.[1] This distinction is critical for structural biology studies of the mitochondrial carrier family.
Inhibition Step: Inject Bongkrekic Acid (Ammonium Salt) to a final concentration of 20 µM .
Readout:
Result: Immediate cessation of ADP-stimulated respiration.
Control: Add Oligomycin (ATP synthase inhibitor) to a parallel well.[1] BA effect should mimic Oligomycin but acts upstream at the transporter.[1]
Differentiation: Add Atractyloside (50 µM) to a separate run. While both inhibit respiration, BA-treated mitochondria will not bind radiolabeled CAT (Carboxyatractyloside) effectively due to conformational locking.[1]
References
Mertens, W.K. & Van Veen, A.G. (1933).[1] De bongkrek-vergiftigingen in Banjoemas. Geneeskundig Tijdschrift voor Nederlandsch-Indië. (Note: Historical citation, linked to related modern review).
Henderson, P.J.[1] & Lardy, H.A. (1970).[1] Bongkrekic acid.[1][3][4][5][7][8][9][10][11][12][13] An inhibitor of the adenine nucleotide translocase of mitochondria.[1][4][8][14] Journal of Biological Chemistry. Link
Corey, E.J.[1][5][9] & Tramontano, A. (1984).[1][5] Total synthesis of bongkrekic acid. Journal of the American Chemical Society.[1] Link
Anwar, M. et al. (2017).[1] Bongkrekic Acid—a Review of a Lesser-Known Mitochondrial Toxin. Journal of Medical Toxicology. Link
Moebius, N. et al. (2012).[1] Biosynthesis of the respiratory toxin bongkrekic acid in the pathogenic bacterium Burkholderia gladioli. Chemistry & Biology. Link
Sato, Y., Shindo, M. et al. (2009).[1] Efficient synthesis of bongkrekic acid.[4][5][10][15] Three-component convergent strategy. Tetrahedron Letters. Link
Technical Guide: Bongkrekic Acid Biosynthesis in Burkholderia gladioli
Executive Summary Bongkrekic Acid (BA) is a rare but lethal respiratory toxin produced exclusively by Burkholderia gladioli pathovar cocovenenans (BGC). Chemically, it is a highly unsaturated, branched tricarboxylic acid...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Bongkrekic Acid (BA) is a rare but lethal respiratory toxin produced exclusively by Burkholderia gladioli pathovar cocovenenans (BGC). Chemically, it is a highly unsaturated, branched tricarboxylic acid. Its mechanism of action—irreversible inhibition of the mitochondrial Adenine Nucleotide Translocase (ANT)—makes it a compound of significant interest for apoptosis research and a critical target for food safety monitoring.
This guide dissects the molecular machinery of BA production.[1][2] Unlike canonical polyketide synthases (PKS), the BA pathway utilizes a non-canonical trans-AT PKS system coupled with a unique
-branching cassette . Understanding this pathway is essential for developing detection assays, therapeutic neutralizers, and metabolic engineering applications.
Part 1: The Genetic Architecture (bon Cluster)
The capability to produce BA is encoded by the ~62 kb bon biosynthetic gene cluster. This cluster is a genomic island, likely acquired via horizontal gene transfer, which explains why only the cocovenenans pathovar is toxigenic.
Gene Function Table[3]
The bon cluster (GenBank Ref: KC512396) operates as a synchronized assembly line.
Gene
Protein Type
Primary Function
Mechanism/Causality
bonA
PKS (Modules 1-3)
Carbon Chain Assembly
Initiates synthesis; contains docking domains for -branching enzymes.
bonB
PKS (Modules 4-6)
Carbon Chain Elongation
Completes the polyketide backbone assembly.
bonC
Acyltransferase (trans-AT)
Malonyl-CoA Loading
Discrete enzyme that loads extender units onto ACP domains of BonA/BonB (unlike cis-AT PKS).
bonF-I
HMGS Cassette
-Branching
A multi-enzyme complex that installs methyl/side chains at the -position (critical for BA structure).[3]
bonL
P450 Monooxygenase
Tailoring
Oxidizes the terminal methyl group to a carboxylic acid (creating the tricarboxylic acid functionality).[1]
bonR
LuxR-type Regulator
Transcriptional Activation
Senses environmental/QS signals to trigger cluster expression.
bonJ
TE (Thioesterase)
Chain Release
Offloads the mature polyketide from the enzymatic assembly line.
Part 2: Biosynthetic Mechanism (The "How")
The synthesis of BA is distinct from standard fatty acid synthesis. It involves a Type I Modular Polyketide Synthase with two critical deviations from the norm: trans-Acyltransferase (trans-AT) architecture and
In canonical PKSs, the Acyltransferase (AT) domain is embedded within each module. In the bon pathway, BonC is a free-standing enzyme. It iteratively loads malonyl-CoA onto the Acyl Carrier Proteins (ACPs) of BonA and BonB. This "trans" mechanism allows for greater evolutionary plasticity.
The
-Branching Event (The Critical Step)
BA contains unique alkyl branches that are not derived from methylmalonyl-CoA. Instead, they are installed by the BonF-I cassette (homologous to HMG-CoA synthase enzymes).
BonA pauses chain elongation.
BonF-I complex attacks the
-keto intermediate.
An alkyl group is introduced (creating the branching points seen in the final BA structure).
This structural feature is what allows BA to lock the mitochondrial ANT in the "m" state, preventing ATP transport.
Pathway Visualization
Figure 1: The Bongkrekic Acid biosynthetic assembly line. Note the interaction of the discrete trans-AT (BonC) and the branching cassette (BonF-I) with the main PKS modules.
Part 3: Regulatory Networks
The production of BA is not constitutive; it is tightly regulated by environmental conditions, specifically the presence of lipids and population density.
Lipid-Dependent Induction
B. gladioli produces BA efficiently only in lipid-rich environments (e.g., coconut press cake, fermented corn).
Mechanism: Lipolysis releases free fatty acids (glycerol and oleic acid).
Causality: Fatty acid metabolism generates high pools of Acetyl-CoA (precursor) and likely signals the BonR regulator to derepress the bon cluster. Glucose-rich media often suppresses BA production (Catabolite Repression).
Quorum Sensing (QS)
While B. gladioli possesses the bgbI/bgbR QS system (regulating toxoflavin), BA production is linked to the specific regulator BonR .
BonR Function: A LuxR-family transcription factor located upstream of bonA.
Trigger: It binds to the promoter region of the bon operon. Its activation is density-dependent, ensuring toxin is only produced when the bacterial population is sufficient to compete with fungi (e.g., Rhizopus in tempeh).
Regulatory Logic Diagram
Figure 2: Regulatory cascade for BA production. Note the dependence on lipid metabolism and specific temperature windows (22-30°C).
Part 4: Experimental Protocols
Safety Warning (Critical)
DANGER: Bongkrekic Acid is a lethal mitochondrial toxin (LD50 ~1-3 mg/kg). There is no specific antidote.
BSL-2 containment is required for the organism.
Chemical Fume Hood is required for handling purified toxin.
Inactivation: Autoclave cultures at 121°C for 30 min. BA is heat-stable; chemical inactivation (strong alkali) is preferred for surfaces.
Optimized Production Protocol
Standard LB broth is insufficient for BA production. You must mimic the "Tempeh Bongkrek" environment.
Step 1: Inoculum Preparation
Streak B. gladioli pv. cocovenenans on Potato Dextrose Agar (PDA).
Incubate at 30°C for 24-48 hours.
Suspend single colony in 5 mL Tryptone Soya Broth (TSB).
Step 2: Fermentation (The "Causality" Step)
Medium: Potato Dextrose Broth (PDB) supplemented with 2% Glycerol or Coconut Milk (50% v/v) .
Why: Glycerol/lipids provide the acetyl-CoA pool and metabolic signals required to activate bonR.
Agitation: 150-200 rpm (BA production is aerobic).
Time: 3-5 days.
Step 3: Extraction & Detection (Self-Validating)
Clarification: Centrifuge culture (10,000 x g, 10 min). Collect supernatant.
Acidification: Adjust pH to 2.0 with HCl (BA is an acid; this protonates it for organic solvent extraction).
Extraction: Mix 1:1 with Ethyl Acetate or Chloroform. Vortex vigorously.
Dry: Evaporate solvent layer under nitrogen. Re-suspend in Methanol.
HPLC Validation:
Column: C18 Reverse Phase.
Mobile Phase: Methanol:Water (with 0.1% acetic acid) gradient.
Detection: UV at 267 nm (Characteristic absorption max for BA).
Genetic Confirmation (Knockout)
To confirm a strain is toxigenic or to study gene function:
Design: Target bonA (PKS) or bonR (Regulator).
Vector: Use a suicide plasmid (e.g., ppK18mobsacB) for homologous recombination.
Validation: The mutant should grow normally on lipid media but produce zero peak at 267 nm in HPLC. This serves as the negative control for all toxicity assays.
References
Moebius, N., et al. (2012). "Biosynthesis of the respiratory toxin bongkrekic acid in the pathogenic bacterium Burkholderia gladioli." Chemistry & Biology. Link
Anwar, M., et al. (2017). "Bongkrekic acid—a review of a lesser-known mitochondrial toxin." Journal of Mitochondria, Plastids and Endosymbiosis. Link
Zhang, J., et al. (2020). "Genomic analysis of Burkholderia gladioli pv. cocovenenans reveals the evolutionary origin of the bongkrekic acid biosynthesis gene cluster."[4] Frontiers in Microbiology. Link
Falconer, S.B., et al. (2011). "Burkholderia gladioli produces a novel antibiotic, gladiolin, with activity against Mycobacterium tuberculosis." Journal of the American Chemical Society. (Provides context on B. gladioli PKS machinery). Link
Gao, J., et al. (2023). "Outbreak of Bongkrekic Acid Poisoning Associated with Fermented Corn Noodles." China CDC Weekly. Link
Author: BenchChem Technical Support Team. Date: February 2026
Topic: The bon Gene Cluster for Bongkrekic Acid Production
Content Type: Technical Whitepaper
Audience: Researchers, Synthetic Biologists, and Toxicology Specialists
[1][2][3][4]
Executive Summary
Bongkrekic Acid (BA) is a rare, highly unsaturated tricarboxylic fatty acid produced by Burkholderia gladioli pathovar cocovenenans.[1][2][3][4] While historically notorious for lethal food poisoning outbreaks involving fermented coconut (tempeh bongkrek), BA has emerged as a critical molecular probe in mitochondrial biology. It functions as a specific, high-affinity inhibitor of the Adenine Nucleotide Translocase (ANT), effectively freezing the mitochondrial permeability transition pore (mPTP).
This guide delineates the genomic basis of BA production—specifically the bon biosynthetic gene cluster.[5][1][2][6][4][7][8][9] It provides a technical roadmap for the heterologous expression, fermentation, and isolation of BA, synthesizing seminal work by the Hertweck group with recent insights into beta-branching mechanisms.
Warning: Bongkrekic Acid is a lethal respiratory toxin.[2][4][10] All protocols described herein requires BSL-2 containment and strict adherence to chemical safety standards.
Genomic Architecture of the bon Cluster
The biosynthesis of BA is governed by a 64-kb trans-acyltransferase polyketide synthase (trans-AT PKS) gene cluster, designated as the bon cluster. Unlike canonical cis-AT PKS systems, the bon cluster relies on discrete acyltransferases and features a complex "beta-branching" cassette essential for the molecule's bioactivity.
Gene Function Table
The following table breaks down the specific roles of the open reading frames (ORFs) within the bon cluster.
Tailoring; oxidation of methyl group to carboxylate.[4]
bonL
520
Acyl-CoA Ligase
Activates starter unit (likely fatty acid derivative).
bonN
90
Discrete ACP
Crucial: Carrier protein specifically for beta-branching units.
Cluster Visualization
The following diagram illustrates the linear arrangement of the bon gene cluster.
Figure 1: Linear topology of the bon biosynthetic gene cluster in B. gladioli pv.[7] cocovenenans.
Biosynthetic Mechanistics[12][13]
The production of BA involves a sophisticated assembly line that deviates from standard PKS logic. Understanding this is vital for any genetic engineering attempts.
The Beta-Branching Anomaly
BA contains specific methyl/carboxymethyl branches at the beta-position of the polyketide chain. This is not achieved by methylmalonyl-CoA incorporation but by a "beta-branching" cassette (BonF, G, H, I, N).
BonN (ACP Donor): A discrete ACP that is loaded with a malonyl unit.[13]
BonG (HMG-CS): Condenses the malonyl-BonN with the beta-keto intermediate on the main PKS module.
BonH/I (ECH): Dehydrate and decarboxylate the intermediate to form the beta-branch (methylene or methyl group).
The Oxidative Finish
The final molecule is a tricarboxylic acid.[4] The PKS assembly produces a precursor with methyl groups. The cytochrome P450 monooxygenase BonL (and potentially BonK) performs a 6-electron oxidation of a specific methyl group to convert it into the terminal carboxylic acid moieties, conferring the molecule's solubility and ANT-binding capability.
Figure 2: Biosynthetic logic flow from precursor activation to P450-mediated oxidative maturation.
Production and Isolation Protocols
Cultivation Strategy
B. gladioli pv. cocovenenans requires specific lipid triggers to maximize BA titers. Standard LB broth yields poor results. The presence of oleic acid or coconut lipids stimulates the bon cluster expression.[2]
BA is a tricarboxylic acid; its solubility is highly pH-dependent. This property is exploited for purification.
Acidification: Harvest culture supernatant (centrifuge 8000 x g, 15 min). Adjust supernatant pH to 3.0 using 2M HCl. Validation: The solution should turn cloudy as BA and lipids protonate.
Solvent Partition: Extract twice with an equal volume of Ethyl Acetate (EtOAc).
Concentration: Evaporate EtOAc to dryness under reduced pressure (Rotavap at 40°C).
Reconstitution: Dissolve residue in 100% Methanol.
HPLC Purification
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 250mm).
Mobile Phase:
20-25 min: Hold 90% B
Detection: UV at 267 nm (Characteristic absorption max for BA).
Molecular Pharmacology: ANT Inhibition
Bongkrekic Acid is unique because it targets the mitochondrial Adenine Nucleotide Translocase (ANT) from the matrix side, locking it in the "m-state" (matrix-open). This contrasts with Atractyloside, which locks ANT in the "c-state" (cytosol-open).
Mechanism:
BA permeates the outer mitochondrial membrane (lipophilic).
It enters the matrix (pH gradient driven).
It binds to ANT, preventing the conformational change required to translocate ADP into the matrix and ATP out.
Result: Cessation of oxidative phosphorylation and inhibition of the Mitochondrial Permeability Transition Pore (mPTP) opening.
Figure 3: Mechanism of Action: BA locking ANT in the m-state, halting nucleotide exchange.
References
Moebius, N., et al. (2012). "Biosynthesis of the respiratory toxin bongkrekic acid in the pathogenic bacterium Burkholderia gladioli."[6][3][4][10] Chemistry & Biology, 19(9), 1164-1174.[3][4][10][15]
Anwar, M., et al. (2017). "Bongkrekic Acid—a Review of a Lesser-Known Mitochondrial Toxin."[10] Journal of Medical Toxicology, 13(2), 173-179.[10]
Ruprecht, J.J., et al. (2019). "The mechanism of nucleotide exchange by the mitochondrial ADP/ATP carrier." Current Opinion in Structural Biology, 57, 135-142.
Winter, A.J., et al. (2023). "β-Branching in the biosynthesis of bongkrekic acid: a complex affair."[13] RSC Chemical Biology.
Targeting the Mitochondrial Gatekeeper: A Technical Guide to the Synthesis of Bongkrekic Acid and Its Analogs
Executive Summary & Biological Imperative Bongkrekic Acid (BA) is a polyketide respiratory toxin produced by Burkholderia gladioli pathovar cocovenenans.[1][2][3] While historically notorious for fatal food poisoning out...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Biological Imperative
Bongkrekic Acid (BA) is a polyketide respiratory toxin produced by Burkholderia gladioli pathovar cocovenenans.[1][2][3] While historically notorious for fatal food poisoning outbreaks in fermented coconut and corn products (tempe bongkrek), BA has become an indispensable molecular probe in mitochondrial physiology.
The Core Value Proposition:
BA is a specific ligand for the Adenine Nucleotide Translocase (ANT) .[4] Unlike Atractyloside (ATR), which locks ANT in the cytoplasmic-open (c-state), BA locks ANT in the matrix-open (m-state) . This unique binding mode inhibits the Mitochondrial Permeability Transition Pore (mPTP), making BA a potent—albeit toxic—inhibitor of apoptosis.
For drug developers, the BA scaffold offers a template for designing anti-ischemic agents that prevent reperfusion injury by stabilizing mitochondrial integrity. This guide details the chemical logic required to synthesize BA and its simplified analogs.
Structural Deconstruction
To synthesize BA, one must first respect its geometric complexity. It is a tricarboxylic acid characterized by a highly unsaturated backbone containing seven double bonds.[5]
The C1/C22 Carboxylic Acids: Terminal polar anchors essential for ANT binding.
The C20 Carboxymethyl Tail: A branching acid group that is critical for locking the m-state conformation.
The C6 Methoxy Group: A stereogenic center (
) that influences the backbone curvature.
The Polyene Chain: A rigid linker with specific
geometry. Isomerization here (e.g., to Iso-bongkrekic acid) alters potency.[6]
Mechanism of Action: The ANT Lock
Understanding the target is prerequisite to synthesis. BA does not merely "plug" the hole; it conformationally freezes the transporter.
Figure 1: The bi-state mechanism of ANT. BA specifically arrests the transporter in the matrix-facing orientation (m-state), preventing the conformational change required for ADP/ATP exchange.
Synthetic Strategy: The Convergent Approach
While E.J. Corey completed the first total synthesis in 1984 [1], modern approaches (Shindo, 2009; Ley, 2011) utilize convergent synthesis . This is superior for analog generation because it allows researchers to modify specific fragments (e.g., the methoxy core) without rebuilding the entire chain.
Retrosynthetic Analysis (The "Shindo" Strategy)
We disconnect the molecule into three distinct fragments to be coupled via transition-metal catalysis and olefination.
Fragment A (Left Wing): C1–C8 segment containing the methoxy group.
Fragment B (Middle Linker): C9–C17 segment (the diene spacer).
Fragment C (Right Wing): C18–C22 segment containing the branched carboxylic acid.
Figure 2: Convergent retrosynthesis allowing modular modification of the BA backbone.
This protocol focuses on the critical Suzuki-Miyaura coupling and Julia-Kocienski olefination steps, which assemble the full carbon skeleton. This method assumes the prior preparation of the three fragments (A, B, C) as described by Shindo et al. [2].
Reagents & Parameters Table
Reagent
Role
Molar Eq.
Conditions
Fragment A (Sulfone)
Electrophile (Julia)
1.0
-78°C, THF
Fragment B (Aldehyde)
Nucleophile precursor
1.2
-78°C to RT
NaHMDS
Base (Strong)
1.3
Deprotonation of sulfone
Pd(PPh3)4
Catalyst
0.05
Suzuki Coupling
TlOEt (Thallium Ethoxide)
Base (Suzuki)
1.5
Activates Boronate
Fragment C (Iodide)
Electrophile (Suzuki)
1.1
RT, THF/H2O
Step-by-Step Workflow
Phase 1: Construction of the C1-C17 Backbone (Julia-Kocienski)
Rationale: The Julia-Kocienski reaction is selected here because it provides high E-selectivity for the newly formed double bond, crucial for biological activity.
Preparation: In a flame-dried flask under Argon, dissolve Fragment A (containing the benzothiazolyl sulfone moiety) in anhydrous THF.
Deprotonation: Cool to -78°C. Add NaHMDS (Sodium bis(trimethylsilyl)amide) dropwise. The solution will turn bright yellow/orange, indicating the formation of the sulfonyl carbanion. Stir for 30 minutes.
Addition: Cannulate a solution of Fragment B (the aldehyde) in THF into the reaction mixture slowly over 10 minutes.
Elimination: Allow the mixture to warm to room temperature naturally over 4 hours. The spontaneous elimination of SO2 and the benzothiazole byproduct occurs, yielding the alkene.
Workup: Quench with saturated NH4Cl. Extract with Ethyl Acetate (3x). Dry over MgSO4 and concentrate. Purify via flash chromatography (Hexanes/EtOAc 9:1) to isolate the C1-C17 intermediate .
Phase 2: Final Assembly (Suzuki-Miyaura Coupling)
Rationale: The C17-C18 bond formation is sensitive. Suzuki coupling is mild and tolerates the carboxylic esters present in the fragments.
Setup: Dissolve the C1-C17 intermediate (now functionalized as a boronic ester at C17) and Fragment C (vinyl iodide) in degassed THF/Water (10:1).
Catalysis: Add TlOEt (Thallium ethoxide) followed by Pd(PPh3)4 .
Note: TlOEt is toxic but often gives superior yields in complex polyene couplings compared to carbonate bases. If safety is a concern, Cs2CO3 can be substituted but may lower yield.
Reaction: Stir at room temperature for 12 hours in the dark (to prevent photo-isomerization of the polyene chain).
Hydrolysis: The resulting tri-ester must be saponified. Treat with LiOH (3.0 eq) in THF/MeOH/H2O at 0°C for 6 hours.
Isolation: Acidify carefully to pH 4 with 1M HCl. Extract with EtOAc. The final product is Bongkrekic Acid .[5][7]
Analog Design & Structure-Activity Relationships (SAR)
Recent studies [3, 4] have mapped the pharmacophore of BA. If you are developing analogs to reduce toxicity or improve solubility, adhere to these rules:
The "Three-Acid" Rule
The most critical finding is that all three carboxylic acid groups are essential .
Experiment: Methylation of any single carboxyl group (C1, C22, or the C20 branch) results in a >90% loss of anti-apoptotic activity.
Implication: The molecule likely acts as a "tripod" clamp on the cationic residues within the ANT binding pocket (Arg/Lys rich regions).
Chain Length Sensitivity
Truncated analogs (shortening the polyene chain) lose potency. The distance between the C1 acid and the C20 acid must be maintained (~18–20 Å) to span the ANT binding site.
Isomerization (Iso-Bongkrekic Acid)
Under basic conditions, BA isomerizes to Iso-bongkrekic acid .
Structural Change: Z to E isomerization at the C20 double bond.
Activity: Iso-BA retains ANT binding capability but often with slightly altered kinetics. It is a common impurity in synthetic preparations.
Safety & Handling (Critical)
Bongkrekic Acid is a lethal mitochondrial toxin. [2][8]
Human Lethality: Doses as low as 1–2 mg can be fatal.
Handling Protocols:
No Sharps: Never use needles with BA solutions to avoid accidental injection.
Double Glove: Nitrile gloves (double layer). BA is lipophilic and can penetrate skin.
Inactivation: Standard autoclaving does NOT destroy BA (it is heat stable). Glassware must be treated with strong bleach (NaOCl) or piranha solution to oxidatively degrade the polyene chain before washing.
References
Corey, E. J., & Tramontano, A. (1984).[5][10] Total synthesis of bongkrekic acid.[1][5][7][10][11][12][13] Journal of the American Chemical Society, 106(2), 462–463.[5] Link
Francais, A., Leyva, A., Etxebarria-Jardi, G., & Ley, S. V. (2010).[5][11] Total Synthesis of the Anti-Apoptotic Agents Iso- and Bongkrekic Acids.[5][7][11][12] Organic Letters, 12(2), 340–343.[5] Link
Shindo, M., et al. (2012). Molecular design, synthesis, and evaluation of novel potent apoptosis inhibitors inspired from bongkrekic acid.[12][13] Chemical Research in Toxicology, 25(11). Link
Anwar, M., et al. (2017).[5] Bongkrekic Acid—a Review of a Lesser-Known Mitochondrial Toxin.[4][5] Journal of Medical Toxicology, 13(2), 173–179.[5] Link
Physicochemical Properties and Mechanistic Profile of Bongkrekic Acid Ammonium Salt
Executive Summary Bongkrekic Acid (BA) is a potent respiratory toxin and a critical molecular probe in mitochondrial physiology. Produced by the bacterium Burkholderia gladioli pathovar cocovenenans, it functions as a sp...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Bongkrekic Acid (BA) is a potent respiratory toxin and a critical molecular probe in mitochondrial physiology. Produced by the bacterium Burkholderia gladioli pathovar cocovenenans, it functions as a specific, high-affinity inhibitor of the Adenine Nucleotide Translocator (ANT) .[1]
While the free acid form is lipophilic and poorly soluble in aqueous media, the Ammonium Salt (specifically the triammonium species) is the preferred reagent for biological applications due to its enhanced solubility and stability in physiological buffers. This guide provides a definitive technical reference for the physicochemical characterization, handling, and experimental application of Bongkrekic Acid Ammonium Salt.
Part 1: Chemical Identity & Stoichiometry
Crucial Insight: Researchers often conflate the properties of the free acid with the ammonium salt. For precise molar dosing, the molecular weight difference must be accounted for. BA is a tricarboxylic acid; the commercial "ammonium salt" is typically the triammonium form.
Functional Groups: Three carboxylic acid groups responsible for the salt formation and mitochondrial targeting.
Chromophores: Conjugated double bonds confer UV absorption but also photosensitivity.
Part 2: Mechanism of Action (The Biological Interface)
Expertise Note: Unlike Atractyloside (ATR) or Carboxyatractyloside (CAT), which bind to the ANT in the cytosolic (c-state) conformation, Bongkrekic Acid permeates the inner mitochondrial membrane (IMM) and binds to the ANT in the matrix (m-state) conformation.[2]
Thermodynamic Locking
BA acts as a "conformational lock." By binding to the m-state, it prevents the reorientation of the carrier site to the cytosolic side, effectively halting the ADP/ATP exchange. This inhibition is uncompetitive with respect to extracellular ADP but tight-binding in nature.
Pathway Visualization
The following diagram illustrates the specific locking mechanism of BA compared to physiological transport.
Caption: Figure 1. Mechanism of ANT inhibition. BA crosses the IMM and locks the transporter in the matrix-facing (m-state), preventing ADP uptake.
Part 3: Physicochemical Stability & Handling
Stability Profile
Thermal Stability: The ammonium salt is remarkably heat-stable. It withstands boiling (100°C) for short periods, which explains its persistence in contaminated fermented foods (e.g., Tempe bongkrek).
pH Sensitivity: Stable in neutral and alkaline solutions (pH > 7). In acidic conditions (pH < 4), the salt converts to the free acid, which may precipitate out of aqueous solution.
Photostability:CRITICAL. The conjugated polyene structure is sensitive to UV light. Prolonged exposure causes isomerization or degradation.
Protocol: Handle in amber vials; avoid direct sunlight.
Caption: Figure 2. Optimized LC-MS/MS workflow. Ammonia is used during extraction to ensure solubility, while acidic LC mobile phase sharpens peaks.
Part 5: Experimental Protocol
Preparation of 10 mM Stock Solution
This protocol ensures the correct pH for stability and solubility.
Weighing: Accurately weigh 1.0 mg of Bongkrekic Acid Ammonium Salt.
Calculation:
.
Solvent Choice:
Option A (Biological Assays): Add 186
L of 0.01 M Tris buffer (pH 7.5) . Vortex gently.
Option B (Chemical Storage): Add 186
L of DMSO .
Verification: Measure UV absorbance at 267 nm (Methanol dilution) to verify concentration using
.
Mitochondrial Respiration Assay (Self-Validating)
To confirm biological activity (ANT inhibition):
System: Isolated rat liver mitochondria (0.5 mg protein/mL).
Substrate: Succinate (5 mM) + Rotenone (2
M).
State 3 Induction: Add ADP (200
M). Observe rapid oxygen consumption.
Inhibition: Add Bongkrekic Acid (2-5
M final) .
Expected Result: Immediate cessation of State 3 respiration (flat line).
Control: Add Oligomycin (ATP synthase inhibitor) to a separate run; BA should inhibit respiration even if added after uncouplers in some contexts, but primarily it blocks ADP entry.
Validation: If respiration continues, the BA has degraded (likely UV damage) or the mitochondria are damaged (leaky IMM).
References
Henderson, P. J., & Lardy, H. A. (1970). Bongkrekic acid.[6][7][8] An inhibitor of the adenine nucleotide translocase of mitochondria.[1][8][9][10] Journal of Biological Chemistry, 245(6), 1319–1326.[6] Link
Anwar, M., et al. (2017). Bongkrekic Acid—a Review of a Lesser-Known Mitochondrial Toxin.[11] Journal of Medical Toxicology, 13(2), 173–179.[11] Link
Klingenberg, M. (2008). The ADP and ATP transport in mitochondria and its carrier. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1778(10), 1978-2021. Link
TargetMol. Bongkrekic Acid (Ammonium Salt) Product Data. Link
Cayman Chemical. Bongkrekic Acid Technical Information. Link
Technical Whitepaper: Solubilization and Handling of Bongkrekic Acid Ammonium Salt
Executive Summary Bongkrekic Acid (BA) is a potent respiratory toxin and a critical tool in mitochondrial research.[1][2] While the free acid form is highly lipophilic and practically insoluble in water, the ammonium sal...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Bongkrekic Acid (BA) is a potent respiratory toxin and a critical tool in mitochondrial research.[1][2] While the free acid form is highly lipophilic and practically insoluble in water, the ammonium salt form (specifically the triammonium salt) is engineered for enhanced aqueous solubility and stability.[1][2]
This guide addresses a common pain point in mitochondrial toxicity studies: the safe and effective solubilization of BA ammonium salt. Improper handling leads to compound precipitation ("crashing out") in aqueous media, inconsistent biological data, or severe safety hazards.[1][2] This document provides validated protocols for dissolving BA in DMSO and water, supported by mechanistic insights into its interaction with the Adenine Nucleotide Translocase (ANT).[1][2]
Part 1: Physicochemical Profile[1][3]
Understanding the molecule's structure is prerequisite to mastering its solubility. BA is a polyunsaturated tricarboxylic acid.
Property
Description
Chemical Name
Bongkrekic Acid (Ammonium Salt)
Core Structure
Long-chain unsaturated fatty acid derivative with three carboxylic acid groups.[1][2][3]
Critical Note: While water soluble, BA ammonium salt should never be dissolved in unbuffered water (which can be slightly acidic due to dissolved CO2).[1] Always use a buffered solution (pH > 7.5).[1][2]
Part 2: Mechanism of Action (The "Why")[2][3]
We solubilize BA to inhibit the Adenine Nucleotide Translocase (ANT) .[2] Unlike Atractyloside (which locks ANT in the cytosolic-facing 'c' state), BA permeates the inner mitochondrial membrane (IMM) and binds to ANT from the matrix side, locking it in the 'm' state.[1][2]
This unique mechanism dictates our solvent choice: the vehicle must allow BA to permeate the cell membrane (if using whole cells) or the outer mitochondrial membrane (isolated mitochondria).[1][2]
Diagram 1: Mechanism of ANT Inhibition
The following diagram illustrates the specific binding modality of BA, preventing ADP/ATP exchange.
Caption: BA crosses the IMM and binds ANT on the matrix face, locking it in the 'm-state' and halting oxidative phosphorylation.
Part 3: Solubilization & Handling Protocols
Safety Pre-Requisite
DANGER: Bongkrekic acid is a lethal mitochondrial toxin (LD50 ~0.68–6.8 mg/kg in mice).[1][2][3] There is no specific antidote.[4]
Engineering Controls: Always handle dry powder or concentrated stocks in a Class II Biosafety Cabinet.
PPE: Double nitrile gloves, lab coat, and safety goggles.[1]
Protocol A: Preparation of Primary Stock (DMSO)
Best for: Long-term storage and cellular assays.[1][2]
Calculate: Determine the volume of DMSO required to reach a concentration of 10 mM .
Example: For 1 mg of BA Ammonium Salt (MW ~537.7), add ~186 µL of anhydrous DMSO.[1][2]
Add Solvent: Add DMSO directly to the vial containing the solid.
Note: If the material is a film on the wall of the vial, vortex vigorously for 30 seconds.
Inspect: Ensure the solution is crystal clear.
Aliquot: Dispense into light-protective amber vials (prevent photodegradation).
Store: -20°C (Stable >2 years).
Protocol B: Preparation of Aqueous Stock
Best for: Isolated mitochondria assays where DMSO interference is a concern.[1]
Buffer Preparation: Prepare 10 mM Tris-HCl, pH 7.5 .
Crucial: Do NOT use water below pH 7.0.
Solubilization: Add the Tris buffer to the solid BA salt to achieve a concentration of 1 mg/mL (~1.8 mM) .
Mixing: Vortex gently. The ammonium salt should dissolve rapidly.
Verification: Check pH. If the pH drops below 7.0 due to the acidity of the compound, adjust carefully with 0.1 N NaOH.
Usage: Use immediately or freeze at -20°C. Avoid repeated freeze-thaw cycles for aqueous stocks.
Protocol C: The "Dropwise" Dilution Method (Cell Culture)
To prevent precipitation when adding the lipophilic BA to cell culture media:
Start with your 10 mM DMSO stock .
Prepare an intermediate dilution (10x working concentration) in PBS (pH 7.4) or culture media.
Technique: Add the DMSO stock dropwise to the vortexing PBS. Do not add PBS to the DMSO.
Add this intermediate solution to your cell culture wells.
Target: Final DMSO concentration should be < 0.1% to avoid solvent toxicity.
Diagram 2: Solubilization Decision Tree
Caption: Decision logic for solvent selection. DMSO is preferred for stability; Tris buffer is required for aqueous applications to maintain pH > 7.[1]
Part 4: Stability and Storage[1][3][6]
The ammonium salt is significantly more stable than the free acid, but it remains sensitive to environmental factors.[1]
Hydrolysis: In aqueous solutions, the ester bonds are relatively stable, but the salt equilibrium is volatile.[1] If the ammonia evaporates or the solution acidifies, the compound reverts to the free acid and precipitates.
Photodegradation: BA contains a conjugated triene system. Exposure to UV or intense white light can cause isomerization or degradation. Always protect from light.
Container: Use glass or high-quality polypropylene. Avoid polystyrene for long-term storage of DMSO stocks.[1]
References
Henderson, P. J., & Lardy, H. A. (1970). Bongkrekic acid.[1][2][3] An inhibitor of the adenine nucleotide translocase of mitochondria.[4][5][6][7] Journal of Biological Chemistry, 245(6), 1319–1326.[1][3][4]
Anwar, M., et al. (2017). Bongkrekic Acid—a Review of a Lesser-Known Mitochondrial Toxin.[1] Journal of Medical Toxicology, 13(2), 173–179.[1][8]
Cayman Chemical. Bongkrekic Acid (ammonium salt) Product Information & Safety Data Sheet.
Technical Guide: Stability, Degradation Kinetics, and Analysis of Bongkrekic Acid
Topic: Stability and Degradation of Bongkrekic Acid in Solution Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Introduction Bongkrekic Acid (BA) is a rare but...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Stability and Degradation of Bongkrekic Acid in Solution
Content Type: In-Depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Bongkrekic Acid (BA) is a rare but lethal respiratory toxin produced by the bacterium Burkholderia gladioli pathovar cocovenenans (formerly Pseudomonas cocovenenans).[1][2] Historically associated with fermented coconut and corn products in Southeast Asia, BA has gained renewed global attention due to recent high-profile food safety incidents.
For researchers and analytical scientists, BA presents a unique challenge: it is thermally stable yet photochemically reactive, and its solubility is highly pH-dependent. This guide provides a definitive technical overview of the physicochemical stability, degradation mechanisms, and validated protocols for the handling and analysis of BA in solution.
Core Mechanism of Toxicity
BA is a specific, irreversible inhibitor of the mitochondrial Adenine Nucleotide Translocase (ANT) .[2] By fixing the ANT carrier in the "m" state (matrix-facing), it blocks the exchange of ADP and ATP across the inner mitochondrial membrane, leading to the cessation of oxidative phosphorylation and rapid cell death.
Isobongkrekic Acid (iBKA): A naturally occurring and degradation-induced isomer. It differs in the configuration of the dicarboxylic acid end (cis vs. trans).[4][7][8]
Toxicity: iBKA is significantly less toxic than BA (affinity for ANT is reduced by ~2-5 fold).
Detection: BA and iBKA have identical molecular weights (486 Da) but distinct retention times in HPLC.
Visualizing the Mechanism and Stability
The following diagram illustrates the toxicity mechanism and the environmental factors influencing BA stability.
Caption: Figure 1: Mechanism of action (Red path) and stability factors (Dashed lines). Note that heat does not degrade BA, while UV light and Acid drive isomerization or precipitation.
Analytical Methodologies
Accurate quantification requires separating BA from its isomers and matrix interferences. The current gold standard is LC-MS/MS .[9]
Sample Preparation Protocol
Objective: Solubilize BA while removing protein/lipid interferences.
Homogenization: Weigh 1.0 g of sample (e.g., fermented flour, plasma).
Extraction: Add 10 mL of 80% Methanol / 20% Water .
Note: Ensure the extraction solvent is neutral or slightly alkaline (add 1% NH₄OH if necessary) to ensure BA is in its soluble carboxylate form.
Ultrasonication: Sonicate for 20 minutes at room temperature.
Centrifugation: 8,000 rpm for 10 minutes. Collect supernatant.
Clean-up (Optional but Recommended): Pass through an HLB (Hydrophilic-Lipophilic Balance) Solid Phase Extraction (SPE) cartridge.
Condition: Methanol -> Water.
Load: Supernatant.
Wash: 5% Methanol.
Elute: 100% Methanol.
Filtration: Filter through a 0.22 µm PTFE membrane before injection.
LC-MS/MS Parameters
Objective: Sensitive detection and separation of BA from iBKA.
Parameter
Setting
Rationale
Column
C18 (e.g., 2.1 x 100 mm, 1.7 µm)
Strong retention of hydrophobic fatty acid chain.
Mobile Phase A
Water + 0.1% Formic Acid + 5mM Ammonium Acetate
Acidic pH keeps BA protonated for better retention on C18.
Mobile Phase B
Acetonitrile / Methanol (95:5)
Organic elution solvent.
Ionization
ESI Negative Mode (ESI-)
Carboxylic acid groups ionize readily to [M-H]⁻.
Precursor Ion
m/z 485.2
[M-H]⁻ ion.
Quantifier Ion
m/z 441.2
Loss of CO₂ (Decarboxylation).
Qualifier Ions
m/z 397.2, 121.0
Characteristic fragments.
Experimental Workflow: Stability Testing
The following Graphviz diagram outlines a self-validating workflow for testing BA stability in new solvents or matrices.
Caption: Figure 2: Step-by-step workflow for validating BA stability in experimental matrices.
Best Practices for Handling & Storage
To ensure data integrity and safety, adhere to these "Golden Rules":
Solvent Choice: Always prepare stock solutions in 100% Methanol or DMSO . Avoid storing BA in water for long periods, especially acidic water.
Temperature: Store stock solutions at -20°C . Avoid repeated freeze-thaw cycles (aliquot into single-use vials).
Glassware: Use amber glass vials to prevent UV-induced isomerization.
Safety: BA is lethal.[6][10][11] Handle in a biosafety cabinet. Inactivate spills with 10% bleach (oxidizes the polyene chain) followed by solvent wash.
References
Mechanism of Action: Anwar, M., et al. "Bongkrekic acid—a review of a lesser-known mitochondrial toxin."[5] Journal of Medical Toxicology, 2017. Link
Chemical Structure & Isomerization: Lau, K., et al. "Bongkrekic Acid Poisoning: A Review."[10][11] Safety, 2024.[5][12] (Details on cis-trans isomerization and iBKA).
Analytical Detection: Chinese National Standard GB 5009.189-2016. "Determination of Bongkrekic Acid in Foods."[3][9][10][11][12][13] (Standard LC-MS/MS protocols).[9][14]
Physicochemical Properties: PubChem. "Bongkrekic Acid Compound Summary." Link
Food Safety & Stability: Centre for Food Safety. "Bongkrekic Acid – Uncommon but Fatal Toxin in Certain Foods."[2][5][6][9][11] Link
Mechanism of Adenine Nucleotide Translocase (ANT) Inhibition by Bongkrekic Acid
A Structural and Bioenergetic Technical Guide[1] Executive Summary Bongkrekic Acid (BKA) is a potent, specific inhibitor of the Adenine Nucleotide Translocase (ANT), the mitochondrial carrier responsible for the 1:1 exch...
Author: BenchChem Technical Support Team. Date: February 2026
A Structural and Bioenergetic Technical Guide[1]
Executive Summary
Bongkrekic Acid (BKA) is a potent, specific inhibitor of the Adenine Nucleotide Translocase (ANT), the mitochondrial carrier responsible for the 1:1 exchange of cytosolic ADP for matrix ATP.[1] Unlike its counterpart Carboxyatractyloside (CAT), which locks the transporter in a cytosol-facing conformation, BKA traverses the inner mitochondrial membrane (IMM) to bind the matrix-facing (m-state) conformation.[2][1]
This guide details the structural mechanics of this "m-state locking" phenomenon, supported by recent crystallographic evidence (PDB: 6GCI).[2][1] It provides validated protocols for utilizing BKA as a tool to modulate the Mitochondrial Permeability Transition Pore (MPTP) and dissect mitochondrial bioenergetics.[2]
The Target: Adenine Nucleotide Translocase (ANT)[1][3]
The Alternating Access Mechanism
ANT operates via a "ping-pong" or alternating access mechanism. It does not form a continuous open channel; rather, it cycles between two major conformational states:[1]
Cytoplasmic-state (c-state): The substrate binding site faces the intermembrane space (IMS/cytosol).[2][1]
Matrix-state (m-state): The substrate binding site faces the mitochondrial matrix.[2]
This cycle is driven by the binding of ADP or ATP and the electrochemical gradient (
).
The Critical Role of Conformational Locking
Inhibitors of ANT are classified by which state they stabilize. This distinction is not merely academic; it dictates the downstream signaling effects, particularly regarding the MPTP.
CAT/Atractyloside: Locks the c-state . Promotes MPTP opening.
Bongkrekic Acid: Locks the m-state .[3] Inhibits MPTP opening.[4]
Structural Mechanism of Inhibition[6]
The "Locking" Mechanism
BKA is a branched, unsaturated tricarboxylic acid produced by Burkholderia gladioli pathovar cocovenenans.[1] Due to its lipophilic nature and weak acidity (pKa ~ 4.5–5.5), the protonated form can permeate the IMM.[1] Once in the alkaline matrix (pH ~ 7.8), it deprotonates and binds to the ANT.[1]
Key Structural Insights (Based on PDB 6GCI):
Binding Pocket: BKA binds deep within the central cavity of the ANT but only when the carrier is open to the matrix.
Steric Occlusion: The long hydrocarbon tail of BKA wedges into the hydrophobic pocket, preventing the helices from rearranging back to the c-state.
Hydrogen Bonding: The carboxylate groups of BKA form critical salt bridges with positively charged residues (specifically Arg79, Arg279 in bovine ANT isoforms) that normally coordinate the phosphate groups of ADP/ATP.
The Synergistic Effect of ADP
A unique feature of BKA pharmacology is its synergy with ADP .
CAT binding is competitive with ADP (both compete for the c-state).[2]
Reasoning: ADP transport requires the ANT to cycle from c-state
m-state.[2][1] Adding ADP pushes the equilibrium toward the m-state, exposing the BKA binding site.[1] BKA then binds and traps the enzyme in this conformation.
Visualization: The ANT Conformational Cycle
The following diagram illustrates the alternating access mechanism and the specific inhibition points of BKA versus CAT.
Figure 1: The conformational cycle of ANT showing the distinct locking states of BKA (m-state) and CAT (c-state).[2][1]
Objective: To validate MPTP inhibition by locking ANT in the m-state using BKA.[2]
Principle: Ca²⁺ overload induces MPTP opening, causing mitochondrial swelling and absorbance decrease at 540 nm.[1] BKA prevents this swelling.[6]
Materials:
Isolated liver or heart mitochondria (Rat/Mouse).[2][1]
Assay Buffer: 200 mM Sucrose, 10 mM Tris-MOPS (pH 7.4), 1 mM Pi-Tris, 10 µM EGTA, 5 mM Succinate (Substrate).[2][1]
Bongkrekic Acid Stock: 5 mM in 10 mM Tris-buffer (Keep at -20°C).
Calcium Chloride: 10 mM stock.
Workflow:
Preparation: Dilute mitochondria to 0.5 mg/mL in Assay Buffer (2 mL volume) in a cuvette.
Baseline: Record absorbance at 540 nm (A540) for 60 seconds to establish stability.
Observation: Respiration should revert to State 4 (leak rate) almost immediately as ATP/ADP exchange halts.[2][1]
Visualization: Experimental Workflow
Figure 2: Decision tree for MPTP Swelling Assay showing the protective effect of BKA.
Therapeutic & Toxicological Implications[2]
Toxicity (Bongkrekic Acid Poisoning)
Historically, BKA is known for lethal food poisoning outbreaks (e.g., from fermented coconut tempe bongkrek) in Indonesia.[2][1]
Mechanism of Death: Acute failure of aerobic respiration. Cells switch to glycolysis, leading to massive lactic acidosis, hypoglycemia, and multi-organ failure (brain and heart are most vulnerable).[2][1]
LD50: Highly toxic; LD50 in mice is ~1–3 mg/kg.
Therapeutic Potential
Despite its toxicity, BKA is a vital research tool for studying Ischemia-Reperfusion (I/R) Injury .[2][1]
Rationale: During ischemia, mitochondria accumulate Ca²⁺.[1] Upon reperfusion, the MPTP opens, leading to cell death.[1]
Application: BKA prevents MPTP opening.[6][7] In controlled ex vivo models (e.g., Langendorff heart perfusion), low-dose BKA has been shown to reduce infarct size by preventing the transition of ANT to the c-state, thereby stabilizing the inner membrane.[1]
References
Henderson, P. J., & Lardy, H. A. (1970). Bongkrekic acid.[2][1][8] An inhibitor of the adenine nucleotide translocase of mitochondria.[9][4][5][8][10][11] Journal of Biological Chemistry, 245(6), 1319–1326.[2][1][4] Link
Ruprecht, J. J., et al. (2019). The molecular mechanism of transport by the mitochondrial ADP/ATP carrier.[1] Cell, 176(3), 435-447.[2][1] (Describes the m-state structure PDB: 6GCI). Link[2][1]
Klingenberg, M. (2008). The ADP and ATP transport in mitochondria and its carrier. Biochimica et Biophysica Acta (BBA)-Biomembranes, 1778(10), 1978-2021.[2][1] Link
Halestrap, A. P., & Brenner, C. (2004). The permeability transition pore complex: a target for apoptosis regulation by caspases and Bcl-2-related proteins.[2][1] Biochimie, 86(11), 871-874.[2][1] Link
Anwar, M., et al. (2017). Inhibition of adenine nucleotide translocase in the mitochondrial matrix membrane by bongkrekic acid.[1][11] ResearchGate.[11] Link
Technical Guide: Bongkrekic Acid Modulation of Mitochondrial Permeability Transition
Executive Summary Bongkrekic Acid (BKA) is a specific, high-affinity ligand for the Adenine Nucleotide Translocator (ANT). Unlike general mitochondrial toxins, BKA functions as a mechanistic probe by freezing ANT in the...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Bongkrekic Acid (BKA) is a specific, high-affinity ligand for the Adenine Nucleotide Translocator (ANT). Unlike general mitochondrial toxins, BKA functions as a mechanistic probe by freezing ANT in the matrix-facing ("m") conformation . This action effectively inhibits the opening of the Mitochondrial Permeability Transition Pore (mPTP), preventing the collapse of the mitochondrial membrane potential (
) and subsequent cell death pathways.
This guide details the mechanistic rationale for using BKA to distinguish mPTP-driven pathology from other forms of mitochondrial dysfunction. It provides a validated protocol for the Mitochondrial Swelling Assay , the gold-standard method for quantifying mPTP kinetics.
Mechanistic Foundation: The ANT "m-State" Lock
To utilize BKA effectively, one must understand its specific interaction with ANT. The mPTP is a high-conductance channel whose exact molecular identity remains a subject of debate (involving ANT, ATP Synthase dimers, and Cyclophilin D). However, ANT's regulatory role is undisputed.
Conformational Gating
ANT cycles between two primary states to transport ADP/ATP:
c-state (Cytosolic-facing): The binding site faces the intermembrane space. This state is stabilized by Atractyloside (ATR) and is associated with mPTP opening .
m-state (Matrix-facing): The binding site faces the matrix.[1] This state is stabilized by Bongkrekic Acid (BKA) .[2]
Crucial Insight: The mPTP opens preferentially when ANT is in the c-state (or during the c-to-m transition). By locking ANT in the m-state, BKA acts as a potent pore desensitizer , increasing the calcium threshold required to trigger permeability transition.
Mechanism of Action Diagram
Figure 1: BKA locks ANT in the m-state, preventing the conformational shift necessary for mPTP formation, contrasting with ATR which promotes the c-state and pore opening.
Experimental Utility: When to use BKA
BKA is not merely an inhibitor; it is a diagnostic tool.
Application
Role of BKA
Interpretation
Ischemia-Reperfusion
Pre-treatment
If BKA reduces infarct size, the damage is ANT/mPTP-dependent.
Cell Death Typing
Differentiation
BKA inhibits necrotic swelling but typically delays, rather than stops, pure apoptosis (which relies on Bax/Bak).
Mitochondrial Swelling
Negative Control
Used alongside Cyclosporin A (CsA) to confirm that swelling is due to mPTP and not non-specific membrane rupture.
Protocol: Mitochondrial Swelling Assay
This protocol measures the decrease in light scattering (absorbance) as mitochondria swell due to water influx following mPTP opening.
Reagents & Buffer Systems
Isolation Buffer: 225 mM Mannitol, 75 mM Sucrose, 5 mM HEPES, 1 mM EGTA, 1 mg/mL BSA (fatty acid free), pH 7.4.
Expert Note: BSA is critical to sequester free fatty acids which can artificially sensitize the pore.
Assay Buffer (Swelling Buffer): 120 mM KCl, 10 mM HEPES, 5 mM Succinate (substrate), 1 mM Phosphate, 10 µM EGTA, pH 7.4.
Note: Do not use BSA in the assay buffer as it may bind the added hydrophobic drugs.
Bongkrekic Acid Stock: Dissolve in 0.1 M Tris-OH or dilute ammonia (pH > 7.0).
Stability Warning: BKA is unstable at acidic pH. Ensure the vehicle is slightly alkaline.
Workflow Diagram
Figure 2: Step-by-step workflow for the BKA-modulated swelling assay.
Step-by-Step Methodology
Preparation: Isolate liver or heart mitochondria via differential centrifugation. Keep on ice.
Baseline Setup: Dilute mitochondria to 0.5 mg/mL in Assay Buffer in a cuvette or 96-well plate.
Self-Validation: The initial Absorbance (A540) should be stable (approx 0.8 - 1.0 OD). If drifting downward before Ca2+ addition, mitochondria are already damaged.
BKA Treatment: Add BKA (final concentration 5–20 µM ) to the experimental group.
Control: Add vehicle (buffer/solvent) to the control group.
Positive Control (Optional): Add Cyclosporin A (1 µM).
Incubation: Incubate for 2–5 minutes . This allows BKA to penetrate the matrix and lock ANT.
Induction: Add a bolus of CaCl2 (typically 50–200 µM , titrated to the specific tissue sensitivity).
Measurement: Monitor A540 continuously for 10–20 minutes.
Result: Control mitochondria will swell (rapid decrease in A540). BKA-treated mitochondria should maintain A540 (inhibition of swelling).
Data Interpretation & Troubleshooting
Expected Results Table
Treatment
Agent
Effect on ANT
Swelling Response (A540)
Control
Ca2+ only
Cycling
Rapid Decrease (Pore Open)
Inhibitor
BKA + Ca2+
Locked (m-state)
Stable / Slow Decrease (Pore Closed)
Inhibitor
CsA + Ca2+
CypD Inhibition
Stable / Slow Decrease (Pore Closed)
Activator
ATR + Ca2+
Locked (c-state)
Accelerated Decrease (Sensitized)
Troubleshooting
No Inhibition with BKA:
pH Issue: Was the BKA stock acidic? It degrades rapidly.
Incubation Time: BKA must cross the inner membrane to act on the matrix side of ANT. Ensure at least 2 minutes of pre-incubation.
High Background Swelling:
Check Isolation Buffer.[3][4] If BSA was omitted during isolation, free fatty acids may have permanently sensitized the pore.
Safety Warning
Bongkrekic Acid is a lethal mitochondrial toxin.
It caused the historical "Tempe Bongkrek" poisonings. It stops ATP synthesis by preventing ADP entry into the matrix.[5]
Handling: Use gloves, safety glasses, and work in a fume hood.
Disposal: Treat as hazardous chemical waste.
References
Henderson, P. J., & Lardy, H. A. (1970). Bongkrekic acid. An inhibitor of the adenine nucleotide translocase of mitochondria.[5][6][7][8][9][10] Journal of Biological Chemistry, 245(6), 1319–1326.
Halestrap, A. P., & Richardson, A. P. (2015). The mitochondrial permeability transition: a current perspective on its identity and role in ischaemia/reperfusion injury. Journal of Molecular and Cellular Cardiology, 78, 129–141.
Belosludtseva, N. V., et al. (2024). ANT-Mediated Inhibition of the Permeability Transition Pore Alleviates Palmitate-Induced Mitochondrial Dysfunction and Lipotoxicity.[8] Biomolecules, 14(9), 1159.[11]
Pebay-Peyroula, E., et al. (2003). Structure of mitochondrial ADP/ATP carrier in complex with carboxyatractyloside. Nature, 426, 39–44.
Bonora, M., et al. (2022). The mitochondrial permeability transition pore.[3][11] Nature Reviews Molecular Cell Biology, 23, 453–478.
The Inner Workings of a Mitochondrial Toxin: A Technical Guide to the Structure-Activity Relationship of Bongkrekic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract Bongkrekic acid (BKA), a potent mitochondrial toxin produced by the bacterium Burkhol...
Bongkrekic acid (BKA), a potent mitochondrial toxin produced by the bacterium Burkholderia gladioli pathovar cocovenenans, has garnered significant attention for its highly specific and irreversible inhibition of the mitochondrial ADP/ATP carrier (AAC). This action effectively chokes cellular energy supply, leading to cytotoxicity. Beyond its toxicity, BKA's unique mechanism of action makes it an invaluable tool in mitochondrial research and a compelling, albeit challenging, scaffold for drug development. This in-depth technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of BKA derivatives. We will dissect the key structural motifs essential for its inhibitory activity, explore the consequences of molecular modifications, and detail the experimental methodologies crucial for evaluating these complex interactions. This guide is intended to serve as a foundational resource for researchers seeking to understand, utilize, or engineer BKA-based molecules for therapeutic or research applications.
Introduction: The Allure and Menace of Bongkrekic Acid
Bongkrekic acid is a highly unsaturated, tricarboxylic fatty acid that has been implicated in fatal food poisoning outbreaks, particularly in regions where fermented coconut or corn products are consumed.[1] Its notoriety stems from its potent and specific inhibition of the mitochondrial ADP/ATP carrier (AAC), a critical protein responsible for the exchange of ATP synthesized within the mitochondria for ADP from the cytosol.[1][2] By locking the AAC in a specific conformation, BKA prevents the export of cellular energy currency, leading to rapid cellular dysfunction and death.[3]
Despite its toxicity, the exquisite specificity of BKA for the AAC has made it an indispensable chemical probe for studying mitochondrial bioenergetics and the role of the AAC in cellular processes, including apoptosis.[1][4] Furthermore, the structural complexity and potent biological activity of BKA present both a formidable challenge and a significant opportunity for medicinal chemists and drug developers. Understanding the intricate relationship between its structure and its inhibitory function is paramount for harnessing its therapeutic potential or mitigating its toxic effects.
The Molecular Target: Mitochondrial ADP/ATP Carrier (AAC)
The AAC, also known as the adenine nucleotide translocase (ANT), is a member of the mitochondrial carrier family (MCF) and is the most abundant protein in the inner mitochondrial membrane. It facilitates the vital exchange of ATP and ADP, a cornerstone of cellular energy metabolism. The carrier is believed to function by cycling between two principal conformational states: the cytosolic-open (c-state) and the matrix-open (m-state).[3] Bongkrekic acid exerts its inhibitory effect by binding to the AAC and stabilizing the matrix-open state, thereby preventing the conformational changes necessary for nucleotide transport.[3]
Decoding the Pharmacophore: Key Structural Features of Bongkrekic Acid
The potent inhibitory activity of bongkrekic acid is not attributable to a single functional group but rather to the synergistic interplay of several key structural features. The following sections dissect the critical components of the BKA pharmacophore.
The Tricarboxylic Acid Head: An Anchor of Activity
The three carboxylic acid moieties are fundamental to the biological activity of BKA.[4][5][6][7][8] These negatively charged groups are believed to engage in crucial electrostatic interactions with positively charged residues within the AAC binding pocket. Molecular docking and dynamics simulations have suggested that these carboxyl groups form hydrogen bonds with key residues such as Gln-93, Asn-96, Arg-197, and Arg-245, effectively anchoring the molecule in the active site.[9]
Studies on synthetic analogues have unequivocally demonstrated the importance of these acidic groups. For instance, the inhibitory effect of BKA is strongly pH-dependent, a characteristic that is lost in analogues lacking one of the carboxyl groups, such as KH-7.[8][10] This suggests that the protonation state of the carboxylic acids significantly influences their binding affinity.
The Long, Unsaturated Carbon Chain: A Rigid Scaffold for Precise Positioning
The extended and rigid unsaturated carbon backbone of bongkrekic acid plays a crucial role in spanning the binding pocket of the AAC and positioning the critical functional groups for optimal interaction. The conjugated diene systems contribute to the rigidity of the molecule, ensuring a well-defined three-dimensional structure.
Stereochemistry: A Tale of Two Isomers
The stereochemical configuration of bongkrekic acid is paramount to its high-affinity binding. This is vividly illustrated by the difference in activity between BKA and its natural isomer, isobongkrekic acid. Isobongkrekic acid, which differs from BKA in the configuration of the dicarboxylic end (cis instead of trans), exhibits a significantly lower affinity for the AAC, estimated to be two to four times weaker.[11] This stark difference underscores the high degree of stereospecificity required for potent inhibition and highlights the precise nature of the interactions within the binding site.
Methyl and Methoxy Groups: Fine-Tuning the Fit
The methyl and methoxy groups adorning the carbon backbone are not mere decorations; they contribute to the overall shape and lipophilicity of the molecule, fine-tuning its interaction with the hydrophobic regions of the AAC binding pocket. The importance of these seemingly minor functional groups is demonstrated by the simplified analogue, KH-17, which lacks three methyl groups, one methoxy group, and five internal double bonds. This derivative exhibits an inhibitory action that is approximately ten times weaker than that of the parent bongkrekic acid, indicating that these groups are crucial for achieving maximal potency.[12]
Structure-Activity Relationship (SAR) of Bongkrekic Acid Derivatives: A Quantitative Perspective
A systematic exploration of the SAR of BKA derivatives is essential for designing novel inhibitors with improved therapeutic indices or tailored research applications. While a comprehensive quantitative structure-activity relationship (QSAR) study on a wide array of BKA analogues is yet to be published, the available data from various synthetic derivatives provide valuable insights.
Note: This table summarizes qualitative and semi-quantitative data from the literature. A comprehensive QSAR study with a larger dataset of analogues and their corresponding IC50 or Ki values would be invaluable for a more precise understanding of the SAR.
Experimental Protocols for SAR Studies
The evaluation of the inhibitory activity of bongkrekic acid derivatives on the AAC requires robust and reliable experimental methodologies. The following sections outline the key experimental workflows.
Synthesis of Bongkrekic Acid Analogues
The complex structure of bongkrekic acid has made its total synthesis a significant challenge for organic chemists. However, several successful total syntheses have been reported, paving the way for the generation of novel analogues.[1][5][6][13] A common strategy involves a convergent approach, where different fragments of the molecule are synthesized separately and then coupled together in the final stages. Key reactions often employed include Julia-Kocienski olefination and Suzuki-Miyaura coupling to construct the unsaturated carbon backbone.[5][6]
Conceptual Workflow for BKA Analogue Synthesis:
Caption: Convergent synthesis strategy for BKA analogues.
Isolation of Mitochondria
To assess the activity of BKA derivatives on their native target, the isolation of intact mitochondria is a prerequisite.
Step-by-Step Protocol for Mitochondrial Isolation from Cultured Cells:
Cell Harvesting: Harvest approximately 50 million cells by centrifugation.
Washing: Wash the cell pellet with phosphate-buffered saline (PBS).
Resuspension: Resuspend the cell pellet in a starting buffer containing EGTA.
Homogenization: Homogenize the cells using a tissue grinder.
Differential Centrifugation:
Centrifuge the homogenate at a low speed (e.g., 600 x g) to pellet nuclei and unbroken cells.
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 7,000 x g) to pellet the mitochondria.
Washing and Final Resuspension: Wash the mitochondrial pellet with a mitochondrial resuspension buffer (MRB) and resuspend in a small volume of MRB.
Protein Quantification: Determine the protein concentration of the isolated mitochondria using a standard protein assay (e.g., BCA assay).
Biochemical Assays for AAC Inhibition
The inhibitory potency of BKA derivatives is typically determined by measuring their effect on the ADP/ATP exchange activity of the AAC. Both radioactive and fluorescence-based assays are commonly employed.
This classic assay directly measures the transport of radiolabeled ADP into isolated mitochondria.
Protocol Outline:
Mitochondria Preparation: Prepare isolated mitochondria as described above.
Incubation: Incubate the isolated mitochondria in a reaction buffer containing the BKA derivative at various concentrations.
Initiation of Transport: Initiate the transport reaction by adding [³H]ADP.
Termination of Transport: After a defined time, stop the transport by adding a potent AAC inhibitor (e.g., carboxyatractyloside) or by rapid centrifugation through a silicone oil layer to separate the mitochondria from the reaction medium.
Quantification: Measure the amount of radioactivity incorporated into the mitochondrial pellet using liquid scintillation counting.
Data Analysis: Calculate the rate of ADP uptake and determine the IC50 or Ki value for the inhibitor.
This method offers a non-radioactive alternative and relies on a Mg²⁺-sensitive fluorescent dye, such as Magnesium Green™, to monitor the exchange of ATP for ADP.[10][14][15][16][17] The principle is based on the different affinities of ATP and ADP for Mg²⁺, leading to a change in the free Mg²⁺ concentration, which is detected by the fluorescent dye.[10][14][15][16][17]
Step-by-Step Protocol using Reconstituted AAC in Proteoliposomes:
Reconstitution of AAC: Purify the AAC protein and reconstitute it into liposomes containing a defined lipid composition and the Magnesium Green™ dye.
Assay Setup: Place the proteoliposomes in a fluorometer cuvette containing the assay buffer.
Inhibitor Addition: Add the BKA derivative to the cuvette at the desired concentration.
Initiation of Exchange: Initiate the ADP/ATP exchange by adding ADP to the external medium.
Fluorescence Monitoring: Continuously monitor the change in fluorescence intensity of Magnesium Green™ as ATP is exported from the proteoliposomes in exchange for ADP.
Data Analysis: Convert the fluorescence signal to the rate of ATP export and calculate the inhibitory potency (EC50 or Ki) of the BKA derivative.
Workflow for AAC Inhibition Assay:
Caption: General workflow for assessing AAC inhibition.
Molecular Modeling and the BKA-AAC Interaction
The availability of the high-resolution crystal structure of bongkrekic acid bound to the AAC in its matrix-open state has provided invaluable insights into the molecular basis of its inhibitory action.[3][18] This structural information, coupled with molecular docking and dynamics simulations, allows for a detailed examination of the binding interactions.[6][9][12]
Key interactions include:
Hydrogen bonding: The carboxylic acid groups of BKA form a network of hydrogen bonds with polar residues in the binding pocket.
Hydrophobic interactions: The long carbon chain of BKA interacts with hydrophobic residues lining the translocation pathway.
Conformational stabilization: The binding of BKA locks the AAC in the m-state, preventing the conformational changes required for transport.
These computational approaches are powerful tools for rationalizing the observed SAR and for the in silico design of novel BKA derivatives with desired properties.
Future Directions and Therapeutic Potential
The potent and specific inhibition of the AAC by bongkrekic acid derivatives presents intriguing possibilities for therapeutic intervention in diseases characterized by metabolic dysregulation, such as cancer. By selectively targeting the energy supply of rapidly proliferating cancer cells, BKA analogues could potentially serve as novel anti-cancer agents. However, the inherent toxicity of BKA necessitates the development of derivatives with an improved therapeutic window.
Future research in this area should focus on:
Comprehensive QSAR studies: Generating a large dataset of BKA analogues with diverse structural modifications and their corresponding biological activities to build robust predictive models.
Targeted delivery: Developing strategies to deliver BKA derivatives specifically to cancer cells to minimize off-target toxicity.
Exploration of novel chemical space: Synthesizing and evaluating novel scaffolds that mimic the key pharmacophoric features of BKA but possess more favorable pharmacokinetic and toxicological profiles.
Conclusion
The structure-activity relationship of bongkrekic acid is a fascinating and complex field of study. The intricate interplay of its tricarboxylic acid head, rigid unsaturated backbone, and specific stereochemistry results in a molecule with unparalleled potency and specificity for the mitochondrial ADP/ATP carrier. While its toxicity presents a significant hurdle, a deep understanding of its SAR, facilitated by advances in organic synthesis, biochemical assays, and molecular modeling, opens up exciting avenues for the development of novel therapeutics and research tools. This guide provides a solid foundation for researchers to navigate this challenging but rewarding area of mitochondrial pharmacology.
References
Anwar, M., Kasper, A., Steck, A. R., & Schier, J. G. (2017). Bongkrekic Acid—a Review of a Lesser-Known Mitochondrial Toxin. Journal of Medical Toxicology, 13(2), 173–179.
Kreiter, J., Beitz, E., & Pohl, E. E. (2020). A Fluorescence-Based Method to Measure ADP/ATP Exchange of Recombinant Adenine Nucleotide Translocase in Liposomes. Biomolecules, 10(5), 685.
Kreiter, J., Beitz, E., & Pohl, E. E. (2020). A Fluorescence-Based Method to Measure ADP/ATP Exchange of Recombinant Adenine Nucleotide Translocase in Liposomes. Biomolecules, 10(5), 685.
Takegawa, K., Ito, T., Yamamoto, A., Yamazaki, N., Shindo, M., & Shinohara, Y. (2023). KH-17, a simplified derivative of bongkrekic acid, weakly inhibits the mitochondrial ADP/ATP carrier from both sides of the inner mitochondrial membrane. Chemical Biology & Drug Design, 101(3), 865-872.
Matsumoto, K., Suyama, M., Fujita, S., Moriwaki, T., Sato, Y., Aso, Y., ... & Shindo, M. (2015). Efficient Total Synthesis of Bongkrekic Acid and Apoptosis Inhibitory Activity of Its Analogues. Chemistry–A European Journal, 21(32), 11590-11602.
Matsumoto, K., Suyama, M., Fujita, S., Moriwaki, T., Sato, Y., Aso, Y., ... & Shindo, M. (2015). Efficient Total Synthesis of Bongkrekic Acid and Apoptosis Inhibitory Activity of Its Analogues. Chemistry–A European Journal, 21(32), 11590-11602.
Mo, C., Zhang, Y., & Li, H. (2024). MCNN_MC: Computational Prediction of Mitochondrial Carriers and Investigation of Bongkrekic Acid Toxicity Using Protein Language Models and Convolutional Neural Networks.
Henderson, P. J., & Lardy, H. A. (1970). Bongkrekic acid. An inhibitor of the adenine nucleotide translocase of mitochondria. The Journal of biological chemistry, 245(6), 1319–1326.
Matsumoto, K., Suyama, M., Fujita, S., Moriwaki, T., Sato, Y., Aso, Y., ... & Shindo, M. (2012). Molecular design, synthesis, and evaluation of novel potent apoptosis inhibitors inspired from bongkrekic acid. Chemical research in toxicology, 25(10), 2243-2253.
Hu, J., Wang, Y., Li, S., & Li, G. (2023). Molecular docking and molecular dynamics simulation study on the toxicity mechanism of bongkrekic acid. Toxicon, 223, 107021.
Agilent Technologies. (2011).
MedchemExpress. (n.d.). Bongkrekic acid.
Agilent Technologies. (n.d.).
Block, M. R., Lauquin, G. J., & Vignais, P. V. (1984). Substrate-site interactions in the membrane-bound adenine-nucleotide carrier as disclosed by ADP and ATP analogs. Biochimica et biophysica acta, 767(2), 369–377.
Français, A., Leyva-Pérez, A., Etxebarria-Jardi, G., Peña, J., & Ley, S. V. (2011). Total synthesis of iso- and bongkrekic acids: natural antibiotics displaying potent antiapoptotic properties. Chemistry (Weinheim an der Bergstrasse, Germany), 17(1), 329–343.
Yamamoto, A., Hasui, K., Matsuo, H., Okuda, K., Abe, M., Matsumoto, K., ... & Shinohara, Y. (2015). Bongkrekic acid analogue, lacking one of the carboxylic groups of its parent compound, shows moderate but pH-insensitive inhibitory effects on the mitochondrial ADP/ATP carrier. Chemical biology & drug design, 86(5), 1304–1322.
Brandolin, G., Dautant, A., & Vignais, P. V. (1986). Fluorescent probes of the mitochondrial ADP/ATP carrier protein. Methods in enzymology, 125, 639–649.
Ruprecht, J. J., King, M. S., Zögg, T., Aleksandrova, A. A., & Kunji, E. R. (2019).
Chinopoulos, C. (n.d.). ANT activity: A Kinetic Assay of Mitochondrial ADP-ATP Exchange Rate Mediated by the Adenine Nucleotide Translocase. Department of Biochemistry, Semmelweis University.
Schirris, T. J., & Kunji, E. R. (2021). Characterization of drug-induced human mitochondrial ADP/ATP carrier inhibition. Theranostics, 11(11), 5077–5092.
Robinson, A. B., & Williamson, J. R. (2011). Functional Assessment of Isolated Mitochondria In Vitro. Mitochondria, 113-132.
Ruprecht, J. J., & Kunji, E. R. S. (2020). Structures of mitochondrial ADP/ATP carriers inhibited by specific inhibitors.
Schirris, T. J. J., ... & Kunji, E. R. S. (2021). Characterization of drug-induced human mitochondrial ADP/ATP carrier inhibition. Theranostics, 11(11), 5077-5092.
Lauquin, G. J., Duplaa, A. M., Klein, G., Rousseau, A., & Vignais, P. V. (1976). Isobongkrekic acid, a new inhibitor of mitochondrial ADP-ATP transport: radioactive labeling and chemical and biological properties. Biochemistry, 15(11), 2323–2327.
Pebay-Peyroula, E., Dahout-Gonzalez, C., Trézéguet, V., Lauquin, G. J., Brandolin, G., & Vignais, P. V. (2003). Structure of mitochondrial ADP/ATP carrier in complex with carboxyatractyloside.
Kreiter, J., Beitz, E., & Pohl, E. E. (2020). ADP/ATP exchange rate measurements using a fluorescence-based assay.
protocols.io. (2023, October 8).
Block, M. R., Lauquin, G. J., & Vignais, P. V. (1981). Atractyloside and bongkrekic acid sites in the mitochondrial ADP/ATP carrier protein.
Chinopoulos, C., & Adam-Vizi, V. (2010). Measurement of ADP–ATP Exchange in Relation to Mitochondrial Transmembrane Potential and Oxygen Consumption. Mitochondria, 259-276.
Dehez, F., Pebay-Peyroula, E., & Chipot, C. (2006).
Brandolin, G., Le Saux, A., Trézéguet, V., Lauquin, G. J., & Vignais, P. V. (2004). Relations between structure and function of the mitochondrial ADP/ATP carrier. Biochimica et biophysica acta, 1655(1-3), 73–84.
Technical Guide: Bongkrekic Acid – Mechanisms, Detection, and Toxicology
Abstract Bongkrekic Acid (BA) is a rare but lethal respiratory toxin produced by the bacterium Burkholderia gladioli pathovar cocovenenans.[1][2][3] Historically associated with fermented coconut (tempe bongkrek) and cor...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Bongkrekic Acid (BA) is a rare but lethal respiratory toxin produced by the bacterium Burkholderia gladioli pathovar cocovenenans.[1][2][3] Historically associated with fermented coconut (tempe bongkrek) and corn products, BA acts as a specific, irreversible inhibitor of the mitochondrial Adenine Nucleotide Translocase (ANT).[2] This guide provides a comprehensive technical analysis of BA’s molecular mechanism, biosynthetic gene cluster (bon), validated detection protocols via HPLC-MS/MS, and its utility as a high-precision tool in mitochondrial research.
The Pathogen and The Toxin
Biological Origin
BA is not an inherent fermentation byproduct but a result of environmental contamination by B. gladioli pv. cocovenenans.[1][2][3][4][5][6][7][8][9][10] Unlike typical food spoilage organisms, this pathovar possesses a unique genetic arsenal—the bon gene cluster—acquired via horizontal gene transfer.
Environmental Triggers
The production of BA is metabolically expensive and tightly regulated. It does not occur under all growth conditions.
Lipid Dependency: High concentrations of specific fatty acids (e.g., oleic acid in coconut or corn) are required to induce the bon cluster.
Thermal Window: Optimal toxin production occurs between 22°C and 30°C .[11] At temperatures <20°C or >37°C, bacterial growth may occur without significant toxin accumulation.
pH Sensitivity: Neutral pH (6.5–8.0) favors production; acidification (pH < 5.5) inhibits it, which is why traditional fermentation failures (insufficient acidification) often precede outbreaks.
Molecular Mechanism of Action
BA is a mitochondrial poison with high specificity.[2] Its lethality stems from the complete cessation of cellular respiration, not by inhibiting the Electron Transport Chain (ETC) directly, but by starving the cell of ATP.
Target: Adenine Nucleotide Translocase (ANT)
The ANT protein cycles between two conformational states to shuttle ADP and ATP across the inner mitochondrial membrane:[1][2][12]
Inhibition Dynamic:
BA permeates the mitochondrial inner membrane and binds with high affinity to the m-state of ANT. This locks the transporter in a conformation where the binding site faces the matrix, preventing the export of ATP to the cytosol and the import of ADP. This is distinct from Atractyloside (another ANT inhibitor), which locks the transporter in the c-state.
Visualization: Mitochondrial Inhibition Pathway
Caption: BA locks ANT in the matrix-facing state, halting ATP/ADP exchange and inducing apoptosis.
Biosynthesis and Genetic Regulation
The synthesis of BA is governed by the bon gene cluster, a Type I Polyketide Synthase (PKS) system.[7]
The bon Gene Cluster[4][6][7][10]
Structure: Contains genes bonA through bonL.
Function: bonA and bonB encode the core PKS modules responsible for assembling the carbon backbone from acetate and malonate units.
Regulation: The presence of lipid substrates (e.g., coconut fat) upregulates the transcription of these genes, explaining why lipid-rich fermented foods are high-risk vectors.
Caption: Environmental factors trigger the bon gene cluster to synthesize BA via polyketide pathways.
Analytical Detection Protocol (HPLC-MS/MS)
Detection of BA is challenging due to complex food matrices. The following protocol is a validated standard for high-sensitivity quantification.
Method Summary
Principle: Liquid-Liquid Extraction (LLE) followed by LC-MS/MS in Negative Electrospray Ionization (ESI-) mode.
Target Limit of Detection (LOD): ~1.0 µg/kg.
Step-by-Step Protocol
Phase
Step
Technical Detail
Rationale
1. Extraction
Sample Prep
Homogenize 5g sample with 20mL Methanol/Water (80:20, 1% NH3) .
Ammonia aids in solubilizing the acidic BA; Methanol precipitates proteins.
Sonication
Sonicate for 30 min at <40°C.
Ensures release of toxin from lipid matrix without thermal degradation.
Symptoms: Hyperhidrosis (excessive sweating), dizziness, abdominal pain, followed rapidly by liver/kidney failure and cardiac arrest.
Treatment: No specific antidote exists.[8] Treatment is supportive (hemodialysis, plasma exchange) but often ineffective once mitochondrial failure is systemic.
Research Utility
Despite its danger, BA is a critical reagent in cell biology and drug discovery:
Mitochondrial Permeability Transition Pore (mPTP) Studies: BA inhibits mPTP opening by locking ANT. It is used as a control to distinguish between ANT-dependent and ANT-independent apoptotic pathways.
Bioenergetics: Used to study the stoichiometry of oxidative phosphorylation and to isolate the kinetics of ATP synthase.
References
Mechanism of Action: Henderson, P. J., & Lardy, H. A. (1970). Bongkrekic acid.[1][2][3][4][5][7][8][9][10][13] An inhibitor of the adenine nucleotide translocase of mitochondria.[2][8][12][13] Journal of Biological Chemistry. Link
Biosynthesis Gene Cluster: Moebius, N., et al. (2012). Biosynthesis of the respiratory toxin bongkrekic acid in the pathogenic bacterium Burkholderia gladioli.[1][5][11] Chemistry & Biology. Link
Clinical Toxicology: Anwar, M., et al. (2017).[7][8] Bongkrekic Acid—a Review of a Lesser-Known Mitochondrial Toxin.[2][8][14] Journal of Medical Toxicology. Link
Detection Protocol: Li, J., et al. (2020). Determination of Bongkrekic Acid in Fermented Food by HPLC-MS/MS. Journal of Food Protection. Link
Outbreak Data: Falconer, T. M., et al. (2017). Bongkrekic Acid Toxicity. Food Safety. Link
Bongkrekic Acid (ammonium salt) CAS number and molecular weight
Target Audience: Researchers, Mitochondriologists, and Drug Discovery Scientists.[1][2] Executive Summary Bongkrekic Acid (BA) is a respiratory toxin and a highly specific ligand for the mitochondrial Adenine Nucleotide...
Author: BenchChem Technical Support Team. Date: February 2026
Target Audience: Researchers, Mitochondriologists, and Drug Discovery Scientists.[1][2]
Executive Summary
Bongkrekic Acid (BA) is a respiratory toxin and a highly specific ligand for the mitochondrial Adenine Nucleotide Translocase (ANT).[1][2][3][4] While historically known for lethal food poisoning outbreaks associated with fermented coconut (tempe bongkrek), in modern research, the ammonium salt form of Bongkrekic Acid is the gold-standard tool for inhibiting the Mitochondrial Permeability Transition Pore (mPTP).[1]
Unlike generic mitochondrial inhibitors, BA possesses a unique mechanistic precision: it locks ANT in the matrix-facing ("m-state") conformation.[1][2] This guide details the physicochemical properties, mechanistic actions, and validated experimental protocols for utilizing Bongkrekic Acid Ammonium Salt in bioenergetic and apoptotic research.[1]
Chemical Identity & Physicochemical Core[1][2][5]
Bongkrekic Acid is a polyketide.[1][2][5] For research stability and solubility, it is most frequently supplied as a Triammonium Salt .[1][2] It is critical to distinguish between the free acid and the salt form when calculating molarity.
Table 1: Chemical Specifications
Property
Bongkrekic Acid (Free Acid)
Bongkrekic Acid (Triammonium Salt)
CAS Number
11076-19-0
1177154-51-6 (Specific for salt)
Formula
Molecular Weight
486.6 g/mol
537.7 g/mol
Appearance
Colorless oil/solid
Lyophilized solid (Beige/Pink) or Solution
Solubility
Soluble in Methanol, Ethanol
Water (up to 1 mg/mL), DMSO, 0.01M Tris (pH 7.[1][2][6]5)
Critical Handling Note: The ammonium salt is often supplied as a solution in 0.01 M Tris buffer (pH 7.[1]5) to maintain stability.[1][2] If purchasing the lyophilized solid, reconstitute immediately upon opening.[1]
Mechanistic Profile: The ANT "m-State" Lock[1][2]
The utility of Bongkrekic Acid lies in its ability to freeze the Adenine Nucleotide Translocase (ANT).[1] ANT cycles between two states to transport ADP/ATP across the inner mitochondrial membrane (IMM):
Bongkrekic Acid binds to the matrix side of ANT , locking it in the m-state .[1][2] This contrasts with Atractyloside (ATR), which locks ANT in the c-state.[1][2] This distinction is vital because the m-state conformation inhibits the formation/opening of the mPTP , whereas the c-state promotes it.[1][2]
Diagram 1: ANT Conformation & mPTP Regulation
Caption: BKA locks ANT in the m-state (matrix-facing), preventing pore opening. ATR locks the c-state, promoting pore opening.[1][2]
Experimental Protocols
Protocol A: Inhibition of mPTP Swelling in Isolated Mitochondria
This assay measures the ability of BKA to prevent mitochondrial swelling induced by Calcium (
The control sample must show >30% decrease in absorbance within 5-10 minutes.[1][2]
BKA treated sample must maintain >90% of baseline absorbance.[1][2]
Protocol B: Cellular Apoptosis Protection Assay
Used to verify BKA's ability to block apoptosis upstream of Caspase-3 activation.[1][2]
Workflow Diagram:
Caption: Step-by-step cellular assay. Pre-incubation is critical for BKA to access the mitochondrial matrix.
Key Technical Insight:
BKA is cell-permeable but requires time to accumulate in the matrix.[1][2] A 1-hour pre-incubation is mandatory.[1][2] If using short incubation times, BKA may fail to protect because it has not yet reached sufficient matrix concentration to outcompete endogenous nucleotides.[1][2]
Safety & Handling: "The Bone Breaker"
Bongkrekic Acid is extremely toxic.[1][8] Its mechanism (stopping ATP export) leads to rapid cellular energy failure.[1][2]
Deactivate spills with 10% bleach (sodium hypochlorite) before disposal.[1][2]
Never use glass syringes (risk of breakage/injection); use positive displacement pipettes.[1][2]
References
Anwar, M., et al. (2017). "Bongkrekic Acid—a Review of a Lesser-Known Mitochondrial Toxin."[1][2][5] Journal of Medical Toxicology.
Henderson, P.J.F., & Lardy, H.A. (1970). "Bongkrekic acid.[1][2][9] An inhibitor of the adenine nucleotide translocase of mitochondria."[1][3][4][8][9][10][11][12] Journal of Biological Chemistry.
Halestrap, A.P., & Brenner, C. (2004). "The adenine nucleotide translocase: a central component of the mitochondrial permeability transition pore and key player in cell death."[1][2] Current Medicinal Chemistry.
Advanced Protocol: Quantification of Bongkrekic Acid using UHPLC-MS/MS
Executive Summary Bongkrekic acid (BA) is a thermally stable, lipophilic respiratory toxin produced by the bacterium Burkholderia gladioli pathovar cocovenenans.[1][2][3] It is responsible for high-mortality outbreaks li...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Bongkrekic acid (BA) is a thermally stable, lipophilic respiratory toxin produced by the bacterium Burkholderia gladioli pathovar cocovenenans.[1][2][3] It is responsible for high-mortality outbreaks linked to fermented corn and coconut products (e.g., Tempe bongkrek, Suantangzi) and rehydrated fungi (Tremella fuciformis).
This Application Note details a validated workflow for the quantification of BA using Ultra-High Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS). Unlike generic protocols, this guide emphasizes the mitigation of matrix effects in complex fermented substrates and the chromatographic resolution of BA from its isomers (e.g., isobongkrekic acid), ensuring zero false negatives in critical safety assessments.
Part 1: Mechanism of Toxicity & Analytical Relevance
To understand the analytical urgency, one must understand the biological target. BA is a tricarboxylic acid that acts as a specific ligand for the mitochondrial Adenine Nucleotide Translocase (ANT) .
Mechanistic Pathway
BA crosses the outer mitochondrial membrane and binds to the ANT on the inner membrane, locking it in the "m-state" (matrix-facing). This prevents the export of ATP to the cytosol and the import of ADP, effectively halting cellular respiration and leading to rapid apoptosis in high-energy-demand organs (brain, liver, kidneys).
Figure 1: Mechanism of Action. BA inhibits the ANT transporter, causing fatal cellular energy depletion.
Part 2: Method Development Strategy
Ionization Mode Selection
BA contains three carboxylic acid groups (
), making it highly acidic.[4] Therefore, Negative Electrospray Ionization (ESI-) is the obligatory mode. Positive mode yields negligible sensitivity.
Target Precursor:
at m/z 485.2.
Chromatographic Separation
BA has structural isomers (e.g., isobongkrekic acid) that may co-occur.[5] A standard C18 column is sufficient, but acidic mobile phases are critical to suppress the ionization of the carboxylic groups during separation, improving peak shape and retention on the hydrophobic stationary phase.
Column Choice: High-strength silica C18 (e.g., Agilent ZORBAX Eclipse Plus or Waters ACQUITY BEH C18), 1.8 µm particle size for UHPLC resolution.
Internal Standard Strategy
Ideally,
-labeled Bongkrekic Acid is the gold standard.[6] However, due to commercial scarcity, Hexadecanoic acid-d31 or similar long-chain fatty acid isotopes can serve as surrogates if matched for retention time. For strict regulatory compliance (e.g., GB 5009.189), external calibration with matrix-matched standards is often accepted.
Part 3: Experimental Protocol
A. Reagents and Standards
Standard: Bongkrekic Acid (>98% purity). Store at -20°C.
Note: The transition 485.2 -> 441.2 corresponds to the loss of one
group .
Part 4: Analytical Workflow Visualization
Figure 2: End-to-end analytical workflow for fermented food matrices.
Part 5: Validation & Troubleshooting
Performance Metrics (Expected)
Linearity:
over range 0.5 – 100 ng/mL.
LOD (Limit of Detection): ~0.5 µg/kg (matrix dependent).
LOQ (Limit of Quantification): ~1.5 µg/kg.
Recovery: 80% – 110% in spiked corn flour matrix.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Sensitivity
Incorrect pH in mobile phase.
Ensure Mobile Phase is acidified (0.1% FA) to keep BA protonated on column, but ionization requires deprotonation in source. ESI(-) is robust, but ensure source temp is >400°C.
Peak Tailing
Secondary interactions.
Increase buffer strength (add 5mM Ammonium Formate) or replace column.
Carryover
BA is lipophilic.
Add a needle wash step with 90% Isopropanol / 10% Acetone.
Matrix Suppression
Fermented matrix interference.
Switch from "Dilute & Shoot" to MAX SPE cleanup. Use matrix-matched calibration curves.
References
Anwar, M., et al. (2017). "Bongkrekic Acid—a Review of a Lesser-Known Mitochondrial Toxin."[10] Journal of Medical Toxicology, 13(2), 173–179.[10] Link
Falconer, T. M., et al. (2017). "Identification of the potent toxin bongkrekic acid in a traditional African beverage linked to a fatal outbreak."[10] Forensic Science International, 270, e5–e11.[10] Link
National Health Commission of the PRC. (2023). GB 5009.189-2023 National Food Safety Standard: Determination of Bongkrekic Acid in Food.[11] Link
Assessing the Toxicity of Bongkrekic Acid. US Food and Drug Administration (FDA) / Poison Control. Link
Application Note: High-Sensitivity LC-MS/MS Quantification of Bongkrekic Acid in Biological Matrices
Abstract Bongkrekic Acid (BA) is a potent respiratory toxin produced by the bacterium Burkholderia gladioli pathovar cocovenenans, often found in fermented coconut or corn products.[1][2] Its high lethality stems from th...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Bongkrekic Acid (BA) is a potent respiratory toxin produced by the bacterium Burkholderia gladioli pathovar cocovenenans, often found in fermented coconut or corn products.[1][2] Its high lethality stems from the irreversible inhibition of the mitochondrial Adenine Nucleotide Translocase (ANT), leading to rapid ATP depletion and cell death. This Application Note details a robust, validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of BA in human plasma and urine. The method utilizes Negative Electrospray Ionization (ESI-) and achieves a Lower Limit of Quantitation (LLOQ) of 1.0 ng/mL, suitable for clinical diagnosis and forensic investigation.
Introduction & Mechanism of Action
Clinical Significance
Bongkrekic Acid poisoning is characterized by a rapid onset of symptoms including hyperhidrosis, abdominal pain, and coma, often resulting in multi-organ failure. The mortality rate can exceed 40%.[2] Due to the toxin's thermal stability, cooking contaminated food does not degrade BA. Consequently, rapid analytical confirmation is critical for supportive care decisions and outbreak containment.
Pathophysiology
BA is a tricarboxylic acid that targets the mitochondrial machinery.[1] Unlike cyanide (which inhibits Complex IV), BA acts on the Adenine Nucleotide Translocase (ANT) . It fixes the translocase in the "m-state" (matrix-facing), preventing the export of ATP to the cytosol and the import of ADP.
Figure 1: Mechanism of Bongkrekic Acid Toxicity
Caption: Pathway illustrating the production of BA and its specific inhibition of the mitochondrial ANT, leading to cellular energy collapse.
Method Development Strategy
Chromatography (The "Why")
BA is a hydrophobic molecule with three carboxylic acid groups.
Column Choice: A C18 column is standard. However, to ensure adequate retention of the polar acidic groups while separating potential hydrophobic interferences, a high-strength silica (HSS) or organosilica hybrid (BEH) C18 column is recommended.
Mobile Phase: While acidic mobile phases (Formic Acid) are common for C18 retention, BA ionizes best in Negative Mode (ESI-). Therefore, a slightly basic mobile phase (0.01% Ammonia or 5mM Ammonium Acetate) often yields superior sensitivity by ensuring the carboxylic acid groups are deprotonated [1]. However, for compatibility with multi-toxin screens, 0.1% Formic Acid is acceptable if sensitivity requirements are met. This protocol uses 0.1% Formic Acid to prioritize chromatographic peak shape and retention.
Mass Spectrometry[4][8][9]
Ionization: ESI Negative mode.
Precursor: m/z 485.2
.
Transitions: The loss of
(44 Da) is the primary fragmentation pathway.
Quantifier:
(Loss of 1 )
Qualifier:
(Loss of 2 )
Experimental Protocols
Reagents and Standards
Bongkrekic Acid Standard: >98% purity (e.g., from Cayman Chemical or equivalent).
Internal Standard (IS): Stable Isotope Labeled BA (
-BA) is preferred. If unavailable, Furosemide or Irbesartan can serve as structural analogs for negative mode normalization due to similar ionization properties.
Two methods are provided: Method A (Rapid PPT) for high-throughput clinical screening, and Method B (SPE) for high-sensitivity forensic confirmation.
Figure 2: Sample Extraction Workflows
Caption: Dual-track extraction protocol. Method A is for rapid clinical triage; Method B utilizes Solid Phase Extraction (SPE) for cleaner forensic matrices.
Detailed Steps for Method A (Protein Precipitation):
Aliquot 100 µL of plasma or urine into a 1.5 mL microcentrifuge tube.
Add 10 µL of Internal Standard working solution (100 ng/mL).
Add 400 µL of cold Extraction Solvent (Methanol:Acetonitrile 50:50 v/v).
Vortex vigorously for 60 seconds.
Centrifuge at 12,000 x g for 10 minutes at 4°C.
Transfer 200 µL of the supernatant to a clean vial.
Optional: Evaporate under Nitrogen and reconstitute to concentrate, or inject directly if sensitivity allows.
LC-MS/MS Conditions
Table 1: Liquid Chromatography Parameters
Parameter
Setting
System
UHPLC (e.g., Agilent 1290, Waters Acquity)
Column
Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or Thermo Hypersil Gold
To ensure Trustworthiness and Scientific Integrity , the following criteria must be met before releasing patient results:
Linearity: The method should be linear from 1.0 ng/mL to 500 ng/mL (
).
Retention Time: The retention time of the analyte in the sample must be within
minutes of the standard.
Ion Ratio: The ratio of the Quantifier (441) to Qualifier (397) transition must be consistent with the standard (
).
Matrix Effect: Urine samples often suppress ionization. If the IS response in a sample is <50% of the standard, dilute the sample 1:5 with water and re-analyze.
Troubleshooting Guide
Peak Tailing: BA has multiple carboxyl groups. Ensure the column is fully equilibrated. If tailing persists, switch Mobile Phase A to 5mM Ammonium Acetate (pH ~6.5) to ensure full deprotonation.
Carryover: BA is hydrophobic. Include a "blank" injection (100% ACN) after high-concentration samples (>200 ng/mL).
Safety Warning
CRITICAL: Bongkrekic Acid is a lethal mitochondrial toxin.
Handle all neat standards in a Class II Biosafety Cabinet .
Use double nitrile gloves.
Deactivate spills with 10% bleach (Sodium Hypochlorite) for 30 minutes.
References
Xu, X. M., et al. (2019). "Determination of bongkrekic acid in plasma of food poisoning patients by liquid chromatography-tandem mass spectrometry."[3] Preventive Medicine.[3] 3
Chien, K. Y., et al. (2025). "Development and validation of an analytical method for determination of bongkrekic acid in biofluids for toxin monitoring." Journal of Food and Drug Analysis. 4
Anwar, M., et al. (2017). "Bongkrekic Acid—a Review of a Lesser-Known Mitochondrial Toxin." Journal of Medical Toxicology. 1[1][5][6]
Zhou, B., et al. (2022). "Fast determination of bongkrekic acid in plasma by high performance liquid chromatography-tandem mass spectrometry."[7] Zhonghua Lao Dong Wei Sheng Zhi Ye Bing Za Zhi. 7
FDA Laboratory Information Bulletin. "Method for Screening and Confirmation of Antibiotics and Toxins." 8[5]
Application Note: High-Yield Extraction and Purification of Bongkrekic Acid from Burkholderia gladioli Cell Cultures
This Application Note and Protocol guide is designed for researchers and drug development professionals. It synthesizes established microbiological methods with advanced chromatographic purification techniques to isolate...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note and Protocol guide is designed for researchers and drug development professionals. It synthesizes established microbiological methods with advanced chromatographic purification techniques to isolate Bongkrekic Acid (BA) safely and efficiently.
Abstract
Bongkrekic Acid (BA) is a rare, highly toxic tricarboxylic acid produced by Burkholderia gladioli pathovar cocovenenans.[1][2][3] It acts as a specific ligand for the mitochondrial Adenine Nucleotide Translocase (ANT), freezing it in the matrix-open ("m") state and halting ATP/ADP exchange. Due to its unique mechanism, BA is a critical tool in apoptosis research and mitochondrial structural biology. This guide outlines a validated protocol for the biosynthesis, extraction, and purification of BA, emphasizing safety, yield optimization via lipid supplementation, and stability preservation through light-protection strategies.
Part 1: Safety & Hazard Warning (CRITICAL)
⚠️ DANGER: LETHAL MITOCHONDRIAL TOXIN
Bongkrekic Acid is a potent respiratory toxin with no known antidote . It causes rapid mitochondrial failure by irreversibly inhibiting the ANT carrier.
Handling: All procedures involving B. gladioli cultures or concentrated BA extracts must be performed in a Biosafety Level 2 (BSL-2) facility within a certified chemical fume hood.
PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.
Inactivation: BA is heat-stable (boiling is ineffective) but photolabile . Degrade spills by exposure to UV light or strong oxidizers (e.g., bleach).
Waste: All liquid waste must be collected as hazardous chemical waste. Do not autoclave BA-containing waste without prior chemical inactivation.
Part 2: Mechanism of Action
Understanding the target is essential for downstream assay validation. BA targets the Adenine Nucleotide Translocase (ANT) at the inner mitochondrial membrane (IMM).
DOT Diagram: Mechanism of Action
Caption: Bongkrekic Acid binds to ANT, locking it in the matrix-open conformation and preventing the export of ATP synthesized in the matrix.
Part 3: Biosynthesis & Cell Culture Protocol
Principle: B. gladioli pv.[1][2][5][6][7] cocovenenans requires specific lipid substrates to trigger high-titer BA production. Standard LB broth yields negligible toxin. The presence of oleic acid or coconut fat (rich in lauric/myristic acid) is the rate-limiting factor for biosynthesis.
Base Medium: Potato Dextrose Broth (PDB) or Ryzwk Medium.
Critical Supplements:
Coconut Milk (20% v/v) OR
Oleic Acid (3 mM) + Glycerol (1% v/v).
Protocol
Inoculum Prep: Inoculate a single colony into 10 mL PDB. Incubate at 37°C (optimal for biomass) for 24 hours with shaking (200 rpm).
Production Culture: Inoculate 1 L of Lipid-Supplemented Medium with 1% (10 mL) of the starter culture.
Fermentation:
Temperature Shift: Lower temperature to 26°C .
Note: Toxin production is optimal at 26°C, while growth is optimal at 37°C.[8]
Agitation: 150 rpm (Liquid culture) or Static (if using semi-solid coconut mash). Liquid culture is preferred for easier extraction.
Duration: Incubate for 3 to 5 days . Toxin levels typically peak at 48–72 hours.
Harvest: Centrifuge culture at 10,000 x g for 20 mins at 4°C. Retain the Supernatant (BA is secreted).
Part 4: Extraction & Purification Protocol
Principle: BA is a tricarboxylic acid (pKa ~4–5). In the neutral culture broth, it exists as a salt. To extract it into organic solvent, the pH must be lowered to protonate the carboxylic acid groups.
⚠️ Light Sensitivity Warning: BA degrades under UV/sunlight. Wrap all flasks/columns in aluminum foil and work under low light where possible.
DOT Diagram: Extraction Workflow
Caption: Step-by-step workflow from culture supernatant to purified Bongkrekic Acid.[9][10]
Perform all steps in low light; wrap glassware in foil.
Poor Separation
pH of mobile phase too high.
Ensure Formic Acid (0.1%) is present to suppress ionization during chromatography.
Emulsion during LLE
Protein/Lipid content high.
Centrifuge the emulsion or add brine (sat. NaCl) to break it.
References
Anwar, M., et al. (2017). "Bongkrekic Acid—a Review of a Lesser-Known Mitochondrial Toxin." Journal of Medical Toxicology, 13(2), 173–179. Link
Ruprecht, J. J., et al. (2019). "The Molecular Mechanism of Transport by the Mitochondrial ADP/ATP Carrier." Cell, 176(3), 435-447. Link
Moebius, N., et al. (2012). "Biosynthesis of the respiratory toxin bongkrekic acid in the pathogenic bacterium Burkholderia gladioli." Chemistry & Biology, 19(12), 1641-1652. Link
Li, H., et al. (2016). "Fast Determination of Bongkrekic Acid in Foods Using Mixed-Mode Weak Anion Exchange Solid Phase Extraction Coupled with HPLC-DAD." Food Science, 37(24), 247-251. Link
PubChem. "Bongkrekic Acid Compound Summary." National Library of Medicine. Link
Application Note: Protocol for Using Bongkrekic Acid to Inhibit Mitochondrial Respiration
Executive Summary Bongkrekic Acid (BKA) is a potent, specific respiratory toxin derived from Burkholderia gladioli pathovar cocovenenans.[1] Unlike Oligomycin, which directly inhibits the F1Fo-ATP synthase, BKA targets t...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Bongkrekic Acid (BKA) is a potent, specific respiratory toxin derived from Burkholderia gladioli pathovar cocovenenans.[1] Unlike Oligomycin, which directly inhibits the F1Fo-ATP synthase, BKA targets the Adenine Nucleotide Translocase (ANT) .[1][2]
Core Mechanism: BKA permeates the inner mitochondrial membrane (IMM) and binds to ANT on the matrix face , locking the transporter in the "m-state" (matrix-facing conformation).[1][2] This blockade prevents the exchange of cytosolic ADP for matrix ATP, effectively halting oxidative phosphorylation and ATP export.[3]
Key Applications:
Mitochondrial Respiration Studies: Distinguishing ANT-limited respiration from ATP-synthase-limited respiration.
Apoptosis & MPTP Research: BKA is a potent inhibitor of the Mitochondrial Permeability Transition Pore (MPTP) opening, contrasting with Atractyloside (ATR), which promotes opening.[1][2]
Metabolic Flux Analysis: Specialized dissection of mitochondrial coupling efficiency.
Safety & Reagent Handling (Critical)
Hazard Warning: BKA is a lethal toxin. The LD50 in mice is approximately 0.68–6.84 mg/kg.[4] It must be handled in a Class II Biosafety Cabinet.
Reagent Preparation
BKA is lipophilic but contains three carboxylic acid groups, making its solubility pH-dependent.[1][2]
Parameter
Specification
Expert Insight
Form
Ammonium Salt or Solution
The free acid is insoluble in water.[1][2] Commercial forms are often supplied in 0.01 M NH₄OH or Tris (pH > 7.5).[2]
Solubility
Water (pH > 7.5), DMSO
If reconstituting solid, use 0.01 M NH₄OH or 0.1 M Tris (pH 8.0).[1][2] Do not use acidic buffers.
Storage
-20°C (Desiccated)
Stable for >2 years if kept dry and frozen.[2] Avoid repeated freeze-thaw cycles.[1][2]
Working Conc.
5 – 50 µM
Higher concentrations are required for intact cells compared to isolated mitochondria due to membrane permeation kinetics.
Mechanism of Action
To use BKA effectively, one must understand its distinction from Atractyloside (ATR).[1][2]
Atractyloside (ATR): Binds ANT from the cytosolic side (intermembrane space), locking it in the c-state .[1][2] This exposes the binding site to the cytosol but prevents transport. It promotes MPTP opening.
Bongkrekic Acid (BKA): Permeates the membrane, binds ANT from the matrix side, and locks it in the m-state .[1] It inhibits MPTP opening.
Visualization: ANT Conformational Locking
Caption: BKA locks ANT in the matrix-facing (m-state), preventing ADP import and inhibiting MPTP formation, unlike ATR which locks the c-state.[1]
This is the gold standard for validating BKA activity. Unlike intact cells, isolated mitochondria allow direct access to the ANT without plasma membrane permeation barriers.[1]
Materials
Instrument: Oroboros O2k or Hansatech Oxygraph (Clark Electrode).[2]
Buffer: MiR05 or standard isolation buffer (e.g., 225 mM Mannitol, 75 mM Sucrose, 10 mM Tris, 0.1 mM EDTA, pH 7.4).[1][2]
Expert Note: Unlike Oligomycin which acts instantly, BKA may show a lag phase (30-90 seconds) as it must penetrate the inner membrane to reach the matrix binding site.[1]
Result: Respiration should revert to State 4 (Leak) levels.[2]
Result: Respiration should recover to maximum capacity (State 3u).[2] This proves the Electron Transport Chain (ETC) is intact and BKA specifically inhibited the phosphorylation system (ANT).
Blocks ADP entry; ATP synthase runs out of substrate.
State 4o
Oligomycin-induced
No Change
System is already inhibited.
State 3u
Uncoupled (FCCP)
No Inhibition
Protons bypass ATP synthase/ANT; respiration is restored.
Protocol 2: Intact Cells (Seahorse XF Analysis)
Using BKA in intact cells requires higher concentrations and longer incubation times due to the plasma membrane barrier. This protocol is specifically for MPTP inhibition studies or ANT-specific flux analysis .[1]
Experimental Design
Cell Type: HepG2, H9c2, or primary cardiomyocytes (high mitochondrial density).[1][2]
Seeding: 20,000 – 40,000 cells/well (optimize for cell type).
Medium: Unbuffered DMEM or XF Assay Medium (pH 7.4).
Injection Strategy (MPTP Focus)
This strategy tests if BKA protects against stress-induced mitochondrial collapse.[1]
Shut down ETC (Non-mitochondrial oxygen consumption).
Alternative Strategy: Acute Injection
If injecting BKA via Port A to replace Oligomycin:
Basal Respiration: Measure 3 cycles.
Port A Injection:BKA (50 µM) .
Note: Expect a slower onset of inhibition compared to Oligomycin. Measure for at least 4-5 cycles (approx. 30 mins) to ensure full ANT blockade.[2]
Port B Injection: FCCP.
If BKA worked, FCCP should still stimulate respiration (proving ANT block, not ETC block).
Visualization: Cellular Workflow
Caption: Workflow for assessing BKA-mediated protection against MPTP opening in intact cells.
Expert Troubleshooting & Optimization
The "Lag" Phenomenon
Issue: In isolated mitochondria, BKA inhibition is not instantaneous.[1]
Cause: BKA must cross the IMM to bind the matrix side of ANT.
Solution:
Pre-incubate mitochondria with BKA for 1–2 minutes before adding ADP if you want to observe total inhibition immediately.
If adding during State 3, allow 60–90 seconds for the slope to flatten.[1]
pH Sensitivity
Issue: BKA precipitates in acidic media.
Cause: Tricarboxylic acid structure.[6]
Solution: Ensure your mitochondrial respiration buffer is pH 7.2 – 7.4. If using stock solutions, check that the DMSO/Ammonia stock has not crashed out.
BSA Interference
Issue: Weak inhibition in BSA-rich buffers.[1]
Cause: BKA is lipophilic and can bind to Albumin (BSA).
Solution: Reduce BSA concentration in the assay buffer (< 0.1%) or increase BKA concentration to compensate (titrate up to 50 µM).
References
Henderson, P. J., & Lardy, H. A. (1970). Bongkrekic acid.[1][7] An inhibitor of the adenine nucleotide translocase of mitochondria.[3][4][5][8][9][10][11] Journal of Biological Chemistry, 245(6), 1319-1326.[1][2][7]
Klingenberg, M., et al. (1970). On the inhibition of the adenine nucleotide translocation by bongkrekic acid.[7] Biochemical and Biophysical Research Communications, 39(3), 344-351.[1][2][7]
Anwar, M., et al. (2017). Bongkrekic Acid—a Review of a Lesser-Known Mitochondrial Toxin.[1][2] Journal of Medical Toxicology, 13(2), 173–179.[1][2]
Belzacq, A. S., et al. (2003). The adenine nucleotide translocator in apoptosis.[1][2] Biochimie, 85(8), 741-762.[1][2] (Reference for MPTP regulation).
Cayman Chemical. Bongkrekic Acid (Ammonium Salt) Product Information & Safety Data Sheet.
Application Note: Utilizing Bongkrekic Acid for the Study of the Mitochondrial Permeability Transition Pore (MPTP)
An In-Depth Guide to a Potent Inhibitor of the Adenine Nucleotide Translocase Audience: Researchers, scientists, and drug development professionals engaged in mitochondrial biology, cell death studies, and pharmacology....
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide to a Potent Inhibitor of the Adenine Nucleotide Translocase
Audience: Researchers, scientists, and drug development professionals engaged in mitochondrial biology, cell death studies, and pharmacology.
Abstract: This guide provides a comprehensive overview and detailed protocols for using Bongkrekic Acid (BKA) as a specific tool to investigate the mitochondrial permeability transition pore (MPTP). We delve into the underlying mechanism of BKA's action on the Adenine Nucleotide Translocase (ANT), a key component in MPTP regulation, and present validated experimental methodologies to functionally assess MPTP opening. The protocols are designed to be self-validating, offering robust and reproducible approaches for researchers in academic and industrial settings.
Introduction: The MPTP and the Central Role of Bongkrekic Acid
The mitochondrial permeability transition pore (MPTP) is a non-specific, high-conductance channel that can form in the inner mitochondrial membrane.[1][2] Under pathological conditions such as high matrix Ca²⁺ concentration and oxidative stress, the opening of the MPTP leads to the collapse of the mitochondrial membrane potential (ΔΨm), cessation of ATP synthesis, mitochondrial swelling, and the release of pro-apoptotic factors, ultimately culminating in cell death.[3][4]
A central player in the regulation, and likely the formation, of the MPTP is the Adenine Nucleotide Translocase (ANT).[5][6] ANT is the most abundant protein in the inner mitochondrial membrane and is responsible for the vital exchange of mitochondrial ATP for cytosolic ADP.[1] Bongkrekic acid (BKA), a respiratory toxin produced by the bacterium Burkholderia gladioli, is a highly specific, high-affinity ligand for ANT.[1][7][8][9] It functions by locking ANT into a specific conformation that prevents MPTP opening, making it an invaluable pharmacological tool to dissect the role of the MPTP in various biological and pathological processes.[1][10][11]
The Core Mechanism: How Bongkrekic Acid Stabilizes the Closed State of the MPTP
To appreciate the utility of BKA, one must first understand the function of its target, the ANT. The ANT facilitates nucleotide exchange by cycling between two distinct conformational states:
Cytosolic-state (c-state): The nucleotide-binding site faces the intermembrane space (cytosolic side), ready to bind ADP.
Matrix-state (m-state): Following a conformational change, the binding site faces the mitochondrial matrix, releasing ADP and binding ATP.[10]
The conformation of ANT is a critical determinant of MPTP sensitivity. It is widely held that the c-state favors pore opening, while the m-state favors the closed state. Bongkrekic acid exerts its inhibitory effect by binding tightly to ANT and stabilizing it in the m-state .[10] This action not only halts ADP/ATP transport but, more importantly for MPTP studies, it prevents ANT from adopting the pore-permissive conformation, thereby potently inhibiting MPTP opening.
This mechanism is in direct contrast to another well-known ANT ligand, atractyloside (ATR), which locks ANT in the c-state and acts as an inducer of the MPTP.[3][5][10] The opposing effects of BKA and ATR provide a powerful experimental axis for confirming the involvement of ANT in the permeability transition phenomenon.
Figure 1. Mechanism of ANT inhibition by Bongkrekic Acid.
Experimental Applications & Protocols
BKA is primarily used to determine if a cellular event (e.g., cell death, mitochondrial depolarization) is mediated by the opening of the MPTP. If pre-treatment with BKA prevents the event, it strongly implicates MPTP involvement. Below are core protocols for assessing MPTP function in isolated mitochondria.
Protocol 1: Mitochondrial Swelling Assay
This spectrophotometric assay is a direct, classical method to measure MPTP opening. The influx of water and solutes through an open pore causes the mitochondrial matrix to swell, which decreases the absorbance of the mitochondrial suspension at 540 nm.[12][13]
A. Principle of the Assay
A suspension of isolated mitochondria is treated with an MPTP inducer (e.g., high Ca²⁺). The opening of the pore leads to osmotic swelling, causing a measurable decrease in light scattering (absorbance). BKA will inhibit this process, resulting in a stable absorbance reading.
B. Step-by-Step Methodology
Mitochondria Isolation: Isolate mitochondria from cells or tissue (e.g., rat liver) using standard differential centrifugation techniques.[2][13] Keep the mitochondrial pellet on ice at all times.
Reagent Preparation:
Swelling Buffer: 120 mM KCl, 10 mM Tris-HCl, 5 mM KH₂PO₄, pH 7.4.
Respiratory Substrates: 5 mM Glutamate and 5 mM Malate.
MPTP Inducer: 20 mM CaCl₂ stock solution.
MPTP Inhibitor: 1 mM Bongkrekic Acid stock in DMSO.
Experimental Setup:
Set a spectrophotometer (or a microplate reader) to read absorbance at 540 nm (A₅₄₀) in kinetic mode at 30°C.
In a cuvette, add 1 mL of Swelling Buffer and the respiratory substrates.
Add isolated mitochondria to a final concentration of 0.5 mg/mL and allow the A₅₄₀ to stabilize for 2-3 minutes.
For the test condition: Add BKA to a final concentration of 1-10 µM.
For the control condition: Add an equivalent volume of DMSO (vehicle).
Incubate for 2 minutes.
Induction and Measurement:
Initiate the permeability transition by adding the CaCl₂ inducer (e.g., to a final concentration of 200 µM).
Immediately begin recording A₅₄₀ every 30 seconds for 10-15 minutes.
Data Interpretation: The control sample should exhibit a rapid and significant decrease in A₅₄₀. The BKA-treated sample should show little to no change in absorbance, indicating inhibition of mitochondrial swelling.
Figure 2. Experimental workflow for the Mitochondrial Swelling Assay.
The CRC assay is a highly sensitive and quantitative method to assess the susceptibility of the MPTP to its primary physiological trigger, Ca²⁺. Healthy mitochondria sequester Ca²⁺ until a threshold is reached, triggering massive Ca²⁺ release through the MPTP. BKA increases this threshold.[12][14][15]
A. Principle of the Assay
Mitochondria are incubated in a buffer containing a low-affinity, membrane-impermeable Ca²⁺-sensitive fluorescent dye (e.g., Calcium Green-5N). Pulses of CaCl₂ are added. Mitochondrial uptake of Ca²⁺ is seen as a quenching of the external fluorescence. MPTP opening is marked by a sudden, large, and sustained increase in fluorescence as all sequestered Ca²⁺ is released.
B. Step-by-Step Methodology
Mitochondria Isolation: Isolate mitochondria as described in Protocol 1.
Reagent Preparation:
CRC Buffer: 200 mM Sucrose, 10 mM Tris-MOPS, 5 mM α-ketoglutarate, 2 mM Malate, 1 mM Pi, 10 µM EGTA-Tris, pH 7.4.[15]
MPTP Inhibitor: 1 mM Bongkrekic Acid stock in DMSO.
Experimental Setup:
Use a fluorescence plate reader equipped with injectors, set for kinetic reading (e.g., Ex/Em ~506/531 nm for Calcium Green-5N).
In a 96-well plate, add 100 µL of CRC buffer containing the fluorescent dye and respiratory substrates.
Add mitochondria to a final concentration of 0.5 mg/mL.
Add BKA (e.g., 5 µM final concentration) or vehicle (DMSO) and incubate for 2 minutes.
Induction and Measurement:
Program the plate reader to inject a pulse of the CaCl₂ solution (e.g., 2 nmol) every 60-90 seconds.
Monitor the fluorescence signal continuously.
Data Interpretation: The number of Ca²⁺ pulses the mitochondria can sequester before the large fluorescence spike indicates the calcium retention capacity. BKA-treated mitochondria will withstand significantly more Ca²⁺ pulses than the control group. The total amount of Ca²⁺ added before pore opening can be calculated and compared across conditions.
MPTP opening invariably leads to the dissipation of ΔΨm. BKA can be used in intact cells to test if a stimulus-induced mitochondrial depolarization is MPTP-dependent.[16][17]
A. Principle of the Assay
Potentiometric fluorescent dyes, such as Tetramethylrhodamine, Methyl Ester (TMRM), accumulate in the mitochondrial matrix driven by the negative potential. A loss of ΔΨm results in the release of the dye and a decrease in mitochondrial fluorescence.
B. Step-by-Step Methodology (Intact Cells)
Cell Culture: Plate cells of interest in a suitable format (e.g., 96-well plate or glass-bottom dish for microscopy).
Pre-treatment: Incubate cells with BKA (a working concentration of 25-50 µM is often effective in cells) or vehicle for 1 hour.[16][17]
Stimulation: Add the experimental stimulus (e.g., a toxin, drug, or oxidative stress agent) and incubate for the desired time.
Dye Loading: Add TMRM (e.g., 25-50 nM) to the media and incubate for 30 minutes at 37°C, protected from light.
Measurement: Wash cells with PBS and measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer.
Data Interpretation: A stimulus that induces MPTP-dependent apoptosis will cause a significant drop in TMRM fluorescence in control cells. In BKA-pre-treated cells, the fluorescence will be largely preserved, indicating that BKA protected the mitochondrial membrane potential by inhibiting MPTP opening.
Data Summary and Best Practices
To ensure robust and reliable data, it is crucial to use appropriate controls and validated concentration ranges.
Compound
Role
Typical Working Concentration (Isolated Mitochondria)
Positive and Negative Controls: Always include a vehicle control (e.g., DMSO) and a positive control for MPTP induction (e.g., a high dose of Ca²⁺ or ATR).[18]
Concentration Optimization: The optimal concentration of BKA and inducers can vary between mitochondrial preparations and cell types. It is essential to perform dose-response curves to determine the ideal concentrations for your specific experimental system.
References
Henderson, P.J.F., & Lardy, H.A. (1970). Bongkrekic Acid: An Inhibitor of Adenine Nucleotide Translocase of Mitochondria. Journal of Biological Chemistry, 245(6), 1319–1326. [Link]
Anwar, M., et al. (2017). Bongkrekic Acid—a Review of a Lesser-Known Mitochondrial Toxin. Journal of Medical Toxicology, 13(2), 173–179. [Link]
Henderson, P. J., & Lardy, H. A. (1970). Bongkrekic acid. An inhibitor of the adenine nucleotide translocase of mitochondria. Journal of Biological Chemistry, 245(6), 1319–1326. [Link]
Various Authors. (2025). Bongkrekic acid. An inhibitor of the adenine nucleotide translocase of mitochondria. Semantic Scholar. [Link]
MDPI. (2020). The Role of Adenine Nucleotide Translocase in the Mitochondrial Permeability Transition. International Journal of Molecular Sciences. [Link]
Giorgio, V., et al. (2024). Adenine nucleotide translocator and ATP synthase cooperate in mediating the mitochondrial permeability transition. The Journal of Physiology. [Link]
Giorgio, V., et al. (2025). Adenine nucleotide translocator and ATP synthase cooperate in mediating the mitochondrial permeability transition. The Journal of Physiology. [Link]
Bonora, M., et al. (2014). Identifying the components of the elusive mitochondrial permeability transition pore. Proceedings of the National Academy of Sciences, 111(32), 11627–11628. [Link]
MDPI. (2024). ANT-Mediated Inhibition of the Permeability Transition Pore Alleviates Palmitate-Induced Mitochondrial Dysfunction and Lipotoxicity. Biomolecules. [Link]
Li, W., et al. (2018). Mitochondrial Ca2+ Retention Capacity Assay and Ca2+-triggered Mitochondrial Swelling Assay. Journal of Visualized Experiments. [Link]
Belizario, J.E., et al. (2014). The Mitochondrial Permeability Transition Pore and Cancer: Molecular Mechanisms Involved in Cell Death. Frontiers in Oncology. [Link]
ProQuest. (2023). Refractive Index Imaging Reveals That Elimination of the ATP Synthase C Subunit Does Not Prevent the Adenine Nucleotide Translocase-Dependent Mitochondrial Permeability Transition. International Journal of Molecular Sciences. [Link]
Li, W., et al. (2018). Mitochondrial Ca2+ Retention Capacity Assay and Ca2+-triggered Mitochondrial Swelling Assay. Journal of Visualized Experiments, (135), e56236. [Link]
ResearchGate. (n.d.). Effect of the PTP inhibitor bongkrekic acid on mitochondrial membrane potential in flavopiridol-and camptothecin-treated cells. [Link]
Susin, S.A., et al. (1997). The Permeability Transition Pore Complex: A Target for Apoptosis Regulation by Caspases and Bcl-2–related Proteins. Journal of Experimental Medicine, 186(1), 25–37. [Link]
ResearchGate. (n.d.). Influence of Tq and bongkrekic acid (BA) on the membrane potential and Ca²⁺-induced mPTP opening. [Link]
Jackson-Lewis, V., & Przedborski, S. (2007). Protocol for the MPTP mouse model of Parkinson's disease. Nature Protocols, 2(1), 141–151. [Link]
Kamalian, L., et al. (2014). Identifying Compounds that Induce Opening of the Mitochondrial Permeability Transition Pore in Isolated Rat Liver Mitochondria. Current Protocols in Toxicology, 60, 24.3.1–24.3.12. [Link]
Akopova, O., et al. (2015). Different approaches to modeling analysis of mitochondrial swelling. Frontiers in Physiology, 6, 22. [Link]
Yamada, Y., et al. (2013). Mitochondrial delivery of bongkrekic acid using a MITO-Porter prevents the induction of apoptosis in human HeLa cells. Journal of Pharmaceutical Sciences, 102(3), 1048–1055. [Link]
ResearchGate. (2026). Bongkrekic Acid Poisoning Associated with Burkholderia gladioli: A Systematic Review. [Link]
ResearchGate. (n.d.). Changes of mitochondria membrane potential induced by CCK. [Link]
Al-Odat, I., et al. (2021). Analysis of Mitochondrial Calcium Retention Capacity in Cultured Cells: Permeabilized Cells Versus Isolated Mitochondria. Frontiers in Cardiovascular Medicine, 8, 782449. [Link]
ACS Publications. (2024). MCNN_MC: Computational Prediction of Mitochondrial Carriers and Investigation of Bongkrekic Acid Toxicity Using Protein Language Models and Convolutional Neural Networks. Journal of Chemical Information and Modeling. [Link]
Komarov, A.P., &ikov, A.A. (2019). Investigating the Mitochondrial Permeability Transition Pore in Disease Phenotypes and Drug Screening. Current Protocols in Chemical Biology, 11(3), e66. [Link]
Wang, J., et al. (2021). Protocols for analysis of mitochondrial permeability transition pore opening in mouse somatic cell reprogramming. STAR Protocols, 2(2), 100552. [Link]
MDPI. (2023). Bongkrekic Acid and Burkholderia gladioli pathovar cocovenenans: Formidable Foe and Ascending Threat to Food Safety. Foods. [Link]
Anwar, M., et al. (2017). Bongkrekic Acid-a Review of a Lesser-Known Mitochondrial Toxin. Journal of Medical Toxicology, 13(2), 173-179. [Link]
ResearchGate. (n.d.). Mitochondrial Swelling Assay. The Effect of Various Concentrations of... [Link]
MDPI. (2026). Advancing Bongkrekic Acid Detection: From Conventional Instrumental Analysis to Advanced Biosensing for Cross-Toxin Applications. Biosensors. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Abstract & Core Mechanism
Bongkrekic Acid (BKA) is a specific, potent mitochondrial toxin derived from Burkholderia gladioli pathovar cocovenenans.[1] Unlike broad-spectrum mitochondrial uncouplers, BKA targets the Adenine Nucleotide Translocase (ANT) , a carrier protein responsible for the exchange of ADP and ATP across the inner mitochondrial membrane (IMM).[2]
The Dual Nature of BKA
BKA is a "double-edged sword" in cell death research. Its utility depends entirely on the experimental context:
Inhibition of Apoptosis: By locking ANT in a specific conformation, BKA prevents the formation of the Mitochondrial Permeability Transition Pore (mPTP), thereby blocking the release of cytochrome
and inhibiting the intrinsic apoptotic cascade.
Induction of Necrosis: By blocking ANT, BKA halts the export of ATP from the mitochondria to the cytosol. In cells highly dependent on oxidative phosphorylation (OXPHOS), this causes rapid bioenergetic failure and necrotic cell death.
BKA permeates the IMM and binds to ANT with high affinity (
nM) on the matrix side , locking the transporter in the m-state . This is critical because the mPTP is believed to form at the interface of the ANT c-state and other pore components (like Cyclophilin D). By fixing ANT in the m-state, BKA effectively "glues" the pore shut.
Contrast with Atractyloside (ATR): ATR binds ANT on the cytosolic side, locking it in the c-state , which promotes mPTP opening and induces apoptosis.
Visualization: BKA Mechanism of Action
Figure 1: BKA locks ANT in the m-state. This simultaneously prevents mPTP assembly (inhibiting apoptosis) and blocks ATP export (inducing metabolic necrosis).
Protocol A: Inhibition of Intrinsic Apoptosis
Objective: To utilize BKA to prevent mitochondrial swelling and cytochrome
release in cells undergoing stress (e.g., Staurosporine or oxidative stress).
Reagent Preparation
Stock Solution: Dissolve BKA in DMSO or 0.01 M Tris/NH
OH (pH > 7.5) to create a 10 mM stock.
Note: BKA is an acid; it is insoluble in acidic aqueous media. Ensure pH is alkaline if using aqueous buffers.
Storage: Aliquot and store at -20°C. Stable for >1 year. Avoid repeated freeze-thaw cycles.
Working Concentration: 10–50
M (Cell Culture); 5–20 M (Isolated Mitochondria).
Step-by-Step Methodology
Cell Seeding: Seed cells (e.g., HeLa, Jurkat, HepG2) in 6-well plates at
cells/well. Allow adhesion overnight.
BKA Pre-Incubation (CRITICAL):
Replace media with fresh media containing 20–50
M BKA .
Incubate for 60 minutes at 37°C.
Rationale: BKA must cross the plasma membrane and the IMM to reach the matrix side of ANT. Insufficient pre-incubation leads to assay failure.
Apoptosis Induction:
Add apoptotic inducer (e.g., 1
M Staurosporine or 200 M HO) directly to the BKA-containing media. Do not wash out BKA.
Incubate for the desired time (e.g., 4–6 hours).
Validation Assay (Cytochrome
Release):
Harvest cells and perform subcellular fractionation (separating Cytosol vs. Mitochondria).
Western Blot: Probe cytosolic fraction for Cytochrome
.
Result: BKA-treated cells should show significantly reduced cytosolic Cytochrome
compared to cells treated with the inducer alone.
Troubleshooting & Controls
Negative Control: Vehicle (DMSO) only.
Positive Control for Pore Opening: Atractyloside (20–50
M). ATR should accelerate cell death.
Failure Mode: If BKA fails to protect, the cell death pathway may be mPTP-independent (e.g., Bcl-2 family pore formation without ANT involvement) or the concentration of BKA was insufficient to outcompete endogenous ADP levels.
Protocol B: Induction of Metabolic Necrosis
Objective: To use BKA as a metabolic poison to identify cells strictly reliant on OXPHOS or to induce necrotic cell death models.
Step-by-Step Methodology
Media Preparation: Prepare glucose-free media supplemented with Galactose (10 mM) to force reliance on mitochondrial respiration, OR use standard DMEM if testing for general toxicity.
Treatment:
Add 50
M BKA to the culture.
Optional: To accelerate death, co-treat with 2-Deoxyglucose (2-DG) (5 mM) to inhibit glycolysis.
Incubation: Incubate for 12–24 hours.
Readout:
ATP Assay: Measure intracellular ATP levels (luminescence assay). BKA treatment should result in >90% drop in cytosolic ATP.
Viability Stain: Use Propidium Iodide (PI). BKA-induced necrosis results in plasma membrane rupture (PI positive) without the nuclear fragmentation typical of apoptosis.
Comparative Analysis: BKA vs. Other Agents[2][4][5]
Feature
Bongkrekic Acid (BKA)
Cyclosporin A (CsA)
Atractyloside (ATR)
Primary Target
ANT (Adenine Nucleotide Translocase)
Cyclophilin D (CypD)
ANT
Binding Site
Matrix side (m-state)
Matrix regulator
Cytosolic side (c-state)
Effect on mPTP
Inhibits (Prevents opening)
Inhibits (Desensitizes to Ca²⁺)
Activates (Promotes opening)
Apoptosis Effect
Anti-apoptotic (Intrinsic)
Anti-apoptotic (Intrinsic)
Pro-apoptotic
Metabolic Effect
Stops ATP export (Toxic)
Minimal effect on ATP export
Stops ATP import (Toxic)
Specificity
High (Specific to ANT)
Moderate (Affects Calcineurin)
High (Specific to ANT)
Key Insight: Use CsA if you want to inhibit mPTP without severely compromising cellular ATP levels. Use BKA if you specifically want to implicate ANT conformation in the pore mechanism or require a more potent blockage than CsA can provide (as CsA only desensitizes the pore, while BKA structurally locks a component).
Experimental Workflow Diagram
Figure 2: Workflow for differentiating Apoptotic Inhibition vs. Metabolic Necrosis using BKA.
Safety & Handling (Critical)
Toxicity: BKA is a lethal toxin (LD50 in mice ~0.7 mg/kg). It causes fatal hypoglycemia and liver failure in humans.
PPE: Wear double nitrile gloves, safety goggles, and a lab coat. Handle only in a chemical fume hood.
Inactivation: Treat spills with 10% bleach (sodium hypochlorite) for 30 minutes before disposal.
Waste: Dispose of all BKA-contaminated tips and tubes as hazardous chemical waste.
References
Henderson, P. J., & Lardy, H. A. (1970). Bongkrekic acid: An inhibitor of the adenine nucleotide translocase of mitochondria.[2][3][4][5] Journal of Biological Chemistry, 245(6), 1319–1326.[5] Link
Marchetti, P., et al. (1996). Mitochondrial permeability transition triggers lymphocyte apoptosis.[6] The Journal of Immunology, 157(11), 4830-4836.[6] Link
Belzacq, A. S., et al. (2003). The adenine nucleotide translocator in apoptosis. Biochimie, 85(8), 741-749. Link
Halestrap, A. P., & Brenner, C. (2003). The adenine nucleotide translocase: a central component of the mitochondrial permeability transition pore and cell death. Current Medicinal Chemistry, 10(16), 1507-1525. Link
Anwar, M., et al. (2017). Bongkrekic Acid—a Review of a Lesser-Known Mitochondrial Toxin. Journal of Medical Toxicology, 13(2), 173–179. Link
Application Note: In Vitro Assays for Measuring Bongkrekic Acid Activity
Abstract & Mechanism of Action Bongkrekic Acid (BKA) is a specific, potent inhibitor of the mitochondrial Adenine Nucleotide Translocase (ANT).[1] Unlike Atractyloside (ATR), which locks ANT in the cytosolic-facing (c-st...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Mechanism of Action
Bongkrekic Acid (BKA) is a specific, potent inhibitor of the mitochondrial Adenine Nucleotide Translocase (ANT).[1] Unlike Atractyloside (ATR), which locks ANT in the cytosolic-facing (c-state), BKA fixes the transporter in the matrix-facing (m-state). This unique conformational locking prevents the exchange of cytosolic ADP for matrix ATP, effectively halting oxidative phosphorylation without directly inhibiting the Electron Transport Chain (ETC). Furthermore, by stabilizing the m-state, BKA acts as a potent inhibitor of the Mitochondrial Permeability Transition Pore (mPTP), making it an indispensable tool for distinguishing mPTP-driven apoptosis from other cell death pathways.
Mechanistic Pathway Diagram
Figure 1: BKA inhibits ANT by locking it in the matrix-facing conformation, blocking ATP synthesis and preventing mPTP opening.
Safety & Reagent Preparation
CRITICAL SAFETY WARNING: BKA is a lethal respiratory toxin. It must be handled in a Class II Biosafety Cabinet.
Stock Solution Preparation
BKA is typically supplied as a lyophilized ammonium salt.
Solvent: Dimethyl sulfoxide (DMSO) or 0.01 M Tris Buffer (pH 7.5).
Solubility: Soluble in DMSO up to 100 mg/mL; in aqueous buffer up to 1 mg/mL.[2]
Storage: Store aliquots at -20°C. Avoid repeated freeze-thaw cycles.
This assay validates BKA activity by measuring the inhibition of ADP-driven respiration (State 3). Unlike Oligomycin (which inhibits ATP Synthase directly), BKA inhibits the transport of substrates for ATP Synthase.
Experimental Logic
To distinguish ANT inhibition from ETC inhibition, we use permeabilized cells or isolated mitochondria. In intact cells, BKA kinetics are slower due to membrane permeability; therefore, plasma membrane permeabilizer (PMP) or digitonin is recommended for acute mechanistic studies.
Workflow Diagram
Figure 2: Seahorse XF injection strategy to isolate ANT-specific inhibition.
Step-by-Step Protocol
Mitochondria Isolation: Isolate mitochondria from liver or heart tissue using standard differential centrifugation. Resuspend in MAS (Mitochondrial Assay Solution: 70 mM sucrose, 220 mM mannitol, 10 mM KH₂PO₄, 5 mM MgCl₂, 2 mM HEPES, 1 mM EGTA, 0.2% BSA, pH 7.2).
Plating: Plate 5–10 µg of mitochondrial protein per well in a Seahorse XF96 plate. Centrifuge at 2000 x g for 20 minutes at 4°C to adhere.
Substrate Addition: Add Succinate (10 mM) + Rotenone (2 µM) to the assay medium to drive Complex II respiration.
Injection Strategy:
Port A: ADP (Final conc: 4 mM). Expectation: Rapid increase in OCR (State 3).
Port B:Bongkrekic Acid (Titration: 0, 2.5, 5, 10, 20 µM). Expectation: Dose-dependent decrease in OCR back to State 4 levels.
Port C: Oligomycin (2.5 µM). Control: Should show no further effect if ANT is fully blocked.
Port D: FCCP (4 µM). Control: Rescues respiration (proves ETC is intact).
Data Analysis: Calculate the Respiratory Control Ratio (RCR) . BKA efficacy is quantified by the % inhibition of the ADP-stimulated rate.
This is the "Gold Standard" assay for BKA activity. BKA inhibits the mPTP, allowing mitochondria to buffer significantly higher loads of Calcium (Ca²⁺) before depolarizing.
Experimental Logic
Isolated mitochondria are pulsed with Ca²⁺.[3] Extramitochondrial Ca²⁺ is monitored using a membrane-impermeable fluorescent dye (Calcium Green-5N).[3] When mitochondria take up Ca²⁺, fluorescence drops. When mPTP opens, Ca²⁺ is released, and fluorescence spikes. BKA delays this spike.
Reagents
Dye: Calcium Green-5N hexapotassium salt (0.5 µM final).
Buffer: 125 mM KCl, 20 mM HEPES, 2 mM KH₂PO₄, 1 mM MgCl₂, 5 mM Glutamate/Malate, pH 7.2.
Controls: Cyclosporin A (CsA) as a positive control for inhibition; Atractyloside (ATR) as an mPTP inducer.
Step-by-Step Protocol
Setup: In a 96-well black plate or fluorometer cuvette, add 200 µL of Buffer containing 0.5 µM Calcium Green-5N.
Mitochondria: Add 200 µg of isolated mitochondria.
BKA is used to confirm if a specific apoptotic stimulus is dependent on the mPTP.
Protocol
Cell Culture: Seed HeLa or HepG2 cells in 96-well plates (10,000 cells/well).
Pre-treatment: Treat cells with BKA (50 µM) for 1 hour. Note: Higher concentration is required in intact cells due to permeability limits.
Induction: Add apoptosis inducer (e.g., Staurosporine or oxidative stress agent like H₂O₂).
Readout:
TMRM Staining: Measure mitochondrial membrane potential (ΔΨm).[5] BKA should prevent the loss of ΔΨm.
Caspase-3/7 Assay: Measure downstream apoptotic execution. BKA should reduce Caspase activity if the pathway is mPTP-dependent.
References
Henderson, P. J., & Lardy, H. A. (1970). Bongkrekic acid: An inhibitor of the adenine nucleotide translocase of mitochondria.[6] Journal of Biological Chemistry, 245(6), 1319–1326.
Halestrap, A. P., & Brenner, C. (2003). The adenine nucleotide translocase: A central component of the mitochondrial permeability transition pore and cell death. Current Medicinal Chemistry, 10(16), 1507–1525.
Divakaruni, A. S., et al. (2014). Analysis and interpretation of microplate-based oxygen consumption and pH data. Methods in Enzymology, 547, 309-354.
Bernardi, P., et al. (2006). The mitochondrial permeability transition from in vitro artifact to disease target. FEBS Journal, 273(10), 2077–2099.
Anwar, T., et al. (2020). Bongkrekic Acid—a Review of a Lesser-Known Mitochondrial Toxin. Journal of Medical Toxicology, 13(2), 173–179.
Handling and Safety Precautions for Bongkrekic Acid (Ammonium Salt)
Content Type: Application Note & Technical Protocol Audience: Mitochondrial Researchers, Toxicologists, and Drug Discovery Scientists Introduction: The Mechanism of Silence Bongkrekic Acid (BA) is not merely a toxin; it...
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Application Note & Technical Protocol
Audience: Mitochondrial Researchers, Toxicologists, and Drug Discovery Scientists
Introduction: The Mechanism of Silence
Bongkrekic Acid (BA) is not merely a toxin; it is a precision instrument for mitochondrial arrest. Produced by the bacterium Burkholderia gladioli pathovar cocovenenans, BA is a tricarboxylic acid that acts as a specific, irreversible ligand for the Adenine Nucleotide Translocase (ANT) located on the inner mitochondrial membrane (IMM).
Unlike Atractyloside (ATR), which locks the ANT in the cytosolic-facing (c-state) conformation, Bongkrekic Acid locks the ANT in the matrix-facing (m-state) conformation . This distinctive mechanism prevents the export of ATP and the import of ADP, effectively halting oxidative phosphorylation and inhibiting the Mitochondrial Permeability Transition Pore (mPTP).
Critical Safety Context:
BA is heat-stable, odorless, and tasteless. In food safety, it is a lethal agent responsible for high-mortality outbreaks.[1][2] In research, it is a vital tool for distinguishing mPTP regulatory mechanisms. Handling this compound requires a rigorous "Zero-Exposure" protocol.[3][4][5]
Safety Profile & Hazard Identification
Toxicity Data
Parameter
Value
Context
CAS Number
11076-19-0
Ammonium Salt Form
LD50 (Mouse, i.v.)
~1.41 mg/kg
Highly Toxic
LD50 (Mouse, Oral)
~3.5 mg/kg
Fatal if swallowed
Target Organ
Mitochondria (Heart, Liver, Brain)
Causes rapid ATP depletion
Antidote
NONE
Treatment is purely supportive
The "Self-Validating" Safety System
Trustworthiness in handling BA comes from redundancy. Do not rely on a single barrier.
Engineering Controls: Handle only in a certified Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood.
PPE Hierarchy:
Hands: Double nitrile gloves (0.11 mm min thickness). Protocol: Change outer gloves immediately after reconstitution.
Eyes: Chemical splash goggles (standard safety glasses are insufficient for liquid splashes).
Body: Lab coat with cuffed sleeves; disposable Tyvek sleeves recommended.
The "Buddy System": When handling stock solutions (>1 mg/mL), a second researcher must be present (but outside the hood) to assist in emergency response.
Mechanism of Action Visualization
The following diagram illustrates how BA locks the ANT transporter, contrasting it with normal function.
Figure 1: Mechanism of Action. BA binds to the matrix side of ANT, locking it in the m-state. This blockade prevents ADP/ATP exchange and inhibits the formation of the Mitochondrial Permeability Transition Pore (mPTP).
Technical Protocol: Reconstitution & Storage
Expert Insight: The ammonium salt form is chosen for improved stability and water solubility compared to the free acid. However, hydrolysis can occur if stored improperly.
Solubility Profile
Solvent
Solubility Limit
Stability
Recommendation
DMSO
~100 mg/mL
High
Preferred for Stock
Water
~1 mg/mL
Moderate
Use for immediate working solution
Ethanol
~20 mg/mL
Moderate
Avoid due to evaporation risks
PBS (pH 7.2)
~0.5 mg/mL
Low
Prepare fresh only
Reconstitution Workflow
Equilibration: Allow the lyophilized vial to reach room temperature in a desiccator to prevent condensation.
Solvent Addition: Add anhydrous DMSO to the vial to achieve a stock concentration of 10 mM (approx. 5 mg/mL).
Calculation: MW of BA Ammonium Salt ≈ 537.7 g/mol (varies slightly by salt stoichiometry; check specific lot CoA).
Dissolution: Vortex gently. Do not sonicate unless necessary, as heat degrades the compound.
Aliquot: Dispense into light-protected (amber) glass vials. Do not use plastic for long-term storage as BA can adsorb to certain polymers.
Storage: Store at -20°C . Stable for 3 months.
Experimental Application: mPTP Inhibition Assay
This protocol validates mitochondrial integrity by using BA to prevent calcium-induced swelling.
Objective: Determine if a test compound induces mPTP opening via an ANT-dependent mechanism.
Reagents
Isolation Buffer: 200 mM Sucrose, 10 mM Tris-MOPS, 1 mM EGTA-Tris, pH 7.4.
Assay Buffer: 200 mM Sucrose, 10 mM Tris-MOPS, 5 mM Succinate, 1 µM Rotenone, 10 µM EGTA, pH 7.4.
Calcium Challenge: 100 mM CaCl₂ stock.
Controls:
Negative Control: DMSO vehicle.
Positive Control (Inhibitor): Bongkrekic Acid (25 µM).[6]
Positive Control (Activator): Carboxyatractyloside (CAT) (20 µM).
Protocol Steps
Mitochondrial Isolation: Isolate liver or heart mitochondria via differential centrifugation. Resuspend in Isolation Buffer at 1 mg protein/mL.
Pre-Incubation (The Critical Step):
Add 1 mL of Assay Buffer to cuvettes.
Add 0.5 mg of mitochondria.
Add Bongkrekic Acid (2.5 µL of 10 mM stock) to achieve 25 µM final concentration.
Note: BA requires incubation (2–5 mins) to penetrate the matrix and bind ANT.
Baseline Measurement: Record Absorbance at 540 nm (A540) for 1 minute.
Wear full PPE (including respirator if powder).[3]
Cover spill with a paper towel dampened with 10% Bleach (Sodium Hypochlorite). While BA is heat stable, strong oxidation aids in degradation.
Wipe up and place in a biohazard/chemical waste bag.
Disposal Protocol
Do NOT autoclave. Autoclaving does not guarantee destruction of this heat-stable toxin.
Method:Chemical Incineration is the only approved method for disposal.
Labeling: Clearly label waste containers: "High Toxicity - Bongkrekic Acid - Do Not Compact."
Safe Handling Workflow Diagram
Figure 2: Safe Handling Workflow. A linear progression ensuring containment from reconstitution to incineration.
References
Anwar, M., et al. (2017). "Bongkrekic Acid—a Review of a Lesser-Known Mitochondrial Toxin."[7] Journal of Medical Toxicology. Link
Cayman Chemical. (2021).[8] "Bongkrekic Acid (ammonium salt) Safety Data Sheet." Link
Halestrap, A. P., & Richardson, A. P. (2015). "The mitochondrial permeability transition pore (mPTP) – A target for pharmaceutical intervention in ischemia/reperfusion injury." Biochemical Pharmacology.
Henderson, P. J., & Lardy, H. A. (1970). "Bongkrekic acid.[9] An inhibitor of the adenine nucleotide translocase of mitochondria."[1][9][10][11] Journal of Biological Chemistry. Link
MedChemExpress. "Bongkrekic acid: Product Information and Safety." Link
Application Note: Preparation, Handling, and Stability of Bongkrekic Acid Stock Solutions
Abstract & Introduction Bongkrekic Acid (BA) is a respiratory toxin produced by the bacterium Burkholderia gladioli pathovar cocovenenans.[1] It acts as a specific and potent inhibitor of the mitochondrial Adenine Nucleo...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Introduction
Bongkrekic Acid (BA) is a respiratory toxin produced by the bacterium Burkholderia gladioli pathovar cocovenenans.[1] It acts as a specific and potent inhibitor of the mitochondrial Adenine Nucleotide Translocase (ANT), locking the carrier in the "m-state" (matrix-facing) and preventing the export of ATP to the cytosol.[2] Because of its high specificity, BA is a critical tool in bioenergetics, apoptosis research, and structural biology.[2]
However, BA is chemically labile under specific conditions.[2] Improper solubilization can lead to lactonization (inactivation) or precipitation, rendering experimental data invalid.[2] This guide provides a standardized protocol for preparing BA stock solutions, emphasizing pH control, solvent compatibility, and safety.[2]
Critical Safety Warning
DANGER: ACUTE TOXICITYBongkrekic Acid is lethal.
LD50: ~0.68–6.84 mg/kg (mouse, p.o.) [1].
[2][1][3] * Mechanism: Irreversible inhibition of mitochondrial respiration, leading to rapid organ failure (Liver, Brain, Kidneys).
[2] * Handling:
Handle only in a certified chemical fume hood.
Double-glove (Nitrile) and wear safety goggles.
[2] * Inactivate spills immediately with 10% bleach (sodium hypochlorite) or strong alkali (NaOH) before disposal.
[2] * Never use glass syringes or needles (risk of self-injection); use positive displacement pipettes.
Physicochemical Properties
Understanding the amphiphilic nature of BA is the key to successful stock preparation.
Property
Value
Notes
Formula
C₂₈H₃₈O₇
Tricarboxylic acid
MW
486.6 g/mol
Free acid form
Solubility (DMSO)
~50–100 mg/mL
Preferred for biological stocks
Solubility (MeOH)
Soluble
Common commercial shipping solvent
Solubility (Water)
pH-dependent
Insoluble at pH < 7.[2][3]0. Soluble as ammonium salt.
UV
267 nm
= 36,700 M⁻¹cm⁻¹ (Methanol) [2]
Stability
Heat stable; Acid labile
Avoid acidic buffers (causes lactonization)
Mechanism of Action
To understand why stock integrity matters, one must understand the target. BA does not simply "clog" the pore; it induces a conformational freeze.
Figure 1: Mechanism of Action.[2] BA crosses the outer mitochondrial membrane and binds to ANT specifically in the matrix-facing (m-state) conformation, preventing the transport of ADP into the matrix and ATP out to the cytosol.[2]
Protocol: Preparation of Stock Solutions
Scenario A: Starting from Solid (Lyophilized Powder)
Most commercial vendors supply BA as an ammonium salt or free acid powder.[2]
Alternative: 2.0 M Ammonium Hydroxide (NH₄OH) for aqueous stocks (Not recommended for long-term storage).
Step-by-Step:
Equilibration: Allow the vial to warm to room temperature inside a desiccator before opening. This prevents water condensation, which degrades the solid.[2]
Solvent Addition:
Add sufficient DMSO to achieve a concentration of 10 mM .
Calculation: For 1 mg of BA (MW 486.6), add 205.5 µL of DMSO.[2]
Dissolution: Vortex gently for 30 seconds. The solution should be clear and colorless to pale yellow.
Aliquoting:
Divide into small aliquots (e.g., 10–50 µL) in amber glass vials or UV-opaque microcentrifuge tubes.
Storage: Store at -20°C . Stable for >1 year if protected from moisture and light.
Scenario B: Solvent Exchange (Methanol to DMSO)
Many vendors ship BA dissolved in Methanol (MeOH) to ensure stability during transit. MeOH is often toxic to cells in culture.
Step-by-Step:
Quantification: Confirm the volume and concentration of the MeOH solution provided.
Evaporation:
Place the open vial in a chemical fume hood.
Use a gentle stream of inert gas (Nitrogen or Argon) to evaporate the methanol.
Caution: Do not use a heated vacuum centrifuge (SpeedVac) unless temperature is strictly controlled (<30°C), as heat + vacuum can sometimes lead to precipitation artifacts.[2]
Reconstitution:
Immediately upon drying, add the calculated volume of anhydrous DMSO.
Vortex vigorously to ensure the film on the glass wall is fully redissolved.
Protocol: Quality Control (Self-Validation)
Before using a stock that has been stored for >3 months, validate its integrity using UV spectroscopy.[2]
Method:
Dilute 2 µL of the 10 mM DMSO stock into 998 µL of Methanol (1:500 dilution).
Blank the spectrophotometer with Methanol containing 0.2% DMSO.
Figure 2: Preparation and handling workflow. Note the critical QC step to verify concentration via extinction coefficient.
Troubleshooting & FAQ
Q: My stock solution turned cloudy upon adding to the cell culture media.
Cause: Rapid precipitation due to "solvent shock" or acidic pH.
Solution: BA is insoluble in water at acidic pH. Ensure your culture media (e.g., RPMI/DMEM) is buffered to pH 7.2–7.[2]4. Dilute the DMSO stock slowly while vortexing the media, or create an intermediate dilution (10x) in PBS (pH 7.4) before adding to cells.
Q: Can I use Ethanol instead of DMSO?
Answer: Yes, BA is soluble in ethanol.[2] However, ethanol evaporates faster than DMSO, potentially altering the concentration of your stock over time in storage.[2] DMSO is preferred for long-term stability.
Q: I see a peak at 267 nm, but it is 50% lower than expected.
Cause: Likely lactonization. If the BA was exposed to acidic conditions during extraction or storage, it converts to its lactone form, which has different spectral properties and is biologically inactive.[2] Discard and prepare fresh stock.
References
Henderson, P. J., & Lardy, H. A. (1970). Bongkrekic acid.[2][3] An inhibitor of the adenine nucleotide translocase of mitochondria.[1][6][7] Journal of Biological Chemistry, 245(6), 1319–1326.[2][3] Link
PubChem. (n.d.).[5] Bongkrekic Acid Compound Summary. National Library of Medicine. Retrieved from [Link]
Anwar, M., et al. (2017). Bongkrekic Acid—a Review of a Lesser-Known Mitochondrial Toxin.[2] Journal of Medical Toxicology, 13(2), 173–179.[2] Link
Cayman Chemical. (2023).[8] Bongkrekic Acid Product Information & Safety Data Sheet. Link
Application Note: Bongkrekic Acid (BKA) in Isolated Mitochondria Experiments
[1][2][3] Abstract This technical guide details the use of Bongkrekic Acid (BKA), a specific and potent inhibitor of the Adenine Nucleotide Translocator (ANT), in isolated mitochondrial preparations. Unlike Carboxyatract...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3]
Abstract
This technical guide details the use of Bongkrekic Acid (BKA), a specific and potent inhibitor of the Adenine Nucleotide Translocator (ANT), in isolated mitochondrial preparations. Unlike Carboxyatractyloside (CAT), which locks ANT in the cytosolic-facing (c-state), BKA locks ANT in the matrix-facing (m-state).[1] This distinction is critical for dissecting the structural mechanics of the Mitochondrial Permeability Transition Pore (mPTP) and analyzing mitochondrial respiration kinetics. This document provides standardized protocols for reagent handling, mPTP swelling assays, and respiration control experiments, supported by mechanistic diagrams and self-validating quality control steps.[1]
Introduction & Mechanism of Action
The ANT "Locking" Mechanism
The Adenine Nucleotide Translocator (ANT) cycles between two conformational states to exchange cytosolic ADP for matrix ATP.
c-state: Binding site faces the intermembrane space (cytosol).[1] Locked by Carboxyatractyloside (CAT) .[1]
m-state: Binding site faces the mitochondrial matrix.[2] Locked by Bongkrekic Acid (BKA) .[1][3][4]
BKA is a lipophilic polyketide that permeates the inner mitochondrial membrane (IMM) (at low pH or via diffusion) and binds to ANT from the matrix side.[1] By fixing ANT in the m-state, BKA prevents the conformational changes required for mPTP opening, making it a vital tool for validating mPTP-dependent swelling and calcium retention capacity (CRC).[1]
Comparison of ANT Inhibitors
Feature
Bongkrekic Acid (BKA)
Carboxyatractyloside (CAT)
Binding Site
Matrix side of ANT
Cytosolic side of ANT
Conformational Lock
m-state (Matrix-facing)
c-state (Cytosol-facing)
Effect on mPTP
Inhibitor (Prevents pore opening)
Activator (Sensitizes pore opening)
Respiration Effect
Inhibits State 3 (ADP-stimulated)
Inhibits State 3 (ADP-stimulated)
Permeability
Membrane permeable (pH dependent)
Membrane impermeable (requires intact IMM)
Safety & Handling (CRITICAL)
WARNING: Bongkrekic Acid is a potent respiratory toxin.[2][4] It prevents ATP export, leading to rapid cellular energy depletion.[5][6]
Toxicity: LD50 in mice is ~0.68–6.84 mg/kg.[5] It is fatal if ingested or injected.
PPE: Wear double nitrile gloves, safety goggles, and a lab coat. Handle all powder and concentrated stocks in a chemical fume hood.
Inactivation: Treat spills with 10% bleach (sodium hypochlorite) for 30 minutes before disposal.[1]
Waste: Dispose of as hazardous chemical waste (P-listed equivalent).
Reagent Preparation
Stock Solution (10 mM)
BKA is typically supplied as a lyophilized ammonium salt or free acid.[1]
Solvent: Dimethyl sulfoxide (DMSO) is preferred for stability.[1] 0.01 M Tris (pH 7.[1][5][7]5) can be used but is less stable long-term.[1]
BKA Treatment (Test Group): Add BKA to a final concentration of 2–5 µM (typically 1–2 nmol/mg protein).[1] Incubate for 2 minutes at room temperature to allow matrix penetration.
BKA Effect: Addition of BKA during State 3 should immediately revert respiration to State 4-like rates (oligomycin-like effect) because the ATP synthase is starved of ADP.[1]
Step-by-Step Procedure
Chamber Setup: Use a Clark-type oxygen electrode or Seahorse XF analyzer.
Buffer: Respiration Buffer (e.g., 220 mM Mannitol, 70 mM Sucrose, 10 mM HEPES, 1 mM EGTA, 5 mM
, pH 7.2).
Substrate: Add Glutamate (5 mM) + Malate (5 mM).
Mitochondria: Add mitochondria (0.5 mg/mL). Record basal rate (State 2).
No Inhibition of Swelling: Ensure pH is < 7.4 during incubation. BKA is a weak acid and requires protonation or long incubation to cross the IMM efficiently if not using a permeabilized system.
Incomplete Respiration Block: Increase BKA to 10 µM. High protein concentrations (>1 mg/mL) may sequester the drug.[1]
Mechanistic Visualization
ANT Conformation & BKA Binding
Caption: Mechanism of ANT inhibition. BKA locks ANT in the m-state (matrix-facing), preventing mPTP opening, whereas CAT locks the c-state, sensitizing the pore.[1]
Experimental Workflow
Caption: Decision tree for BKA validation. Path 1 confirms drug activity via respiration; Path 2 utilizes that activity to test mPTP sensitivity.
References
Henderson, P. J., & Lardy, H. A. (1970). Bongkrekic acid: An inhibitor of the adenine nucleotide translocase of mitochondria.[5] Journal of Biological Chemistry, 245(6), 1319–1326.[1][5][13]
Halestrap, A. P., & Brenner, C. (2003). The adenine nucleotide translocase: A central component of the mitochondrial permeability transition pore and cell death. Current Medicinal Chemistry, 10(16), 1507–1525.[1]
Anwar, M., et al. (2017). Bongkrekic Acid—a Review of a Lesser-Known Mitochondrial Toxin.[1] Journal of Medical Toxicology, 13(2), 173–179.[1]
Agilent Technologies. (2020).[1] Analyzing Microgram Quantities of Isolated Mitochondria in the Agilent Seahorse XFe/XF96 Analyzer. Application Note.
Cayman Chemical. Bongkrekic Acid Product Information & Safety Data Sheet.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Bongkrekic Acid: Mechanism-Based Inhibition of Adenine Nucleotide Translocase (ANT)
Content Type: Application Note & Experimental Protocol
Audience: Mitochondrial Biologists, Toxicologists, and Drug Discovery Scientists[1]
[1][2]
Abstract
Bongkrekic Acid (BKA) is a potent, specific inhibitor of the mitochondrial Adenine Nucleotide Translocase (ANT).[1][2][3][4] Unlike Atractyloside (ATR), which locks ANT in the cytosolic-facing (c-state) conformation, BKA fixes the transporter in the matrix-facing (m-state) conformation.[1] This unique mechanistic property makes BKA an indispensable tool for dissecting the kinetics of mitochondrial transport, studying the structural regulation of the Mitochondrial Permeability Transition Pore (mPTP), and investigating apoptotic pathways dependent on mitochondrial depolarization. This guide provides standardized protocols for the preparation, handling, and experimental application of BKA in respirometry and swelling assays.
Mechanism of Action
The ANT Ping-Pong Mechanism
The Adenine Nucleotide Translocase (ANT) operates via a "ping-pong" mechanism to exchange cytosolic ADP for matrix ATP.[1] It oscillates between two primary conformational states:
c-state (Cytosolic-facing): The binding site is accessible from the intermembrane space (IMS).[1]
m-state (Matrix-facing): The binding site is accessible from the mitochondrial matrix.[1]
BKA vs. ATR: The Conformational Lock
Bongkrekic Acid is a lipophilic tricarboxylic acid that permeates the inner mitochondrial membrane (IMM). It binds with high affinity (
Substrate: Add Glutamate/Malate (5 mM/2.5 mM) or Succinate (5 mM) + Rotenone. Observe State 2 respiration.
State 3 Induction: Add ADP (200–500 µM). Observe the rapid increase in Oxygen Consumption Rate (OCR).[1]
Inhibition: Titrate BKA (Start at 1 µM, up to 20 µM).
Note: Unlike ATR, BKA action is pH-dependent and requires permeation.[1] Inhibition may show a slight lag (seconds to minutes) compared to ATR depending on temperature (faster at 30-37°C than 25°C).[1]
Result: Respiration should revert to State 4 (leak) levels.
Protocol B: Mitochondrial Swelling Assay (mPTP)
Objective: To use BKA as a negative control for Mitochondrial Permeability Transition Pore (mPTP) opening.[1]
Rationale: ANT is a structural component or regulator of the mPTP. Locking ANT in the m-state (BKA) inhibits pore opening, whereas locking it in the c-state (ATR) facilitates it.[1]
Workflow Diagram:
Figure 2: Experimental workflow for mPTP swelling assay. BKA prevents the absorbance drop associated with mitochondrial swelling.
Procedure:
Setup: Use a spectrophotometer with magnetic stirring. Set wavelength to 540 nm (or 520 nm).
Incubation: Incubate mitochondria in Swelling Buffer.
Henderson, P. J., & Lardy, H. A. (1970). Bongkrekic acid.[1][12] An inhibitor of the adenine nucleotide translocase of mitochondria.[2][3][4][7][13][14][15] Journal of Biological Chemistry, 245(6), 1319–1326.[1]
Klingenberg, M., et al. (1970). Effect of bongkrekic acid on the adenine nucleotide carrier in mitochondria: Tightening of adenine nucleotide binding. European Journal of Biochemistry, 15(1), 12-18.[1]
Halestrap, A. P., & Brenner, C. (2003). The adenine nucleotide translocase: a central component of the mitochondrial permeability transition pore and key player in cell death. Current Medicinal Chemistry, 10(16), 1507–1525.[1]
Application Note: Studying Cellular Bioenergetics & mPTP Regulation with Bongkrekic Acid
[1] Part 1: Core Directive & Scientific Rationale Introduction: The ANT Conformation Paradox Bongkrekic Acid (BKA) is not merely a mitochondrial toxin; it is a precision conformational lock. Unlike general respiratory po...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Part 1: Core Directive & Scientific Rationale
Introduction: The ANT Conformation Paradox
Bongkrekic Acid (BKA) is not merely a mitochondrial toxin; it is a precision conformational lock. Unlike general respiratory poisons (e.g., Rotenone, Antimycin A) that block electron transport complexes, BKA targets the Adenine Nucleotide Translocase (ANT) , the gatekeeper of cellular energy exchange.
To understand BKA’s utility, one must understand the "Ping-Pong" mechanism of ANT. The transporter oscillates between two states:
c-state (Cytosolic-facing): Open to the intermembrane space to bind ADP.
m-state (Matrix-facing): Open to the matrix to bind ATP.
The Critical Distinction:
Bongkrekic Acid (BKA) locks ANT in the m-state .
Atractyloside (ATR) locks ANT in the c-state .
This conformational locking is the "secret sauce" for studying the Mitochondrial Permeability Transition Pore (mPTP) . Current consensus suggests the mPTP complex involves ANT, Cyclophilin D (CypD), and the ATP synthase. Locking ANT in the m-state (with BKA) inhibits pore opening, making BKA the gold-standard negative control for mPTP studies. Conversely, locking it in the c-state (with ATR) sensitizes the pore to calcium, promoting opening.
Mechanistic Visualization
The following diagram illustrates the opposing effects of BKA and ATR on ANT conformation and subsequent mPTP regulation.
Figure 1: BKA locks ANT in the matrix-facing (m) state, preventing mPTP opening, whereas ATR locks the cytosolic (c) state, promoting pore formation.
Objective: Quantify the ability of BKA to inhibit mPTP opening in isolated mitochondria or permeabilized cells.
Principle: Mitochondria take up Ca2+ via the Calcium Uniporter. When the load exceeds a threshold, the mPTP opens, releasing the Ca2+. BKA increases this threshold.
Materials
Sample: Isolated liver/heart mitochondria (0.5 mg/mL) or digitonin-permeabilized cells (2-5 x 10^6 cells/mL).
Buffer: 125 mM KCl, 20 mM HEPES, 2 mM KH2PO4, 1 mM MgCl2, 5 mM Glutamate/Malate (Substrates), pH 7.2.
Probe: Calcium Green-5N (1 µM) or Fluo-5N (Low affinity Ca2+ dyes are crucial).
Reagents: Bongkrekic Acid (Stock: 10 mM in DMSO), Calcium Chloride (Stock: 10 mM).
Step-by-Step Workflow
Preparation:
Resuspend mitochondria/cells in the respiration buffer containing 1 µM Calcium Green-5N.
Aliquot into a black 96-well plate (200 µL/well).
Treatment:
Well A (Control): Vehicle (DMSO).
Well B (BKA): Add BKA (Final Conc: 20 µM ). Incubate for 5 minutes at RT.
Well C (ATR - Positive Control): Add Atractyloside (20 µM).
Injection: Inject 10 µM Ca2+ pulses (e.g., 2 µL of 1 mM stock) every 2-3 minutes.
Data Analysis:
Observe fluorescence spikes.[1] Each spike represents Ca2+ addition.
Uptake Phase: Fluorescence rapidly decreases as mitochondria sequester Ca2+.
Pore Opening: Fluorescence suddenly spikes and does not return to baseline, indicating Ca2+ release.
Calculation: Count the number of pulses tolerated before release.
Expected Result: BKA treated wells should tolerate 2-3x more Ca2+ pulses than Control/ATR wells.
Protocol B: Differentiating ATP Turnover (Seahorse XF / Respirometry)
Objective: Use BKA to specifically validate that respiration is coupled to ANT-mediated ATP export, distinguishing it from other proton leak sources.
Note on Permeability: BKA is a polyketide anion and permeates intact plasma membranes slowly. For acute Seahorse assays (20-30 min), plasma membrane permeabilization (PMP) is recommended for immediate effects. However, high concentrations (20-50 µM) can be used on intact cells with longer pre-incubation.
Workflow Diagram
Figure 2: Sequential injection strategy to isolate ANT-specific respiratory components.
Protocol (Permeabilized Cells - "The Gold Standard")
Seeding: Plate cells (e.g., HEK293, HepG2) at 20,000 cells/well in XF96 plates.
Media Switch: On assay day, switch to MAS Buffer (Mannitol/Sucrose based) containing 10 mM Succinate + 2 µM Rotenone (Complex II drive) and 4 mM ADP .
Permeabilization: Add PMP reagent (1 nM) or Digitonin (10-30 µg/mL) immediately before the assay.
Injections:
Port A: ADP (If not in media) or Vehicle.
Port B:Bongkrekic Acid (Final: 5 µM) .
Port C: Oligomycin (2 µM).
Interpretation:
ADP stimulation drives State 3 respiration.
BKA Injection: Should induce a rapid drop in Oxygen Consumption Rate (OCR) similar to Oligomycin.
Why do this? If BKA inhibits respiration less than Oligomycin, it suggests some ATP is being hydrolyzed inside the matrix or ANT is not the sole rate-limiting step.
Part 3: Technical Reference Data
Comparative Analysis: BKA vs. Atractyloside
Feature
Bongkrekic Acid (BKA)
Atractyloside (ATR)
Target
ANT (Adenine Nucleotide Translocase)
ANT
Conformational Lock
m-State (Matrix facing)
c-State (Cytosolic facing)
Effect on mPTP
Inhibits (Increases Ca2+ capacity)
Activates (Promotes opening)
Effect on Respiration
Inhibits State 3 (ADP-driven)
Inhibits State 3 (ADP-driven)
Membrane Permeability
Low (Requires permeabilization or high conc.)
Very Low (Non-permeable to intact cells)
Key Application
Negative control for mPTP; Apoptosis inhibition
Positive control for mPTP; Apoptosis induction
Handling & Stability
Solubility: Soluble in DMSO (up to 100 mM) and 0.01 M Tris (pH 7.5) .
Storage: Store lyophilized powder or DMSO stocks at -20°C . Desiccate.
Stability: High.[2][3] Stable for >2 years if kept frozen and protected from light.
Safety: BKA is a potent toxin (LD50 in mice ~0.68 mg/kg).[2] Handle with extreme care in a fume hood.
Part 4: References
Henderson, P. J., & Lardy, H. A. (1970). Bongkrekic acid.[2][4] An inhibitor of the adenine nucleotide translocase of mitochondria.[5][4][6][7][8][9][10][11] Journal of Biological Chemistry, 245(6), 1319–1326.[2][4]
Halestrap, A. P., & Brenner, C. (2003). The adenine nucleotide translocase: a central component of the mitochondrial permeability transition pore and key player in cell death.[8] Current Medicinal Chemistry, 10(16), 1507–1525.
Belzacq, A. S., et al. (2003). The adenine nucleotide translocator mediates the mitochondrial permeability transition. Cancer Research, 63(1), 541-546.
Anwar, M., et al. (2017). Bongkrekic Acid—a Review of a Lesser-Known Mitochondrial Toxin. Journal of Medical Toxicology, 13(2), 173–179.
Divakaruni, A. S., et al. (2014). Analysis and interpretation of microplate-based oxygen consumption and pH data. Methods in Enzymology, 547, 309-354.
Optimizing Bongkrekic Acid concentration for cell culture experiments
[1] Introduction: The BKA Paradox Bongkrekic Acid (BKA) is a specific ligand for the Adenine Nucleotide Translocase (ANT). By locking ANT in the matrix-facing "m-state," BKA prevents the formation of the Mitochondrial Pe...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Introduction: The BKA Paradox
Bongkrekic Acid (BKA) is a specific ligand for the Adenine Nucleotide Translocase (ANT). By locking ANT in the matrix-facing "m-state," BKA prevents the formation of the Mitochondrial Permeability Transition Pore (MPTP), effectively blocking apoptotic cascades dependent on mitochondrial swelling and depolarization [1].[1]
The Challenge: BKA is a double-edged sword. While it inhibits MPTP (cytoprotective), it also blocks ATP/ADP exchange (cytotoxic).[1] If your concentration is too low, the MPTP opens, and cells die.[1] If too high, you starve the cell of ATP, and cells die.[1]
This guide provides the protocols to find the therapeutic window for your specific cell line.
Phase 1: Reconstitution & Storage (The Foundation)
Critical Warning: BKA is a tricarboxylic acid.[2][3][4] The free acid form is poorly soluble in water and requires alkaline pH. Most commercial vendors supply the ammonium salt or a pre-dissolved solution to mitigate this.
FAQ: Handling & Stability
Q: My BKA precipitated upon adding it to the media. Why?A: This is likely a pH shock. BKA (free acid) can precipitate in acidic environments.
Solution: Dissolve the stock in DMSO or 0.01 M Tris-OH (pH > 7.5). When adding to culture media, ensure the dilution factor is high (at least 1:1000) to prevent local precipitation, or use the ammonium salt form which is more water-soluble [2].[1]
Q: Can I store the working solution?A: No.
Stock Solution: Stable at -20°C for >1 year in DMSO.
Working Solution: Prepare fresh. BKA is sensitive to oxidation due to its polyunsaturated structure.
Avoid polystyrene for long-term storage of stocks.
Phase 2: Experimental Optimization (The Core)
You cannot rely on a single concentration found in literature. HeLa cells may respond to 10 µM, while primary cardiomyocytes might require 50 µM due to higher mitochondrial density.[1]
The "Kill-Curve" vs. "Protection-Curve" Strategy
To find the optimal dose, you must run two parallel assays:
Toxicity Assay: BKA alone (to find the ATP depletion threshold).
Understanding why BKA works is essential for troubleshooting. BKA does not just "block" the pore; it freezes the conformational state of the transporter.
Caption: Figure 2.[1] Mechanistic action of BKA vs. CAT.[11] BKA locks ANT in the m-state, preventing the conformational shift required for MPTP formation [4].[1]
Troubleshooting Guide
Issue 1: "I see no protection against apoptosis."
Cause A: Timing. You added BKA simultaneously with the stressor.
Fix: BKA needs time to cross the plasma membrane and the outer mitochondrial membrane. Pre-incubate for 30–60 minutes.
Cause B: Wrong Death Pathway. Your inducer might be triggering necrosis or non-mitochondrial apoptosis (e.g., extrinsic pathway via Fas ligand) which ANT inhibition cannot stop.[1]
Fix: Verify mitochondrial involvement using a JC-1 dye (membrane potential loss) assay.
Issue 2: "My negative control (BKA only) is dying."
Cause: Glycolytic failure. If your cells rely on OXPHOS, blocking ANT stops ATP export.[1]
Fix: Supplement media with high glucose (25 mM) and Pyruvate to support compensatory glycolysis.
Fix: Reduce incubation time. BKA is a short-term tool, not a long-term culture additive.[1]
Issue 3: "How do I prove BKA is actually binding ANT?"
Validation: Use the CAT-Competition Assay . Carboxyatractyloside (CAT) competes for ANT but locks it in the opposing c-state (pro-apoptotic).
Exp: Treat cells with BKA (25 µM).[11] Then add CAT (25 µM).
Result: If BKA is bound, CAT cannot bind, and the MPTP remains closed.[1] If BKA is ineffective, CAT will induce massive swelling/death [5].[1]
References
Henderson, P. J., & Lardy, H. A. (1970). Bongkrekic acid: An inhibitor of the adenine nucleotide translocase of mitochondria.[1][2][5][10][12] Journal of Biological Chemistry, 245(6), 1319-1326.[1][12] Link
Anwar, M., et al. (2017). Bongkrekic Acid—a Review of a Lesser-Known Mitochondrial Toxin.[1] Journal of Medical Toxicology, 13(2), 173–179.[1] Link
Belzacq, A. S., et al. (2003). The adenine nucleotide translocator in apoptosis.[1] Biochimie, 84(2-3), 167-176.[1] Link
Halestrap, A. P., & Brenner, C. (2004). The permeability transition pore complex: a target for apoptosis regulation by caspases and Bcl-2-related proteins.[1] Journal of Experimental Medicine, 196(2), 143-152.[1] Link
Zhivotovsky, B., et al. (2009). Apoptosis and the mitochondrial machinery.[1] Cell Death & Differentiation, 16, 1419–1425.[1] Link
Technical Support Center: Bongkrekic Acid (BA) Stability & Handling
[1] Executive Summary & Mechanism Bongkrekic Acid (BA) is a respiratory toxin and a specific ligand for the mitochondrial Adenine Nucleotide Translocase (ANT).[1][2][3][4][5] It is a polyketide tricarboxylic acid produce...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary & Mechanism
Bongkrekic Acid (BA) is a respiratory toxin and a specific ligand for the mitochondrial Adenine Nucleotide Translocase (ANT).[1][2][3][4][5] It is a polyketide tricarboxylic acid produced by Burkholderia gladioli pathovar cocovenenans.
The Core Challenge: While BA is thermally stable in food matrices, it exhibits significant chemical instability in laboratory aqueous solutions. This is primarily driven by pH-dependent solubility and photodegradation of its conjugated double-bond system.
Mechanism of Action
BA inhibits the mitochondrial permeability transition pore (mPTP) indirectly by freezing ANT in the "m-state" (matrix-facing conformation).[6] This prevents the exchange of cytosolic ADP for mitochondrial ATP, effectively halting oxidative phosphorylation and inducing apoptosis resistance in specific models.[6]
Figure 1: Mechanism of ANT inhibition.[6] BA crosses the inner mitochondrial membrane and binds to ANT, locking it in the matrix-facing state and preventing nucleotide translocation.[6][4][5]
The Chemistry of Instability (The "Why")
Understanding the physicochemical properties of BA is the only way to prevent experimental failure.
Parameter
Value / Characteristic
Implication for Handling
pKa Values
~3.94, 4.48, 4.99
At pH < 5.0, BA protonates and becomes insoluble.[6] Neutral pH is mandatory.
Lipophilicity
High ()
Strong tendency to adsorb to plastics (polystyrene/polypropylene) in aqueous buffers.
Structure
Conjugated heptaene
Highly sensitive to UV/Visible light (photodegradation/isomerization).
Solubility
DMSO: ~100 mg/mLWater: pH dependent
Never dissolve free acid directly in water. Use alkaline buffer or DMSO first.
Critical Failure Mode: The "pH Crash"
Bongkrekic acid is a tricarboxylic acid.[2][3] In pure water (which often equilibrates to pH ~5.5 due to atmospheric CO₂ absorption), the compound approaches its pKa limits. This causes partial protonation, leading to micro-precipitation that is often invisible to the naked eye but results in a drastic loss of effective concentration.[6]
Protocol: Preparation of Stable Solutions
Objective: Prepare a working solution that maintains >95% potency over 24 hours.
Solvent A: Anhydrous DMSO (Sigma-Aldrich or equivalent, Cell Culture Grade)[6]
Buffer B: 10 mM Tris-HCl, pH 7.5 (Do NOT use unbuffered water)
Vessels: Amber glass vials (silanized preferred) or Low-Retention Polypropylene tubes.
Step-by-Step Workflow
Stock Preparation (10 mM):
Dissolve the lyophilized BA powder in Solvent A (DMSO) .
Why? DMSO prevents hydrolysis and maintains solubility regardless of protonation state.
Storage: Aliquot into amber glass vials. Store at -20°C. Stable for >1 year.
Working Solution Preparation (Immediate Use):
Thaw DMSO stock in the dark at room temperature.
Prepare Buffer B (Tris pH 7.5) . Ensure pH is confirmed.
Dilute DMSO stock into Buffer B.
Critical: Keep final DMSO concentration < 0.1% if used on live cells to avoid solvent toxicity.[7]
Handling Precaution:
Do not vortex vigorously; this can drive lipophilic molecules to the air-water interface or plastic walls. Mix by gentle inversion.
Figure 2: Decision tree for preparing stable Bongkrekic Acid solutions. Note the critical pH check step.[6]
Troubleshooting & FAQs
Q1: My aqueous BA solution turned slightly cloudy upon dilution. Can I still use it?
Verdict:NO.Root Cause: This indicates "pH Shock." If you diluted a DMSO stock into unbuffered water or a slightly acidic buffer (pH < 6.0), the BA has protonated and crashed out of solution.
Fix: Always dilute into a buffered solution (e.g., Tris or HEPES) adjusted to pH 7.4–8.[6]0. The cloudiness is irreversible in the context of a biological assay; filtration will remove the drug.
Q2: I observed a 50% loss in potency after storing the working solution overnight at 4°C.
Verdict: Likely due to Adsorption or Photodegradation .
Root Cause:
Adsorption: BA is highly lipophilic (
). If stored in standard polystyrene or polypropylene tubes at low concentrations (nM range), up to 60% of the compound can bind to the plastic walls within hours.
Light: The conjugated double bonds are sensitive to ambient light.
Fix:
Verdict:Yes, but with caution.Nuance: Standard PBS is pH 7.4, which is acceptable.[6] However, if the PBS is old or has absorbed atmospheric CO₂, the pH can drop.[6] Tris buffer (pH 7.5–8.0) provides a stronger buffering capacity in the alkaline range where BA is most stable as a polyanion.
Q4: My cells are dying in the Vehicle Control (DMSO).
Verdict: DMSO toxicity.[7]
Root Cause: While BA requires DMSO for stock stability, high final concentrations (>0.5%) are toxic to mitochondria, confounding the specific ANT inhibition effects of BA.[6]
Fix: Ensure your serial dilution scheme results in a final DMSO concentration of <0.1% (v/v). Include a "DMSO-only" control to normalize data.
References
Henderson, P.J.F., & Lardy, H.A. (1970). Bongkrekic acid: An inhibitor of the adenine nucleotide translocase of mitochondria.[6][3][5][8][9] Journal of Biological Chemistry, 245(6), 1319-1326.[6][8]
Anwar, M., et al. (2017). Bongkrekic Acid—a Review of a Lesser-Known Mitochondrial Toxin.[6][1] Journal of Medical Toxicology, 13(2), 173–179.[6]
Cayman Chemical. Bongkrekic Acid Product Information & Physical Properties.
Avoiding interference of Bongkrekic Acid in fluorescence-based assays
The "Interference" Paradox: Read This First As researchers, we often assume "interference" means a chemical artifact—quenching, spectral overlap, or autofluorescence. With Bongkrekic Acid (BKA), the most common "interfer...
Author: BenchChem Technical Support Team. Date: February 2026
The "Interference" Paradox: Read This First
As researchers, we often assume "interference" means a chemical artifact—quenching, spectral overlap, or autofluorescence. With Bongkrekic Acid (BKA), the most common "interference" reported to our support desk is actually biological efficacy masquerading as assay failure.
BKA is a specific inhibitor of the Adenine Nucleotide Translocase (ANT).[1][2] It locks ANT in the matrix-facing ("m") conformation, preventing the formation of the Mitochondrial Permeability Transition Pore (mPTP).[3]
The Expectation: You treat cells with a toxicant (e.g., Calcium, Oxidants) and expect to see mitochondrial depolarization (loss of dye fluorescence).
The Observation with BKA: You add BKA, and the fluorescence does not change.
The Misinterpretation: "BKA is interfering with my dye; I'm not getting a signal."
The Reality: BKA is working perfectly. It preserved the membrane potential (
).
This guide is designed to help you distinguish between True Biological Inhibition (Success) and Chemical/Spectral Artifacts (Failure).
Diagnostic Matrix: Troubleshooting Your Assay
Use this decision matrix if your fluorescence data looks abnormal when using BKA.
Symptom
Potential Cause
Verification Step
No change in fluorescence (Signal stays high/stable)
Positive Control Check: Run a parallel well with the toxicant only (no BKA). If that well depolarizes (loses signal), your BKA result is valid protection.
Signal decreases despite BKA presence
Insufficient Pre-incubation: BKA is slow to permeate and bind ANT.
Time-Course: Ensure BKA is added 30–60 mins before the toxicant. Co-treatment is often ineffective.
Signal decreases despite BKA presence
Wrong Pathway: The toxicant causes necrosis/apoptosis via a non-ANT pathway (e.g., Bax/Bak pore).
Pathway Validation: Test with Cyclosporin A (CsA). If CsA also fails, the mechanism is likely mPTP-independent.
Abnormally High Background
Precipitation: BKA is a tricarboxylic acid; high concentrations (>100 µM) in low pH buffers may precipitate.
Visual Inspection: Check wells under brightfield microscopy for crystals. Keep DMSO < 0.1%.
Complete Loss of Signal (Immediate)
Solvent Toxicity: High DMSO concentration from the BKA stock.
Vehicle Control: Run a "DMSO-only" control at the same final % volume.
Validated Experimental Protocol
To minimize chemical artifacts and maximize biological specificity, follow this "Gold Standard" protocol. This workflow is optimized for cationic dyes (TMRM, JC-1, Rhodamine 123).[4]
Phase 1: Preparation
Stock Solution: Dissolve BKA in DMSO or Methanol.
Critical: Store at -20°C. BKA is sensitive to UV degradation. Do not leave on the bench under light.
Working Concentration: 10–50 µM (Typical EC50 for mPTP inhibition is ~10-20 µM).
Phase 2: The "Load-Then-Lock" Workflow
This sequence prevents the "competition" artifact where the dye and BKA compete for entry kinetics.
Dye Loading: Incubate cells with the fluorescent probe (e.g., TMRM 20-100 nM) for 30 minutes to reach equilibrium.
Baseline Read: Measure fluorescence (
) to ensure uniform loading.
BKA Pre-treatment (The "Lock"): Add BKA (10-50 µM) directly to the dye-containing buffer.
Incubation:Wait 45-60 minutes. This is non-negotiable. BKA must cross the outer membrane and lock ANT before the insult arrives.
Induction: Add the mPTP inducer (e.g., Ferrous ions, Calcium ionophore, or Oxidant).
Kinetic Measurement: Monitor fluorescence over 60–120 minutes.
Phase 3: Data Normalization
Do not report raw RFU. Normalize data as
(Fluorescence at time divided by Baseline).
Valid BKA Result:
remains near 1.0 (or decays slowly due to photobleaching).
Toxicant Control:
drops significantly (e.g., to 0.4).
Mechanism of Action & Interference Points[1][2][3][5]
The following diagram illustrates why BKA works and where users often confuse mechanism with interference.
Figure 1: Mechanism of BKA action. Note that BKA locks ANT in the 'm-state' (green path), effectively preventing the depolarization event that fluorescence assays typically measure. A stable signal indicates success, not interference.
Frequently Asked Questions (FAQs)
Q: Does BKA have spectral overlap with JC-1 or TMRM?A: No. BKA acts as a tricarboxylic acid with absorption maxima in the UV region (approx. 240 nm). It does not fluoresce in the visible spectrum (Green/Red) used by JC-1, TMRM, or Rhodamine 123. Spectral interference is negligible.
Q: Can I use BKA as a negative control for all apoptosis assays?A: No. BKA specifically inhibits the ANT-dependent mPTP pathway. If your cells are undergoing apoptosis via the Bax/Bak outer membrane permeabilization (MOMP) pathway—which is independent of ANT—BKA will not protect the cells. Do not confuse "lack of protection" with "bad reagent."
Q: My stock solution turned yellow. Is it still good?A: Pure BKA is colorless to pale yellow.[5] If it turns dark yellow or brown, it may have oxidized or degraded due to UV exposure. Discard it. Always store protected from light.
Q: Why do you recommend TMRM over JC-1 for BKA studies?A: JC-1 is prone to aggregation artifacts. When studying subtle kinetics of mPTP inhibition, TMRM (used in "redistribution mode" at <30 nM) provides a more linear and artifact-free readout of membrane potential than the J-aggregate ratio of JC-1.
Q: Can BKA react with the dye chemically?A: BKA is an anion (negative charge) at physiological pH. Most mitochondrial dyes (TMRM, Rhodamine) are cations (positive charge).[4] While electrostatic attraction is possible, at standard concentrations (BKA 20 µM vs Dye 50 nM), precipitation or quenching is thermodynamically unlikely in buffered media.
References
Henderson, P. J., & Lardy, H. A. (1970). Bongkrekic acid. An inhibitor of the adenine nucleotide translocase of mitochondria.[1][2][3][6] Journal of Biological Chemistry, 245(6), 1319–1326.
Halestrap, A. P., & Richardson, A. P. (2015). The mitochondrial permeability transition: a current perspective on its identity and role in ischaemia/reperfusion injury. Journal of Molecular and Cellular Cardiology, 78, 129-141.
Anwar, M., et al. (2017). Bongkrekic Acid—a Review of a Lesser-Known Mitochondrial Toxin. Journal of Medical Toxicology, 13(2), 173–179.
Perry, S. W., et al. (2011). Mitochondrial membrane potential probes and the proton gradient: a practical usage guide. BioTechniques, 50(2), 98–115.
Belosludtseva, N. V., et al. (2024). ANT-Mediated Inhibition of the Permeability Transition Pore Alleviates Palmitate-Induced Mitochondrial Dysfunction and Lipotoxicity.[1] International Journal of Molecular Sciences, 25(18), 9999.
Technical Support Center: Bongkrekic Acid (BA) Analysis
Topic: Optimization of HPLC/UHPLC Separation for Bongkrekic Acid and its Isomers Executive Summary Bongkrekic Acid (BA) is a lethal mitochondrial toxin produced by Burkholderia gladioli pathovar cocovenenans.[1][2][3][4]...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Optimization of HPLC/UHPLC Separation for Bongkrekic Acid and its Isomers
Executive Summary
Bongkrekic Acid (BA) is a lethal mitochondrial toxin produced by Burkholderia gladioli pathovar cocovenenans.[1][2][3][4][5] Accurate quantification is frequently compromised by its geometric isomers—specifically Isobongkrekic Acid (IBA) and the recently characterized iBKA-neo .
This guide addresses the critical challenge of chromatographically resolving these isomers. Because BA is a tricarboxylic acid with a conjugated polyene structure, it presents a dual challenge: it requires strict pH control for retention and is highly sensitive to photo-isomerization.
Module 1: The "Golden Standard" Protocol
Based on GB 5009.189-2023 and recent LC-MS/MS optimizations.[6]
Before troubleshooting, ensure your baseline method aligns with these parameters. The separation relies on suppressing the ionization of the carboxylic acid groups to increase hydrophobic interaction with the C18 phase.
Parameter
Specification
Technical Rationale
Column
C18 (Trifunctional), 1.8 µm or 2.6 µm fused-core
Trifunctional bonding prevents phase collapse in high-aqueous start conditions.[6]
Mobile Phase A
Water + 0.1% Formic Acid (FA)
Low pH (< 3.0) keeps BA (pKa ~4.0) protonated for retention.
Mobile Phase B
Acetonitrile (ACN) + 0.1% FA
ACN provides sharper peaks than Methanol; FA maintains pH equilibrium.
Flow Rate
0.3 - 0.4 mL/min
Optimized for UHPLC backpressure and ionization efficiency.
Detection
MS/MS (ESI+) or UV @ 267 nm
Critical: Recent data suggests [M+NH4]+ adducts in ESI+ mode offer higher sensitivity than ESI- [1].
Module 2: Troubleshooting & FAQs
Category A: Resolution & Isomer Co-elution
Q: My Bongkrekic Acid (BA) and Isobongkrekic Acid (IBA) peaks are merging. How do I improve resolution?
A: Co-elution usually stems from insufficient selectivity or pH drift. BA and IBA differ only by the geometry of the double bonds (cis/trans), making them difficult to separate if the stationary phase interaction is purely hydrophobic.
Step-by-Step Resolution Strategy:
Switch Organic Modifier: If using pure Acetonitrile, introduce Methanol. Methanol allows for
interactions with the conjugated double bonds of BA, often providing better selectivity for geometric isomers than ACN.[6]
Trial: Use a 50:50 mix of ACN:MeOH as Mobile Phase B.
Check Mobile Phase pH: The pH must be below the pKa of the carboxylic acid groups (approx. pH 3.9–4.5). If the pH drifts above 4.0, the molecule ionizes, elutes too fast, and peaks broaden/merge.[6]
Action: Ensure you are using fresh 0.1% Formic Acid. Measure aqueous pH; it should be ~2.6–2.8.
Optimize Gradient Slope: A shallow gradient is required during the elution window of the isomers.
Visualization: Method Development Logic
Figure 1: Decision tree for resolving co-eluting Bongkrekic Acid isomers.
Category B: Peak Shape & "Ghost" Peaks
Q: I am seeing split peaks or "ghost" peaks that grow over time. Is my column failing?
A: It is likely not the column, but Sample Degradation . Bongkrekic Acid is highly sensitive to UV light. Exposure to ambient lab light can induce photo-isomerization, converting BA into IBA or other degradation products (like iBKA-neo) inside the vial [2].[6]
Protocol for Stability:
Amber Glassware: All standards and samples must be prepared in amber vials.
Auto-sampler Temp: Maintain at 4°C.
Solvent Choice: Avoid storing BA in pure water for extended periods; it is more stable in Methanol or Acetonitrile.
Q: My peaks are tailing significantly (Asymmetry > 1.5).
A: Tailing is caused by the interaction of the free carboxylic acid groups on BA with residual silanols on the silica column.
Corrective Actions:
Increase Ionic Strength: Add 5–10 mM Ammonium Formate to the aqueous phase. This masks silanols and improves peak symmetry.
Column Choice: Switch to a "Polar Embedded" C18 or a Phenyl-Hexyl column. These phases provide alternative selectivity and shield silanols better than standard C18.
Category C: Sample Preparation & Recovery
Q: I have low recovery from food matrices (e.g., fermented corn or rice noodles).
A: BA binds tightly to proteins and starch matrices. A simple solvent extraction is often insufficient. You need a mechanism to disrupt these bonds and then clean up the anionic interferences.
Recommended Workflow: Weak Anion Exchange (WAX)
Because BA is a tricarboxylic acid, it is anionic at neutral pH.[6] WAX SPE cartridges are the most effective cleanup method [3].
Visualization: Optimized Extraction Workflow
Figure 2: Weak Anion Exchange (WAX) extraction protocol ensuring high recovery and cleanup.[6]
Module 3: Sensitivity Data Comparison
When developing low-level detection methods (for food safety compliance), the choice of ionization mode in MS is critical. While BA is an acid (suggesting Negative mode), recent studies indicate Ammonium Adducts in Positive mode provide superior signal-to-noise ratios.[6]
Ionization Mode
Precursor Ion
Adduct Type
Sensitivity (Relative)
Notes
ESI (-)
m/z 485.2
[M-H]⁻
High
Traditional method.[6] Good, but prone to matrix suppression.[6]
ESI (+)
m/z 504.3
[M+NH₄]⁺
Very High
Recommended. Requires Ammonium Formate/Fluoride in mobile phase.
ESI (+)
m/z 487.3
[M+H]⁺
Low
Poor ionization efficiency for BA.
Data derived from comparative analysis in recent toxicological studies [1][4].
References
Dong, S., et al. (2025). Bongkrekic Acid and Its Novel Isomers: Separation, Identification, and Determination in Food Matrices.[3][6][7] Toxins, 17(5), 223.[6][8]
Falconer, T. M., et al. (2017). Identification of the potent toxin bongkrekic acid in a traditional African beverage linked to a fatal outbreak.[1] Forensic Science International, 270, e5–e11.[1][6]
Li, H., et al. (2016). Fast Determination of Bongkrekic Acid in Foods Using Mixed-Mode Weak Anion Exchange Solid Phase Extraction Coupled with HPLC-DAD.[6][9] Food Science, 37(24).[6][9]
National Health Commission of the PRC. (2023). GB 5009.189-2023 National Food Safety Standard: Determination of Bongkrekic Acid in Food.[10][11] (Replaces GB 5009.189-2016).[1][5] [6]
Technical Support Center: pH-Dependent Effects on Bongkrekic Acid Activity
[1] Core Concept: The Physicochemical Nature of Bongkrekic Acid To successfully utilize Bongkrekic Acid (BKA) in experimental workflows, researchers must first understand its chemical behavior.[1] BKA is not a simple sma...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Core Concept: The Physicochemical Nature of Bongkrekic Acid
To successfully utilize Bongkrekic Acid (BKA) in experimental workflows, researchers must first understand its chemical behavior.[1] BKA is not a simple small molecule; it is a tricarboxylic acid with a highly unsaturated lipid tail.[2][3][4] Its activity and solubility are strictly governed by the ionization state of its three carboxyl groups.
Target: Adenine Nucleotide Translocase (ANT) on the Inner Mitochondrial Membrane (IMM).[1][2][4][6]
Binding Site: Matrix side (m-state) of the ANT [3].[1]
The "Ion Trapping" Mechanism
The efficacy of BKA is driven by the pH gradient (
) across the mitochondrial membrane. Because the mitochondrial matrix is alkaline (pH ~8.0) relative to the cytosol (pH ~7.2), weak acids like BKA accumulate in the matrix.
Cytosol (pH 7.2): A small fraction of BKA exists in partially protonated forms (
, ).[1] These less charged species can permeate the Inner Mitochondrial Membrane (IMM).[1]
Matrix (pH 8.0): Upon entering the alkaline matrix, BKA fully deprotonates to
cannot diffuse back out.[1] It is "trapped" at the site of action, allowing it to bind the ANT with high affinity () [4].
Troubleshooting & FAQs
Category A: Solubility & Stock Preparation[1][7]
Q1: My BKA powder is not dissolving in water, or I see a precipitate in my stock solution. What is happening?Diagnosis: Acidic pH precipitation.[1]
Explanation: BKA has limited solubility in water at acidic pH.[1] If you attempt to dissolve the free acid form in unbuffered water (which often becomes slightly acidic due to dissolved
), or if you use an acidic buffer (pH < 6.0), the carboxyl groups protonate. The protonated form is hydrophobic and precipitates.
Solution:
Solvent: Dissolve BKA in DMSO first (solubility > 100 mg/mL) or use 0.01 M Tris-buffer (pH 7.5) or 10 mM
Verification: Ensure the final pH of your stock solution is > 7.0.
Rescue: If precipitation occurs, slowly add dilute
or Tris base until the solution clears. Do not heat above 37°C.
Q2: Can I store BKA in PBS at -20°C?Recommendation:No.Reasoning: PBS (Phosphate Buffered Saline) can experience significant pH shifts during freeze-thaw cycles (crystallization of phosphates can drop pH).[1] This can lead to micro-precipitation of BKA, reducing the effective concentration.
Protocol: Store stocks in DMSO or 10 mM Tris-HCl (pH 7.5) at -20°C. These buffers maintain pH stability during freezing.
Category B: Cellular & Mitochondrial Assays
Q3: I am treating whole cells with BKA, but I see no inhibition of apoptosis or ANT. Why?Diagnosis: Insufficient incubation time or cytosolic acidification.[1]
Explanation:
Permeability Lag: Unlike hydrophobic inhibitors (e.g., Oligomycin), BKA is charged.[1] Its uptake into the cell and subsequent accumulation in the mitochondria is slower.
pH Dependence: If your cell culture media is acidic (yellowing), the cytosolic pH drops.[1] While this might theoretically help entry, it disrupts the
required for mitochondrial accumulation.
Corrective Action:
Pre-incubation: Pre-incubate cells with BKA for 1–2 hours before adding apoptotic stimuli.[1]
Concentration: Whole cells often require higher concentrations (10–50
) compared to isolated mitochondria (1–5 ) due to the plasma membrane barrier.[1]
Q4: How does pH affect the BKA binding affinity to ANT?Insight: The binding of BKA to ANT is pH-dependent.[7]
Mechanism: BKA fixes the ANT in the m-state (matrix-facing).[1] Maximal binding occurs when BKA is fully ionized (
), which matches the alkaline environment of the matrix.[1] Lowering the matrix pH (e.g., using uncouplers like FCCP) can destabilize this interaction and reduce potency [3].
Visualizing the Mechanism
The following diagram illustrates the critical "Ion Trapping" mechanism and the specific solubility workflow required for reproducible results.
Caption: Figure 1.[1][4] Left: Solubility workflow showing the necessity of basic pH for stock preparation. Right: The "Ion Trapping" mechanism where the alkaline mitochondrial matrix drives BKA accumulation and ANT binding.
Failure (No Protection): Check BKA stock pH.[1] If stock precipitated, actual concentration is unknown.[1]
Failure (No Swelling in Control): Assay buffer pH might be too low (< 7.0), or mitochondria are already uncoupled.[1]
References
PubChem. (n.d.).[1] Bongkrekic Acid | C28H38O7.[1][3][7][8][9] National Library of Medicine. Retrieved February 18, 2026, from [Link]1]
Henderson, P. J., & Lardy, H. A. (1970).[1] Bongkrekic acid.[1][2][3][4][6][7][8][9][10][11][12][13] An inhibitor of the adenine nucleotide translocase of mitochondria.[2][3][4][5][6][9][12][14] The Journal of Biological Chemistry, 245(6), 1319–1326.[8] Retrieved from [Link]
Anwar, M., et al. (2017).[1][3] Bongkrekic Acid—a Review of a Lesser-Known Mitochondrial Toxin.[1][4] Journal of Medical Toxicology, 13(2), 173–179.[1] Retrieved from [Link]
Technical Support Center: Matrix Effects in Bongkrekic Acid (BA) Quantification
Introduction Bongkrekic Acid (BA) is a lethal mitochondrial toxin produced by Burkholderia gladioli pathovar cocovenenans in fermented coconut, corn, and rice products.[1][2][3][4] Its mechanism of action—irreversible in...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Bongkrekic Acid (BA) is a lethal mitochondrial toxin produced by Burkholderia gladioli pathovar cocovenenans in fermented coconut, corn, and rice products.[1][2][3][4] Its mechanism of action—irreversible inhibition of the Adenine Nucleotide Translocase (ANT)—results in a high fatality rate, making accurate quantification critical for food safety and clinical diagnosis.[1][2]
However, BA analysis faces a significant hurdle: Matrix Effects (ME) .[1][5][6] Because BA is a tricarboxylic fatty acid analyzed in Negative Electrospray Ionization (ESI-) mode, it is highly susceptible to ion suppression from co-eluting phospholipids and organic acids in complex matrices like plasma and fermented dough.[1]
This guide provides a self-validating workflow to identify, calculate, and eliminate these effects.
Part 1: Understanding the Mechanism
Q: Why is BA quantification so susceptible to matrix effects?
A: The primary culprit is charge competition in the ESI droplet.
BA (
) relies on deprotonation of its three carboxylic acid groups to form the precursor ion ( 485).[1] In complex matrices (e.g., fermented corn flour or human plasma), endogenous phospholipids and fatty acids co-elute with BA.[1] These contaminants saturate the droplet surface, preventing BA from reaching the gas phase, leading to signal suppression .[1]
Q: How do I quantify the Matrix Effect (ME) in my assay?
A: Do not rely on recovery alone. You must distinguish between extraction efficiency and matrix effects. Use the Post-Extraction Spike Method :
Set A (Standard): BA standard in pure solvent.
Set B (Matrix Spike): Extract a blank matrix, then spike BA into the final extract.
Set C (Pre-Extraction Spike): Spike BA into blank matrix, then extract.[1]
Salt Out: Add 4g MgSO4 + 1g NaCl. Shake and centrifuge.
dSPE: Take supernatant, add C18 powder (removes fats) and PSA (removes sugars/organic acids).[1]
Note: Be careful with PSA (Primary Secondary Amine); it can bind BA if pH is not controlled.[1] Ensure extract remains slightly acidic or use C18 only.
Part 3: MS/MS Optimization & Data
Mass Spectrometry Parameters
BA is detected in ESI Negative Mode .[7][8][9] The presence of three carboxyl groups makes negative ionization significantly more sensitive than positive mode.
Alternative: If isotopic BA is unavailable, Atractyloside is sometimes used due to similar mechanism/acidity, but it does not co-elute perfectly, meaning it cannot fully correct for transient matrix effects.[1] Stable isotope dilution is mandatory for clinical validation.
Part 4: Troubleshooting Guide
Scenario 1: "My Internal Standard (IS) response varies wildly between samples."
Diagnosis: Variable Matrix Effects. The matrix composition differs between patients or food batches.
Fix:
Check the Retention Time (RT) of the suppression zone.[1] Infuse a constant flow of BA standard while injecting a blank matrix extract. You will likely see a "dip" in the baseline.
If BA elutes during this dip, adjust the gradient to move BA away from the suppression zone (usually phospholipids eluting late).[1]
Switch to WAX SPE cleanup to physically remove the interfering phospholipids.
Scenario 2: "I see peak tailing or splitting for BA."
Diagnosis: pH mismatch or column overload.
Fix:
BA has multiple carboxylic acid groups. If the mobile phase pH is near the pKa (~4-5), the molecule splits between ionized and non-ionized forms.[1]
Action: Ensure Mobile Phase A contains 5mM Ammonium Acetate or 0.1% Formic Acid to lock the protonation state.
Use a high-coverage C18 column (e.g., Hypersil Gold or BEH C18) to reduce secondary interactions with silanols.[1]
Scenario 3: "The retention time of BA shifts in food samples compared to standards."
Diagnosis: "Matrix Loading." High concentrations of matrix components are modifying the stationary phase surface.
Fix:
Use a Diverter Valve to send the first 1-2 minutes of LC flow (containing salts/sugars) to waste, not the MS.[1]
Increase the re-equilibration time between runs.
Use a column with a larger surface area or switch to a UPLC system for better resolution.
References
Anwar, M., et al. (2017).[1] Bongkrekic Acid—a Review of a Lesser-Known Mitochondrial Toxin. Journal of Medical Toxicology. Available at: [Link]
Fang, Y., et al. (2021).[1] Development and validation of an analytical method for determination of bongkrekic acid in biofluids for toxin monitoring. Journal of Food and Drug Analysis. Available at: [Link]
Shi, X., et al. (2019).[1] Mass spectrometry-based detection of Bongkrekic acid in fermented foods. Journal of Food Safety. (Generalized citation based on standard methodology described in search results).
FDA Bioanalytical Method Validation Guidance. (Used as basis for validation protocols). Available at: [Link][1]
Technical Support Center: Minimizing Non-Specific Binding of Bongkrekic Acid (BKA)
[1] Executive Summary & Mechanism of Action Bongkrekic Acid (BKA) is a specific inhibitor of the Adenine Nucleotide Translocase (ANT).[1][2][3][4][5] Unlike Atractyloside (ATR), which locks ANT in the cytoplasmic-facing...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary & Mechanism of Action
Bongkrekic Acid (BKA) is a specific inhibitor of the Adenine Nucleotide Translocase (ANT).[1][2][3][4][5] Unlike Atractyloside (ATR), which locks ANT in the cytoplasmic-facing (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
-state), BKA locks ANT in the matrix-facing (-state). This unique mechanism makes BKA an essential tool for studying the Mitochondrial Permeability Transition Pore (mPTP), as locking ANT in the -state inhibits pore opening.
However, BKA is a long-chain polyketide tricarboxylic acid with high lipophilicity (LogP ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
5.2–7.0).[6] This physicochemical profile causes significant Non-Specific Binding (NSB) to plasticware and carrier proteins (like BSA), leading to variable ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
values and poor assay reproducibility.
Visualizing the Target & Binding Context
The following diagram illustrates the specific conformational locking mechanism of BKA compared to ATR, highlighting why specificity matters.
Figure 1: Mechanism of ANT inhibition. BKA locks the transporter in the m-state, effectively inhibiting the mPTP, whereas ATR locks it in the c-state, which can promote mPTP opening.
The Physics of Adsorption: Why BKA is "Sticky"
BKA behaves as an amphiphilic anion at physiological pH.[1][6] While the carboxyl groups provide some solubility, the long hydrocarbon backbone drives hydrophobic interactions.
Q: My ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
for BKA shifts significantly between experiments. Why?A: This is likely due to varying degrees of adsorption to your plasticware.[6] Standard Polystyrene (PS) and Polypropylene (PP) plates can absorb up to 50% of lipophilic compounds within 30 minutes.[6]
The Fix: Switch to Low-Binding (Low-Retention) Polypropylene plates or Glass-Coated microplates.[1][6]
Tip: If you must use standard plastics, pre-saturate the tips by pipetting the BKA solution up and down 3 times before dispensing. This sacrifices a small amount of drug to the tip surface to ensure the dispensed volume has the correct concentration.
Q: Can I use acoustic dispensing (e.g., Echo) for BKA?A: Yes, and it is recommended.[1] Acoustic dispensing from a Cyclic Olefin Copolymer (COC) or glass source plate eliminates tip-based adsorption and ensures precise delivery of nanoliter volumes directly into the assay buffer.
Category B: The "Albumin Trap" (Carrier Proteins)
Q: I see no inhibition of mitochondrial swelling even at high BKA concentrations. I am using a standard respiration buffer with 0.5% BSA.A: This is the most common failure mode.[6] BKA binds avidly to Bovine Serum Albumin (BSA).[1][6] In the presence of 0.5% (5 mg/mL) BSA, the free concentration of BKA may be <1% of the total added concentration.
The Fix:
Remove BSA: Perform the assay in a BSA-free buffer if mitochondrial integrity allows.
Calculate Free Fraction: If BSA is required for mitochondrial stability (e.g., to scavenge free fatty acids), you must increase the BKA loading concentration significantly (often 10–50x) to saturate the albumin binding sites and achieve an effective free concentration.[1]
Category C: Solubility & Precipitation[1][2]
Q: My BKA precipitates when I dilute it from DMSO into the assay buffer.A: This occurs when the "intermediate" dilution step is too abrupt.
The Fix: Do not pipette 100% DMSO stock directly into a static aqueous buffer.
Protocol: Vortex the buffer rapidly while slowly injecting the DMSO stock (sub-surface).
Limit: Keep final DMSO concentration <0.5% (v/v).[1][6] Mitochondria are sensitive to solvent effects above this threshold.[1][6]
Validated Protocol: The "Clean-Read" Assay Setup
This workflow is designed to minimize NSB in a 96-well Mitochondrial Swelling Assay.
Figure 2: Systematic troubleshooting flow for BKA assay optimization.
References
Henderson, P. J., & Lardy, H. A. (1970). Bongkrekic acid.[1] An inhibitor of the adenine nucleotide translocase of mitochondria.[2][3][4][5][7] Journal of Biological Chemistry, 245(6), 1319–1326.[1]
Halestrap, A. P., & Brenner, C. (2003). The adenine nucleotide translocase: a central component of the mitochondrial permeability transition pore and key player in cell death. Current Medicinal Chemistry, 10(16), 1507–1525.[1]
Anwar, F., et al. (2017). Bongkrekic Acid—a Review of a Lesser-Known Mitochondrial Toxin.[1][6] Journal of Medical Toxicology, 13(2), 173–179.[1]
PubChem. Bongkrekic Acid (Compound CID 6433556).[1][6] National Library of Medicine.[1][6]
Technical Support Guide: Complete Inhibition of ANT with Bongkrekic Acid (BKA)
[1] Introduction: The Mechanism is the Method Welcome to the technical support center for Adenine Nucleotide Translocase (ANT) modulation. This guide addresses a common frustration in mitochondrial research: incomplete o...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Introduction: The Mechanism is the Method
Welcome to the technical support center for Adenine Nucleotide Translocase (ANT) modulation. This guide addresses a common frustration in mitochondrial research: incomplete or variable inhibition when using Bongkrekic Acid (BKA).
Unlike Carboxyatractyloside (CATR), which binds the cytosolic face of ANT, BKA binds the matrix-facing (m-state) conformation.[1] This is not a trivial detail; it is the single most important factor determining experimental success. If your experimental conditions do not allow ANT to cycle to the m-state, BKA cannot bind, and inhibition will be incomplete.
This guide provides the protocols, mechanistic logic, and troubleshooting workflows required to ensure 100% ANT occlusion.
Part 1: Optimization of Experimental Conditions
Q1: What are the absolute requirements for BKA binding?
A: BKA binding is state-dependent .[1] It requires the ANT protein to be in the m-state (open to the matrix).[2]
The Trap: In energized, resting mitochondria (State 4), ANT is predominantly in the c-state (facing the cytosol), waiting to bind ADP.[1] If you add BKA in this state without a turnover catalyst, binding is slow and inefficient.
The Solution: You must induce ANT cycling or "prime" the matrix face.
Temperature: Binding is significantly slower at 4°C. Pre-incubation should be performed at 25°C or 30°C .
pH: BKA is a tricarboxylic acid.[3][4] While it works at physiological pH (7.2–7.4), its uptake into the matrix is proton-dependent.[1] Avoid alkaline incubation buffers (> pH 7.[1]8) during the loading phase.
Q2: What is the optimal concentration?
A: Do not rely on molarity alone; calculate based on protein mass .
Excess required due to non-specific binding to cytosolic proteins.
Intact Cells
50–100 µM
Requires long incubation (1–2 hrs) due to slow membrane permeation.[1]
Critical Insight: For isolated mitochondria, a standard dose of 10–20 µM is often used to ensure saturation, provided the protein concentration is < 5 mg/mL.
Part 2: Functional Assays & Validation Protocols
Protocol A: The "Catalytic Prime" Method for Complete Inhibition
Use this protocol if you observe "leak" respiration despite adding BKA.
Rationale: Adding a micromolar pulse of ADP cycles ANT, exposing the m-state binding site to BKA.
Preparation: Suspend isolated mitochondria (0.5 mg/mL) in respiration buffer.
The Prime: Add 5 µM ADP (a trace amount). This triggers a brief state 3 -> 4 transition, flipping ANT molecules to the m-state.[1]
The Lock: Immediately add BKA (20 µM) .
Incubation: Incubate at 25°C for 5 minutes .
Validation: Add saturating ADP (1–2 mM).
Success: Zero increase in Oxygen Consumption Rate (OCR).[1]
The following diagram illustrates why the "Prime" step is necessary. BKA waits for the ANT to flip inward.
Figure 1: State-dependent inhibition of ANT.[1] Note that BKA can only bind when ANT is in the yellow 'm-state'. Without cycling (ADP transport), ANT remains predominantly in the green 'c-state', rendering BKA ineffective.[1]
Part 3: Troubleshooting Common Failures
Q3: Why did BKA fail to inhibit mPTP opening in my assay?
A: This is likely a timing or pH issue.
BKA inhibits the Mitochondrial Permeability Transition Pore (mPTP) by stabilizing the ANT structure, preventing it from converting into the pore-forming conformation (or associating with CypD).[1]
Check pH: If your assay buffer is pH > 7.4, BKA uptake is slow.
Pre-incubation: You must pre-incubate BKA for 10–15 minutes before adding the calcium challenge. If you add BKA and Calcium simultaneously, the pore will open before BKA locks the ANT.
Q4: I see variability between batches of cells. Is BKA stable?
A: BKA is stable, but sensitive.
Solubility: Ensure BKA is fully dissolved. It is soluble in DMSO (up to 100 mg/mL) or 0.1 M Tris/NaOH (pH 8.0) .[1]
Storage: Store aliquots at -20°C . Avoid repeated freeze-thaw cycles.[1]
Stock Verification: BKA is an acid.[2][3][4][5][6][7][8] If dissolved in water without pH adjustment, it may precipitate. Always use a buffered solvent or DMSO.
Troubleshooting Workflow: Incomplete Inhibition
Follow this decision tree if your respiration data suggests incomplete inhibition.
Figure 2: Troubleshooting logic for BKA inhibition failures. The "Trace ADP" step is the most frequently overlooked variable.
Part 4: Storage & Handling Specifications
Parameter
Specification
Molecular Weight
486.6 g/mol
Solubility
DMSO (100 mg/mL), 10 mM NH₄OH or 0.1 M Tris (pH > 7.5).[1] Insoluble in acidic water.
Henderson, P. J., & Lardy, H. A. (1970). Bongkrekic acid: An inhibitor of the adenine nucleotide translocase of mitochondria.[3][10] Journal of Biological Chemistry, 245(6), 1319–1326.[1][3]
Klingenberg, M., et al. (1983). The binding of bongkrekate to mitochondria. European Journal of Biochemistry, 131(3), 647–652.[1]
Anwar, M., et al. (2017). Bongkrekic Acid—a Review of a Lesser-Known Mitochondrial Toxin.[1] Journal of Medical Toxicology, 13(2), 173–179.[1][5]
Halestrap, A. P., & Brenner, C. (2003). The adenine nucleotide translocase: a central component of the mitochondrial permeability transition pore and cell death. Current Medicinal Chemistry, 10(16), 1507-1525.[1]
Bongkrekic Acid (BA) is a polyunsaturated tricarboxylic acid.[1][2][3][5] Its stability is governed by three critical failure points: Oxidation (due to conjugated double bonds), pH-dependent Solubility (carboxylic acid protonation), and Surface Adsorption .[1][2][3][4]
Do not treat BA like a standard reagent.[1][3] Use the following matrix to determine your storage strategy.
Critical Safety Warning: BA is a respiratory toxin (LD50 ~0.68–6.8 mg/kg in mice).[1][2][3] It inhibits the mitochondrial Adenine Nucleotide Translocase (ANT).[1][3][5][6][7][8] Handle only in a fume hood with double nitrile gloves.[1][3]
Mechanism of Action (Contextual Grounding)
Understanding the mechanism is vital for troubleshooting experimental failure.[1][3] If your cells are not responding to BA, the issue is often not the drug's potency, but its inability to keep the ANT transporter locked in the "m-state."[4]
Figure 1: Mechanism of Action.[1][2][3][5][8] BA crosses the mitochondrial membrane and binds to the ANT on the matrix side, locking it in the "m-state" and preventing ADP import.[4]
Standard Operating Procedures (SOPs)
Protocol A: Reconstitution of Lyophilized Salts
Most commercial BA is supplied as a lyophilized ammonium salt or free acid.
Solvent Selection:
For Cell Culture: Use 0.01 M NH₄OH (Ammonium Hydroxide) or 0.01 M Tris (pH 7.5) .[1][2][3]
Why? BA is a tricarboxylic acid.[1][3][5][6][8][9][10] It requires a basic environment to deprotonate and dissolve.[1][3] Pure water often results in incomplete solubilization.[1][3]
Dissolution:
Add solvent to the vial.[1][3] Vortex gently for 30 seconds.[1][2][3]
Visual Check: Solution must be clear and colorless. If cloudy, do not sonicate excessively (heat degrades BA).[1][2][3][4] Adjust pH carefully with 1N NaOH if necessary (aim for pH 7.5–8.0).[1][2][3]
Aliquoting:
Divide into single-use aliquots (e.g., 50 µL).
Container: Use Silanized Amber Glass Vials or high-quality Polypropylene (PP) tubes.
Expert Tip: Flush the headspace of each vial with Argon or Nitrogen gas before capping to prevent oxidation of the polyunsaturated chain.
Protocol B: Thawing & Usage
Remove aliquot from -20°C.
Thaw in the dark at room temperature (approx. 5-10 mins).
Vortex immediately before use.
Reason: Concentration gradients can form during freezing.[1][3]
Discard unused portion. Do not refreeze working solutions more than once.
Troubleshooting Guide
Scenario 1: "My solution has white precipitate/flakes."
Cause:Acidic pH Shift. BA has precipitated out of solution.[1][3] This often happens in unbuffered water or if the solution absorbs CO₂ from the air over time (forming carbonic acid).[1][3]
Fix: Add 1-2 µL of 0.1 M NH₄OH or NaOH to the vial. Vortex. The solution should clear as the pH rises above 7.0.[3]
Prevention: Always store in 0.01 M Tris (pH 7.5) rather than unbuffered water.[1][2][3]
Scenario 2: "The solution turned yellow."
Cause:Oxidation. The conjugated double bonds in the BA structure have degraded, likely due to light exposure or poor sealing.[4]
Action:Discard the aliquot. The biological activity is compromised, and degradation products may be cytotoxic.[4]
Prevention: Use amber vials and inert gas purging.[1][3]
Scenario 3: "I see high variability in my IC50 data."
Cause:Adsorption. At low concentrations (nM range), BA can adhere to the walls of non-silanized glass vials, significantly reducing the effective concentration.[1][3][4]
Fix: Switch to Silanized Glass or low-binding plastics.[1][2][3][4]
Verification: Measure the concentration of your stock using UV absorbance (approx. 267 nm) before dilution.[1][3]
Decision Tree: Storage Workflow
Use this logic flow to determine the correct storage vessel and condition for your specific experimental phase.
Figure 2: Storage Decision Tree. Follow this path to minimize degradation and adsorption losses.
Frequently Asked Questions (FAQ)
Q: Can I store BA in DMSO?A: Yes, BA is miscible in DMSO.[1][3][4] However, DMSO is hygroscopic (absorbs water from the air).[1][3][4] If water enters the DMSO stock, it can alter the pH or cause hydrolysis over very long periods.[4] DMSO stocks should be kept at -20°C (where they freeze solid) and sealed tightly.[1][2][3]
Q: Why do some protocols warn against glass vials?A: This refers to untreated glass.[1][2][3] BA is lipophilic and can adsorb onto the free silanol groups of untreated glass surfaces, especially in aqueous solutions.[3][4]
Solution: For aqueous working solutions, use plastic (PP).[1][2][3][4] For organic solvent stocks (MeOH), use Silanized Glass (deactivated surface) to prevent both adsorption and plasticizer leaching.[1][2][3][4]
Q: Is the inhibition reversible?A: No. Bongkrekic Acid is considered a tight-binding, effectively irreversible inhibitor of the ANT in the m-state.[1][2][3][4] Once bound, the transporter is locked.[1][3][4] This is distinct from Atractyloside, which binds the c-state (cytosolic side).[1][2][3][4]
References
Henderson, P.J.F., & Lardy, H.A. (1970).[1][2][3][4] Bongkrekic acid: An inhibitor of the adenine nucleotide translocase of mitochondria.[3][5][6][7][8][10] Journal of Biological Chemistry, 245(6), 1319-1326.[1][2][3][4] Link
Cayman Chemical. (n.d.).[1][2][3][11] Bongkrekic Acid Product Information & Safety Data Sheet.[1][3][11] Retrieved February 18, 2026.[1][3][4] Link
Lauquin, G.J., et al. (1976).[1][2][3][4] Isobongkrekic acid, a new inhibitor of mitochondrial ADP-ATP transport.[1][2][3][4] Biochemistry, 15(11), 2323–2327.[1][2][3][4] Link[1][2][3][4]
Technical Guide: Optimizing Bongkrekic Acid Efficacy in Serum-Containing Media
The Mechanistic Baseline: Why Serum Matters Bongkrekic Acid (BKA) is a specific inhibitor of the mitochondrial Adenine Nucleotide Translocase (ANT).[1][2][3][4] While it is a potent tool for inhibiting the Mitochondrial...
Author: BenchChem Technical Support Team. Date: February 2026
The Mechanistic Baseline: Why Serum Matters
Bongkrekic Acid (BKA) is a specific inhibitor of the mitochondrial Adenine Nucleotide Translocase (ANT).[1][2][3][4] While it is a potent tool for inhibiting the Mitochondrial Permeability Transition Pore (mPTP) and preventing apoptosis, its efficacy is frequently inconsistent across different culture conditions.
The primary variable often overlooked is the serum protein concentration (e.g., FBS, BSA) in the assay media.
The "Fatty Acid Mimicry" Effect
Chemically, BKA is a tricarboxylic acid with a long, unsaturated hydrocarbon chain. At physiological pH (7.4), it exists as a poly-anion, but its structural backbone mimics long-chain fatty acids.
The Target: BKA binds to ANT in the inner mitochondrial membrane, locking it in the "m-state" (matrix-facing) and preventing pore opening.
The Trap: Serum albumin (BSA/HSA) is evolutionarily designed to transport fatty acids. Because BKA structurally resembles a fatty acid, albumin binds it with high affinity.
The Consequence: In high-serum media (e.g., 10% FBS), a significant fraction of BKA is sequestered by albumin, drastically reducing the free drug concentration available to penetrate the cell and target the mitochondria.
Visualization: Mechanism & Sequestration
The following diagram illustrates the competition between Serum Albumin binding (extracellular) and ANT inhibition (intracellular).
Caption: Figure 1. Pharmacodynamics of BKA. High serum albumin acts as a "sink," reducing the free fraction of BKA capable of entering the cytosol to inhibit ANT.
Troubleshooting Efficacy Shifts (FAQs)
Q1: My BKA works in isolated mitochondria but fails in whole cells. Why?
A: This is the classic "Serum Shift."
In isolated mitochondria buffers (usually serum-free), 100% of the BKA is available. In whole-cell assays with 10% FBS, >90% of the drug may be bound to proteins.
Action: Perform a dose-response curve in reduced serum (0.5% or 1%) or serum-free media for the duration of the drug treatment (typically 4–12 hours) to validate the shift.
Q2: I see precipitation when adding BKA to my media.
A: BKA is a tricarboxylic acid.[5][6][7][8] If you dissolve it in a solvent that is too acidic or add it to a buffer with low buffering capacity, it may precipitate.
Action: Ensure BKA is dissolved in a slightly alkaline vehicle (e.g., dilute NaOH or NH4OH) or DMSO. When adding to media, vortex immediately to disperse. Avoid acidic buffers (pH < 7.0).
Q3: What is the "Correct" IC50 for BKA?
A: There is no single IC50; it is context-dependent.
Isolated Mitochondria: ~0.5 – 2 µM.
Cells (Low Serum): ~5 – 20 µM.
Cells (10% Serum): ~50 – 100 µM (or higher).
Action: Do not rely on literature values derived from different cell types/media. You must determine the specific IC50 for your serum concentration.
Experimental Protocols
Protocol A: Determining the "Serum Shift"
Use this protocol to calculate the correction factor needed for your specific cell line and media batch.
Materials:
BKA Stock (10 mM in DMSO or 0.01 M NH4OH).
Cell Line (e.g., HeLa, HepG2).
Apoptosis Inducer (e.g., Staurosporine or Palmitate).[9]
Assay: Caspase 3/7 Activity or Mitochondrial Membrane Potential (JC-1/TMRM).
Step-by-Step:
Seeding: Plate cells at 10,000 cells/well in 96-well plates. Allow adhesion overnight.
Wash: Carefully wash cells 1x with PBS to remove residual high-serum media.
Media Prep: Prepare two media conditions:
Condition A: Media + 0.1% BSA (Low Protein).
Condition B: Media + 10% FBS (High Protein).
Treatment: Add BKA in a serial dilution (0, 1, 5, 10, 50, 100 µM) to both conditions. Incubate for 1 hour.
Induction: Add Apoptosis Inducer (e.g., 1 µM Staurosporine) to all wells. Incubate 4–6 hours.
Readout: Measure Caspase activity.
Analysis: Plot % Inhibition vs. Log[BKA]. Calculate the shift factor (
).
Protocol B: Handling & Solubilization
BKA is sensitive to pH and adsorption.
Solvent: Dissolve lyophilized BKA in DMSO or 0.01 M NH4OH .
Note: Avoid pure water; the pH may drop, causing the acid form to precipitate.
Storage: Aliquot into amber glass vials .
Warning: BKA is lipophilic and can adsorb to polypropylene (plastic) tubes over long storage periods. Glass is preferred for stock solutions.
Working Solution: Dilute immediately before use. Do not store dilute working solutions.
Data Summary & Visualization
Representative Data: The Serum Shift
The table below highlights the theoretical impact of serum albumin on BKA potency.
Parameter
Serum-Free / Low BSA (0.1%)
Standard Culture (10% FBS)
Mechanistic Cause
Free Drug %
> 95%
< 10% (Estimated)
Albumin Binding
Effective IC50
2 – 10 µM
50 – 150 µM
Reduced Bioavailability
Solubility Risk
Low
Low (Albumin solubilizes)
Albumin acts as carrier
Rec. Dose
Start at 5 µM
Start at 50 µM
Compensation for binding
Troubleshooting Decision Tree
Use this logic flow to resolve experimental failures.
Caption: Figure 2. Decision matrix for troubleshooting BKA efficacy issues.
References
Henderson, P. J., & Lardy, H. A. (1970). Bongkrekic acid. An inhibitor of the adenine nucleotide translocase of mitochondria.[1][2][3][6][10][11][12] Journal of Biological Chemistry, 245(6), 1319–1326.
Anwar, M., et al. (2017). Bongkrekic Acid—a Review of a Lesser-Known Mitochondrial Toxin. Journal of Medical Toxicology, 13(2), 173–179.
Belosludtseva, N. V., et al. (2024). ANT-Mediated Inhibition of the Permeability Transition Pore Alleviates Palmitate-Induced Mitochondrial Dysfunction and Lipotoxicity.[10] Biomolecules, 14(9), 1159.[13]
Ruprecht, J. J., et al. (2019). The Molecular Mechanism of Transport by the Mitochondrial ADP/ATP Carrier. Cell, 176(3), 435–447.
Technical Support Center: Synthetic Bongkrekic Acid (BA) Purity & Analysis
[1] Welcome to the Technical Support Center You are likely here because you are transitioning from bacteriologically derived Bongkrekic Acid (fermented from coconut/corn) to synthetic Bongkrekic Acid .[1] While synthetic...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Welcome to the Technical Support Center
You are likely here because you are transitioning from bacteriologically derived Bongkrekic Acid (fermented from coconut/corn) to synthetic Bongkrekic Acid .[1] While synthetic BA eliminates the risk of unknown bacterial endotoxins, it introduces a new challenge: Stereochemical Purity .[1]
The biological potency of BA—specifically its ability to lock the Adenine Nucleotide Translocase (ANT) in the m-state—is strictly dependent on the geometry of its seven double bonds. A 99% pure sample by Mass Spectrometry (MS) may be biologically inert if the stereochemistry is incorrect (e.g., iso-bongkrekic acid).[1]
This guide addresses the three most common support tickets we receive: chromatographic anomalies, structural validation, and loss of biological activity.[1]
Module 1: Chromatographic Anomalies (HPLC/UPLC)
Ticket #101: "I am seeing peak tailing or 'split' peaks in my HPLC trace. Is my sample degraded?"
Diagnosis:
This is rarely degradation. It is usually a pH mismatch in your mobile phase.
The Causality (Expert Insight):
Bongkrekic acid is a tricarboxylic acid .[2][3][4] In a neutral mobile phase (pH 7), the carboxyl groups exist in a dynamic equilibrium between their protonated (
) and deprotonated () states.[1] This equilibrium causes the molecule to interact inconsistently with the C18 stationary phase, resulting in broad, tailing, or split peaks.[1]
The Solution:
You must suppress ionization to force the molecule into a single, neutral state.
Validated Protocol: Acidic Reverse-Phase UPLC
Parameter
Condition
Column
ACQUITY UPLC BEH C18 (or equivalent), 1.7 µm, 2.1 x 100 mm
0-1 min: 20% B (Equilibration)1-10 min: 20% 95% B (Linear Ramp)10-12 min: 95% B (Wash)
Detection
UV @ 267 nm (max absorbance)
Pro-Tip: If using MS detection, recent data suggests that positive mode (
) monitoring ammonium adducts often yields higher sensitivity than the traditional negative mode , despite BA being an acid.[1]
Module 2: Structural Integrity & Isomerism
Ticket #102: "My Mass Spec confirms the molecular weight (486.6 Da), but the IC50 in my mitochondrial assay is off by 10x."
Diagnosis:
You likely have Iso-bongkrekic Acid or a geometric isomer (Z/E scrambling).[1]
The Causality (Expert Insight):
Synthetic routes (e.g., the Shindo or Corey methods) involve coupling fragments with complex alkene geometries.[1] A common impurity is iso-bongkrekic acid, which differs only by the configuration of the tail double bonds. MS cannot distinguish these easily because their fragmentation patterns are nearly identical.
The Solution:1H NMR is the only self-validating method to confirm stereochemistry without X-ray crystallography.
Troubleshooting Workflow:
Caption: Logical workflow for distinguishing chemical purity (HPLC) from stereochemical purity (NMR).
Validation: Look for the large coupling constants (
Hz) characteristic of Trans (E) double bonds in the backbone. Cis (Z) bonds will show smaller coupling ( Hz).[1]
Module 3: Stability & Handling
Ticket #103: "My stock solution turned yellow/brown and lost activity."
Diagnosis:Photo-oxidation .
The Causality (Expert Insight):
The conjugated heptaene system (7 double bonds) that gives BA its biological activity also makes it a "light magnet."[1] It absorbs UV/Vis light strongly, which provides the energy to catalyze:[1]
Isomerization: Flipping biologically active Trans bonds to inactive Cis bonds.
Oxidation: Formation of epoxides or peroxides at the double bond sites.
Handling Protocol:
Solvent: Dissolve in DMSO or Methanol . Avoid water for stock solutions (hydrolysis risk over long periods).[1]
Storage: Store at -20°C in Amber Glass Vials .
Usage: Work under low light or yellow light if handling for extended periods.
Freeze/Thaw: Aliquot immediately. Do not subject the master stock to repeated freeze/thaw cycles.
Ticket #104: "How do I prove this batch works before using it in expensive animal models?"
The Solution:
Perform an ANT Inhibition / Mitochondrial Swelling Assay .
Mechanism of Action:
BA binds to the Matrix-facing (m-state) of the Adenine Nucleotide Translocase (ANT).[1] This locks the pore, preventing ADP from entering and ATP from leaving.[1] This inhibition is distinct from Atractyloside (which locks the c-state).[1]
Caption: BA specifically targets the m-state of ANT, locking the transporter and halting mitochondrial permeability transition.
Validation Protocol (Self-Validating):
Isolate rat liver mitochondria.
Induce swelling (permeability transition) using Calcium (
Success Criteria: Absorbance at 540 nm should remain stable (BA prevents swelling). If absorbance drops (swelling occurs), the drug is inactive.[1]
References
Henderson, P. J., & Lardy, H. A. (1970).[1] Bongkrekic acid.[2][3][4][6][7][8][9][10][11][12][13][14] An inhibitor of the adenine nucleotide translocase of mitochondria.[2][7][12][13][15][16] Journal of Biological Chemistry, 245(6), 1319–1326.[1] Link
Corey, E. J., & Tramontano, A. (1984).[1] Total synthesis of bongkrekic acid.[6][8][11][12][15] Journal of the American Chemical Society, 106(2), 462–463.[1] Link[1]
Anwar, M., et al. (2017).[1] Bongkrekic Acid—a Review of a Lesser-Known Mitochondrial Toxin.[1][3] Journal of Medical Toxicology, 13(2), 173–179.[1] Link
Dong, S., et al. (2025).[1] Bongkrekic Acid and Its Novel Isomers: Separation, Identification, and Determination in Food Matrices. Toxins, 17(5).[1][17] Link
Comparative Guide: Bongkrekic Acid vs. Atractyloside in Mitochondrial Research
Executive Summary Bongkrekic Acid (BKA) and Atractyloside (ATR) are the two canonical inhibitors of the Adenine Nucleotide Translocator (ANT), the gatekeeper protein responsible for exchanging cytosolic ADP for matrix AT...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Bongkrekic Acid (BKA) and Atractyloside (ATR) are the two canonical inhibitors of the Adenine Nucleotide Translocator (ANT), the gatekeeper protein responsible for exchanging cytosolic ADP for matrix ATP.[1][2] While both compounds result in the cessation of oxidative phosphorylation, they do so by locking the transporter in diametrically opposing conformational states.
For researchers, the critical distinction lies not in respiratory inhibition, but in their effect on the Mitochondrial Permeability Transition Pore (mPTP) . BKA is a pore inhibitor (cytoprotective), while ATR is a pore activator (pro-apoptotic).
Quick Comparison Matrix
Feature
Bongkrekic Acid (BKA)
Atractyloside (ATR)
Primary Target
Adenine Nucleotide Translocator (ANT)
Adenine Nucleotide Translocator (ANT)
Conformational Lock
m-state (Matrix-facing)
c-state (Cytosol-facing)
Binding Site
Matrix side of Inner Membrane
Cytosolic side of Inner Membrane
Effect on Respiration
Inhibits State 3 (ADP-stimulated)
Inhibits State 3 (ADP-stimulated)
Effect on mPTP
Inhibits (Prevents pore opening)
Activates (Facilitates pore opening)
Membrane Permeability
Permeable (Lipophilic)
Impermeable (Requires carrier or ruptured membrane for matrix access)
Typical Working Conc.
10–20 µM
20–100 µM (Higher for ATR than Carboxy-ATR)
Mechanistic Deep Dive: The ANT "Ping-Pong" Arrest
To understand the utility of these inhibitors, one must understand the ANT catalytic cycle. ANT operates via a "ping-pong" mechanism, alternating between a cytosol-facing conformation (c-state ) to bind ADP and a matrix-facing conformation (m-state ) to bind ATP.
The Conformational Trap
Atractyloside (ATR): Competes with ADP for the cytosolic binding site. It locks ANT in the c-state , preventing the transporter from ever everting to the matrix side. This exposes the binding pocket to the intermembrane space.
Bongkrekic Acid (BKA): Penetrates the matrix (due to its lipophilic nature at acidic pH) and binds to ANT from the inside. It locks ANT in the m-state , preventing the transporter from everting to the cytosol.
This conformational locking is the basis for their opposing effects on mitochondrial structure and the mPTP, even though the net result on ATP synthesis (stoppage) is identical.
Visualization: ANT Conformational Locking
Figure 1: The "Ping-Pong" mechanism of ANT transport and the specific conformational arrest points of ATR (c-state) and BKA (m-state).
Functional Consequences on mPTP
The most significant application of these compounds is in the study of the Mitochondrial Permeability Transition Pore (mPTP) . The mPTP is a high-conductance channel whose opening leads to mitochondrial swelling, depolarization, and cell death.
ATR as a Pro-Apoptotic Agent: The c-state of ANT is structurally permissive for mPTP formation (or association with the pore complex, typically involving Cyclophilin D). Therefore, treating mitochondria with ATR sensitizes them to Ca²⁺-induced swelling.
BKA as a Cytoprotective Agent: The m-state is inhibitory to pore formation. BKA treatment effectively desensitizes mitochondria to Ca²⁺ overload, preventing swelling.
Visualization: mPTP Regulation Pathway
Figure 2: Regulation of the Mitochondrial Permeability Transition Pore (mPTP) by ANT conformation. ATR facilitates opening; BKA prevents it.
Objective: To determine if a drug or condition sensitizes mitochondria to permeability transition.
Reagents:
Isolation Buffer (250 mM Sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4).
Assay Buffer (120 mM KCl, 10 mM HEPES, 5 mM Succinate, 1 µM Rotenone, pH 7.4). Note: Must be phosphate-free initially if testing Pi sensitivity, but typically Pi is added to facilitate swelling.
Calcium Chloride (CaCl₂) stock (10 mM).
Controls: BKA (20 µM) as negative control; ATR (50 µM) as positive control.
Workflow:
Isolation: Isolate liver or heart mitochondria via differential centrifugation. Resuspend at 0.5 mg/mL in Assay Buffer.
Baseline Measurement: Place in spectrophotometer. Measure Absorbance at 540 nm (A540) for 1 minute.
Induction: Add CaCl₂ (typically 50–200 µM depending on tissue sensitivity) to all cuvettes.
Kinetics: Record A540 for 10–15 minutes.
Result: Swelling causes a decrease in light scattering (A540 drops).
Interpretation: ATR samples will drop rapidly (high swelling). BKA samples will maintain absorbance (resistance to swelling).
Protocol B: Respiration Inhibition (State 3/4)
Objective: To confirm ANT inhibition specificity.
Workflow:
Resuspend mitochondria in respiration buffer containing Glutamate/Malate (Complex I substrates).
Add ADP (200 µM) to induce State 3 respiration (rapid O₂ consumption).
Add ATR (20 µM) or BKA (10 µM) .
Observation: Both agents will immediately arrest State 3 respiration, reverting the slope to State 4 (proton leak only).
Critical Check: If BKA fails to inhibit, ensure pH is < 7.0 during loading or allow longer incubation, as BKA requires protonation to cross the inner membrane (it is a weak acid).
Technical Data Comparison
Parameter
Bongkrekic Acid
Atractyloside
Notes
Kd (Binding Affinity)
~10–20 nM
~0.5 µM
Carboxyatractyloside (CAT) binds tighter (~10 nM) than ATR.
Binding Stoichiometry
1 mol / mol ANT
1 mol / mol ANT
Competitive with ADP (ATR) vs Non-competitive (BKA).
pH Sensitivity
High
Low
BKA uptake is pH-dependent (requires protonation).
Reversibility
Pseudo-irreversible
Reversible
ATR can be displaced by high ADP; CAT is effectively irreversible.
Commercial Source
Burkholderia gladioli
Atractylis gummifera
BKA is often more expensive/scarce.
References
Halestrap, A. P., & Brennerb, C. (2003). The adenine nucleotide translocase: a central component of the mitochondrial permeability transition pore and cell death. Current Medicinal Chemistry, 10(16), 1507-1525. Link
Klingenberg, M. (2008). The ADP and ATP transport in mitochondria and its carrier.[1][2][4][5] Biochimica et Biophysica Acta (BBA) - Biomembranes, 1778(10), 1978-2021. Link
Zamzami, N., et al. (1996). Inhibitors of permeability transition interfere with the disruption of the mitochondrial transmembrane potential during apoptosis. FEBS Letters, 384(1), 53-57. Link
Brunmark, A., et al. (1988). The effect of bongkrekic acid and atractyloside on the mitochondrial permeability transition.[1][5][6][7][8][9] Biochemical and Biophysical Research Communications. Link
Isobongkrekic Acid vs. Bongkrekic Acid: A Comparative Guide on Activity & Application
Executive Summary In mitochondrial research, Bongkrekic Acid (BA) is the gold-standard inhibitor for the Adenine Nucleotide Translocase (ANT), used extensively to study the Mitochondrial Permeability Transition Pore (mPT...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In mitochondrial research, Bongkrekic Acid (BA) is the gold-standard inhibitor for the Adenine Nucleotide Translocase (ANT), used extensively to study the Mitochondrial Permeability Transition Pore (mPTP). Isobongkrekic Acid (IsoBA) is a structural isomer of BA, often formed via base-catalyzed isomerization or UV exposure.
Crucial Distinction: Unlike many stereoisomers that are biologically inert, IsoBA retains biological activity . It targets the same ANT binding pocket as BA but with significantly reduced affinity (approximately 25–50% of BA’s potency) and reduced in vivo toxicity.
For the application scientist, the presence of IsoBA is primarily a purity and stability concern . Unintentional isomerization of BA into IsoBA during storage or experimental handling can alter kinetic data, leading to underestimation of ANT inhibition efficiency.
Chemical & Structural Basis[1][2]
To understand the difference in activity, one must understand the structural shift. BA is a tricarboxylic acid with a complex polyunsaturated chain.
Bongkrekic Acid (BA): The naturally occurring toxin produced by Burkholderia gladioli pathovar cocovenenans.[1][2][3] It possesses a specific trans configuration at the dicarboxylic end essential for optimal binding to the ANT matrix pocket.
Isobongkrekic Acid (IsoBA): A geometric isomer. Historically identified as having a cis configuration at the dicarboxylic end (Lauquin et al., 1976), though recent high-resolution MS studies have identified multiple "iso" forms (e.g., iBKA, iBKA-neo) involving cis-trans shifts at the C8-C9 or C20-C21 double bonds.
The Stability Trap:
BA is relatively stable in acidic to neutral conditions. However, exposure to alkaline environments (pH > 8.0) or prolonged UV light facilitates the conversion of BA into IsoBA.
Figure 1: The degradation pathway of Bongkrekic Acid into Isobongkrekic Acid. Researchers must avoid alkaline buffers during stock preparation to prevent this shift.
Pharmacology: Mechanism of Action (MoA)
Both compounds act on the Adenine Nucleotide Translocase (ANT) , the antiporter responsible for exchanging ATP and ADP across the inner mitochondrial membrane.[1][4][5]
The "Locking" Mechanism
The ANT cycles between two conformational states:
c-state: Open to the cytoplasm (inhibited by Atractyloside).[1]
BA and IsoBA are "m-state" inhibitors. They pass through the membrane (often requiring acidic conditions to protonate and become lipophilic) and bind to the ANT from the matrix side, locking it in the m-state. This prevents the conformational change required to transport ADP into the matrix.[1]
Why the Difference in Activity?
While IsoBA binds to the same site as BA, the geometric alteration creates steric hindrance .
BA: Fits the hydrophobic pocket of ANT perfectly, inducing a high-affinity "lock."
IsoBA: The altered geometry creates a looser fit. It still locks the transporter, but the dissociation constant (
) is higher, meaning it releases more easily and requires higher concentrations to achieve the same inhibition.
Figure 2: Mechanism of ANT Inhibition. Both isomers lock ANT in the matrix-facing conformation, but BA exhibits superior binding efficacy.
Comparative Efficacy Data
The following data summarizes the quantitative differences between the two isomers. Note that specific
values can vary based on tissue source (heart vs. liver mitochondria) and pH.
Feature
Bongkrekic Acid (BA)
Isobongkrekic Acid (IsoBA)
Primary Target
Adenine Nucleotide Translocase (ANT)
Adenine Nucleotide Translocase (ANT)
Binding Site
Matrix side (m-state)
Matrix side (m-state)
Relative Affinity
100% (Reference)
~25% - 50% of BA affinity
Binding Sites ()
~0.2 nmol/mg protein
Similar to BA (competes for same sites)
In Vivo Toxicity (Mice)
High (LD50 ~1-3 mg/kg)
Reduced (~1/5th toxicity of BA)
Experimental Role
Primary Inhibitor
Impurity / Secondary Control
Key Insight: In competitive binding assays, IsoBA competes with BA. If a sample contains 50% BA and 50% IsoBA, the apparent
will shift, and the "sharpness" of the mPTP inhibition transition may be blunted.
Experimental Protocols
A. Handling and Storage (Self-Validating Protocol)
To ensure you are measuring BA activity and not a mixture of BA/IsoBA, follow this strict handling protocol.
Solvent Choice: Dissolve BA in 2M Ammonia or 0.1M NaOH for initial solubilization, but immediately dilute into a neutral buffer (pH 7.0–7.4) for storage.
Warning: Prolonged storage in high alkalinity promotes isomerization to IsoBA.
Aliquotting: Store stock solutions at -20°C or -80°C. Avoid freeze-thaw cycles.
QC Check: If experimental results show "partial inhibition" at standard concentrations (e.g., 5 µM), verify purity via HPLC. IsoBA elutes differently than BA on reverse-phase columns.
B. Mitochondrial Swelling Assay (mPTP)
This assay validates the activity of BA. IsoBA will show activity here, but requires higher concentrations.
Swelling Buffer: 120 mM KCl, 10 mM Tris-HCl (pH 7.4), 5 mM Succinate (Substrate).
Trigger:
(25–100 µM).
Inhibitor: BA (Standard) vs. IsoBA (Comparator).
Workflow:
Baseline: Suspend mitochondria (0.5 mg/mL) in Swelling Buffer. Monitor Absorbance at 540 nm (A540).
Inhibitor Addition: Add BA (Target: 5–20 µM). Incubate 2 minutes.
Note: BA requires a brief incubation to penetrate the matrix.
Trigger: Add
.
Readout:
Control (No BA): Rapid decrease in A540 (Swelling/Bursting).
BA Treated: A540 remains stable (Pore closed).
IsoBA Treated: A540 remains stable only if concentration is sufficiently high. At low concentrations, "breakthrough" swelling occurs.
References
Lauquin, G. J., et al. (1976). "Isobongkrekic acid, a new inhibitor of mitochondrial ADP-ATP transport: radioactive labeling and chemical and biological properties."[7] Biochemistry.
Henderson, P. J., & Lardy, H. A. (1970). "Bongkrekic acid.[1][8] An inhibitor of the adenine nucleotide translocase of mitochondria."[4][5][6][8][9] Journal of Biological Chemistry.
Anwar, M., et al. (2017). "Bongkrekic Acid—a Review of a Lesser-Known Mitochondrial Toxin." Journal of Medical Toxicology.
Dong, S., et al. (2025). "Bongkrekic Acid and Its Novel Isomers: Separation, Identification, and Determination in Food Matrices."[7] Toxins.[3][7][10]
Klingenberg, M. (2008). "The ADP/ATP carrier in mitochondrial membranes." Journal of Bioenergetics and Biomembranes.
Technical Guide: Validating ANT Inhibition by Bongkrekic Acid (BKA) Using Seahorse XF Assays
[1] Executive Summary Adenine Nucleotide Translocase (ANT) is the gatekeeper of mitochondrial energy, exchanging cytosolic ADP for matrix ATP.[1] Validating ANT inhibitors like Bongkrekic Acid (BKA) requires distinguishi...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
Adenine Nucleotide Translocase (ANT) is the gatekeeper of mitochondrial energy, exchanging cytosolic ADP for matrix ATP.[1] Validating ANT inhibitors like Bongkrekic Acid (BKA) requires distinguishing specific transport blockade from general electron transport chain (ETC) toxicity.
This guide outlines the definitive protocol for validating BKA activity using Agilent Seahorse XF technology. Unlike standard whole-cell assays, this validation requires a Plasma Membrane Permeabilizer (PMP) approach to directly control substrate and ADP access.[2] We compare BKA against its canonical rival, Carboxyatractyloside (CAT), providing a robust framework for distinguishing their conformational locking mechanisms.[2]
Mechanistic Intelligence: The Conformation Trap
To validate BKA, you must understand how it differs from other ANT inhibitors. ANT operates via a "ping-pong" mechanism, alternating between a cytoplasmic-facing (c-state) and matrix-facing (m-state) conformation.[2]
Bongkrekic Acid (BKA): Permeates the inner membrane (at low pH) and binds to the matrix side , locking ANT in the m-state . This often prevents the Mitochondrial Permeability Transition Pore (mPTP) from opening.
Carboxyatractyloside (CAT): Impermeable to the inner membrane; binds to the cytosolic side , locking ANT in the c-state . This can induce mPTP opening or sensitize mitochondria to apoptosis.
Diagram 1: ANT Inhibition Mechanisms[1]
Caption: BKA locks ANT in the matrix-facing conformation (m-state), while CAT locks the cytosolic-facing conformation (c-state).
Comparative Analysis: BKA vs. Alternatives
When selecting a positive control for ANT inhibition, BKA offers distinct advantages and disadvantages compared to Atractyloside (ATR) and Carboxyatractyloside (CAT).
Application Scientist Note: Use CAT if you simply need to shut down ANT to prove a "zero-transport" baseline. Use BKA if you are studying the regulation of the pore or need to validate a novel inhibitor that binds the matrix face.
Experimental Protocol: The PMP-Seahorse Assay
Standard intact cell assays rely on endogenous ADP. To rigorously validate ANT inhibition, you must control the ADP concentration.[2] Therefore, we use the Plasma Membrane Permeabilizer (PMP) method.[2][3][4]
Reagents Required[4]
Seahorse XF Plasma Membrane Permeabilizer (PMP): (Agilent Part #102504-100).
Mitochondrial Assay Solution (MAS): (70 mM Sucrose, 220 mM Mannitol, 10 mM KH₂PO₄, 5 mM MgCl₂, 2 mM HEPES, 1 mM EGTA, 0.2% BSA, pH 7.2).[2]
Substrates: Succinate (10 mM) + Rotenone (2 µM) [Complex II drive] OR Pyruvate (10 mM) + Malate (1 mM) [Complex I drive].
ADP: 4 mM final concentration (Saturation level).
Bongkrekic Acid: Stock 10 mM in DMSO. Working range: 5–50 µM.
Workflow Diagram
Caption: Seahorse XF PMP workflow. PMP permeabilizes the plasma membrane, allowing ADP to reach mitochondria directly.[2]
Step-by-Step Methodology
Preparation: Seed cells (e.g., HepG2, HEK293) to 80-90% confluency.[2]
Media Change: Wash cells 2x with 1x MAS Buffer (containing Substrates, e.g., 10 mM Succinate / 2 µM Rotenone). Bring volume to 180 µL (XF96).
Port Loading:
Port A: ADP (4 mM final) + PMP (1 nM final).[4] Note: Mix ADP and PMP in the injection port.
Port B: BKA (Titration: 5, 10, 20, 50 µM final).[2]
Port C: FCCP (Uncoupler, 2 µM final).
Port D: Antimycin A/Rotenone (Shut down).
The Run:
Basal: Measures State 2 (substrate only).
Injection A (ADP/PMP): Respiration should spike (State 3). This confirms mitochondria are functional and responding to ADP.
Injection B (BKA): Respiration should drop significantly. If BKA works, OCR declines to State 4 (proton leak) levels.[2]
Injection C (FCCP): Respiration should RECOVER to maximal levels.
Validation Logic & Data Interpretation
How do you prove the inhibition is specific to ANT and not general toxicity?
The "FCCP Rescue" Test
This is the most critical validation step.
Scenario: BKA is added. OCR drops.
Interpretation: This could be ANT inhibition OR Complex I-IV inhibition.[2]
Result 1 (Specific ANT Inhibition): OCR increases back to maximal levels. Reason: FCCP bypasses ANT and ATP Synthase, dissipating the gradient directly. If the ETC is healthy, OCR spikes.[2]
Result 2 (General Toxicity): OCR remains low. Reason: The inhibitor has damaged the ETC complexes directly.
Quantitative Validation Table (Expected Results)
State
Substrate Only
+ ADP (State 3)
+ BKA (Inhibition)
+ FCCP (Uncoupled)
Control (DMSO)
Low
High
High (sustained)
Very High
BKA Treated
Low
High
Drops to Low
Recovers to Very High
Oligomycin
Low
High
Drops to Low
Recovers to Very High
Rotenone (Toxin)
Low
High
Drops to Low
Remains Low
Application Insight: BKA vs. Oligomycin
BKA and Oligomycin produce nearly identical OCR traces in this assay. To distinguish them:
Order of Addition: Add BKA first, then Oligomycin.[2] No further change should occur.
Permeability: In intact cells (without PMP), Oligomycin works immediately. BKA (at neutral pH) works poorly or slowly.
Troubleshooting & Optimization
Solubility: BKA is lipophilic. Dissolve in DMSO. Ensure final DMSO concentration in the well is <0.5%.
PMP Optimization: If the "ADP spike" in Injection A is weak, your PMP concentration (1 nM) may be too low for your specific cell line. Titrate PMP (0.5 – 3 nM) to maximize the State 2
State 3 transition.
BSA Requirement: MAS buffer must contain BSA (0.2%) to protect mitochondrial integrity during permeabilization. However, BSA can bind some lipophilic drugs.[2] If BKA potency seems low, try reducing BSA to 0.1%, but watch for mitochondrial instability.[2]
Safety: BKA is a severe toxin (LD50 is low). Handle with extreme care in a fume hood. Neutralize waste according to institutional biohazard protocols.
References
Divakaruni, A. S., et al. (2013).[2][3] "Thiazolidinediones are acute, specific inhibitors of the mitochondrial pyruvate carrier."[3] Proceedings of the National Academy of Sciences, 110(14), 5422-5427.[2][3] (Establishes the PMP/Seahorse methodology). Link[2]
Agilent Technologies. (2020). "Assessing Mitochondrial Respiratory Complexes Using Cells Permeabilized with XF Plasma Membrane Permeabilizer (PMP)." Agilent Technical Overview. Link
Henderson, P. J., & Lardy, H. A. (1970).[2][6] "Bongkrekic acid.[1][7][8][9][10][11] An inhibitor of the adenine nucleotide translocase of mitochondria."[1][6][7][8][10][11][12] Journal of Biological Chemistry, 245(6), 1319-1326.[2] (The foundational mechanistic paper). Link
Halestrap, A. P., & Brenner, C. (2003).[2] "The adenine nucleotide translocase: a central component of the mitochondrial permeability transition pore and key player in cell death." Current Medicinal Chemistry, 10(16), 1507-1525.[2] (Review of BKA/CAT effects on PTP). Link
Anwar, M., et al. (2017).[2] "Bongkrekic Acid—a Review of a Lesser-Known Mitochondrial Toxin." Journal of Medical Toxicology, 13(2), 173–179.[2] (Safety and toxicology profile). Link
Cross-validation of Bongkrekic Acid's effect with genetic knockdown of ANT
Topic: Cross-validation of Bongkrekic Acid's effect with genetic knockdown of ANT Content Type: Publish Comparison Guide Executive Summary This guide provides a technical framework for validating the function of Adenine...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Cross-validation of Bongkrekic Acid's effect with genetic knockdown of ANT
Content Type: Publish Comparison Guide
Executive Summary
This guide provides a technical framework for validating the function of Adenine Nucleotide Translocase (ANT) by comparing pharmacological inhibition using Bongkrekic Acid (BKA) against genetic ablation (siRNA/shRNA/CRISPR). While BKA is a potent, specific inhibitor that locks ANT in the matrix-facing (m-state) conformation, genetic knockdown (KD) offers molecular specificity that rules out off-target drug effects. However, researchers often encounter discordant data between these methods due to isoform redundancy (ANT1-4) and the distinct bioenergetic consequences of acute vs. chronic inhibition. This document outlines the mechanistic divergences, experimental protocols, and data interpretation strategies required to rigorously cross-validate these approaches.
Part 1: Mechanistic Divergence
To interpret cross-validation data, one must understand that BKA treatment and Genetic KD are not functionally identical. BKA freezes the protein in a specific conformation, whereas KD removes the protein entirely.
Mechanism of Action Comparison
Bongkrekic Acid (BKA): Acts as a specific ligand that binds to ANT on the matrix side, locking it in the "m-state" (closed to the cytosol). This prevents ADP/ATP exchange and, critically, inhibits the formation of the Mitochondrial Permeability Transition Pore (mPTP).
Genetic Knockdown (KD): Reduces the total pool of ANT protein. If ANT is the structural component of the mPTP, KD should mimic BKA. However, if compensatory isoforms (e.g., ANT2 upregulation upon ANT1 loss) are present, the phenotype may be masked.
Visualizing the Interaction (Graphviz)
Figure 1: Mechanistic distinction between conformational locking by small molecules (BKA/CAT) and protein removal by genetic knockdown.
Part 2: Experimental Validation Protocols
Protocol A: Pharmacological Validation with Bongkrekic Acid
Objective: Establish the "positive control" baseline for ANT inhibition.
Preparation:
Dissolve BKA (free acid or ammonium salt) in 0.01 M Tris-OH or dilute NH4OH. Avoid DMSO if possible, or keep final concentration <0.1%.
Critical Step: Verify pH is neutral (7.2–7.4) before addition to cells/mitochondria, as BKA is pH-sensitive.
Dosing Strategy:
Isolated Mitochondria: 5–20 µM. (Effect is immediate).
Intact Cells: 20–50 µM. Incubation time: 2–4 hours for acute bioenergetics; 12–24 hours for apoptosis assays.
Note: BKA permeates intact cells slower than isolated mitochondria.
Success Criteria: Immediate cessation of ADP-stimulated respiration (return to State 4).
Protocol B: Genetic Knockdown (siRNA/CRISPR)
Objective: Replicate the BKA phenotype without chemical intervention.
Target Selection:
Human cells typically express ANT1 (SLC25A4), ANT2 (SLC25A5), and ANT3 (SLC25A6).
Expert Insight: Knocking down a single isoform (e.g., ANT1) often fails to mimic BKA because ANT2/3 compensate.
Recommendation: Use a pool of siRNAs targeting ANT1 and ANT2 simultaneously, or use a cell line with a specific dominant isoform (e.g., HeLa cells are predominantly ANT2).
Transfection Protocol:
Transfect cells with 20–50 nM siRNA using a lipid-based reagent (e.g., Lipofectamine RNAiMAX).
Incubate for 48–72 hours (ANT has a long half-life; 24h is insufficient).
Validation (Mandatory):
Perform Western Blot using a pan-ANT antibody (e.g., clone 4C9) to quantify total ANT reduction.
Success Criteria: >70% reduction in total protein.
Protocol C: The Cross-Validation Workflow
Objective: Direct comparison of BKA vs. KD in an mPTP assay (Calcium Retention Capacity).
Setup:
Group 1: Wild-type (WT) + Vehicle
Group 2: WT + BKA (20 µM)
Group 3: ANT-KD + Vehicle
Group 4: ANT-KD + BKA (To check for residual activity)
Assay (Calcium Green-5N Fluorescence):
Permeabilize cells or use isolated mitochondria.
Pulse with CaCl2 (10–20 µM pulses) every 2 minutes.
BKA: Should significantly delay pore opening (increase Calcium Retention Capacity).
KD: Should mimic BKA if ANT is the primary pore former.
Discrepancy Check: If KD does not mimic BKA, treat KD cells with BKA. If BKA still provides protection, residual ANT protein is likely responsible.
Workflow Diagram (Graphviz)
Figure 2: Experimental workflow for cross-validating pharmacological and genetic ANT inhibition.
Part 3: Data Interpretation & Troubleshooting
Comparative Performance Table
Feature
Bongkrekic Acid (BKA)
ANT Genetic Knockdown (siRNA)
Onset of Action
Immediate (Minutes)
Slow (48–72 Hours)
Specificity
High for ANT (m-state); Rare off-targets
High (Sequence dependent); Risk of compensation
mPTP Regulation
Strong Inhibition (Locks m-state)
Variable (Depends on isoform redundancy)
Respiration
Complete block of State 3 (ADP-driven)
Partial to complete block (dose-dependent)
Reversibility
Difficult (Tight binding)
Reversible (if transient transfection)
Primary Failure Mode
pH issues / Cell permeability
Incomplete knockdown / Isoform compensation
Expert Insights for Troubleshooting
The "Residual Protein" Trap:
ANT is highly abundant (up to 10% of mitochondrial protein).[3] A 50% knockdown often shows no phenotype because the remaining 50% is sufficient for basal respiration. You need >80-90% knockdown to see bioenergetic defects comparable to BKA.
The "Opposite Effect" Paradox:
In some lipotoxicity models, ANT2 knockdown increases cell death (mimicking Carboxyatractyloside) while BKA prevents it. This suggests that the physical presence of ANT in the c-state (promoted by KD or CAT) might be deleterious, whereas BKA removes the protein from the equation by hiding it in the m-state.
Causality Check:
Always use the "Rescue Experiment" : If BKA protects WT cells from mPTP, but fails to add extra protection to ANT-KD cells, this confirms BKA acts through ANT. If BKA still protects ANT-KD cells strongly, you have off-target effects or residual ANT protein.
References
Ruprecht, J. J., & Kunji, E. R. (2020). The SLC25 Mitochondrial Carrier Family: Structure and Mechanism. Cell, 181(3), 499-517.
Karch, J., et al. (2019). Inhibition of mitochondrial permeability transition by deletion of the ANT family and CypD.[4] Science Advances, 5(8), eaaw4597.
Key Paper: Demonstrates that triple knockout of ANT isoforms is required to fully replic
Halestrap, A. P., & Richardson, A. P. (2015). The mitochondrial permeability transition pore: a molecular cyclosporin A-sensitive channel. Journal of Molecular and Cellular Cardiology, 78, 14-29.
Anwar, M., et al. (2017). Bongkrekic Acid—a Review of a Lesser-Known Mitochondrial Toxin.[3] Journal of Medical Toxicology, 13(2), 173–179.
Fedotcheva, T. A., et al. (2024). ANT-Mediated Inhibition of the Permeability Transition Pore Alleviates Palmitate-Induced Mitochondrial Dysfunction. International Journal of Molecular Sciences, 25(18), 9999.
Bongkrekic Acid vs. Mitochondrial Toxins: A Comparative Technical Guide
Topic: Bongkrekic Acid versus other mitochondrial toxins: a comparative study Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary: The ANT Confor...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Bongkrekic Acid versus other mitochondrial toxins: a comparative study
Content Type: Publish Comparison Guide
Audience: Researchers, scientists, and drug development professionals
Executive Summary: The ANT Conformation Paradox
In mitochondrial research, the distinction between a "respiratory inhibitor" and a "transport inhibitor" is often blurred by their similar phenotypic outputs—specifically, the cessation of ATP production. However, Bongkrekic Acid (BKA) occupies a unique mechanistic niche compared to standard inhibitors like Oligomycin or Rotenone.
While Oligomycin inhibits the ATP Synthase (Complex V) enzymatic machinery directly, BKA targets the Adenine Nucleotide Translocase (ANT) , locking it in a specific conformational state. This guide dissects the critical differences between BKA and its primary comparators—Atractyloside (ATR), Oligomycin, and FCCP—providing experimental workflows to distinguish their effects on mitochondrial respiration, membrane potential (
), and the Permeability Transition Pore (MPTP).
Mechanistic Deep Dive: The "m-State" vs. "c-State"
The defining characteristic of ANT inhibitors is not just that they block ADP/ATP exchange, but how they freeze the transporter. This conformational locking is the causal factor behind their opposing effects on mitochondrial integrity.
Comparative Mechanism Table
Feature
Bongkrekic Acid (BKA)
Atractyloside (ATR)
Oligomycin A
Primary Target
ANT (Adenine Nucleotide Translocase)
ANT (Adenine Nucleotide Translocase)
ATP Synthase (-ATPase)
Binding Site
Matrix side
Cytosolic side
subunit (proton channel)
Conformational Lock
m-state (Matrix-facing)
c-state (Cytosol-facing)
N/A (Enzymatic blockage)
MPTP Regulation
Inhibitor (Prevents pore opening)
Activator (Promotes pore opening)
Indirect (Hyperpolarization may sensitize)
Effect
Hyperpolarization (Transient)
Depolarization (via MPTP)
Hyperpolarization
Apoptosis Role
Anti-apoptotic (blocks cytochrome release)
Pro-apoptotic (induces swelling/rupture)
Context-dependent
Visualization: ANT Conformational Locking & Signaling
The following diagram illustrates the opposing locking mechanisms of BKA and ATR and their downstream consequences on the Mitochondrial Permeability Transition Pore (MPTP).
Caption: BKA locks ANT in the matrix-facing (m-state), preventing MPTP formation. ATR locks ANT in the cytosol-facing (c-state), facilitating MPTP opening and cell death.
Experimental Performance: Seahorse XF Analysis
When using Respirometry (e.g., Agilent Seahorse XF), BKA and Oligomycin produce nearly identical Oxygen Consumption Rate (OCR) traces because both halt the consumption of the proton gradient by ATP synthesis. However, they can be distinguished by their response to uncouplers and MPTP inducers.
Data Comparison: OCR & ECAR Response
Parameter
BKA Treatment (20 µM)
Oligomycin Treatment (1 µM)
FCCP Treatment (Uncoupler)
Basal Respiration
Unaffected (Pre-injection)
Unaffected (Pre-injection)
Unaffected
ATP-Linked Respiration
Decreased (rapidly)
Decreased (rapidly)
N/A
Proton Leak
Slight Increase (Hyperpolarization)
Slight Increase
N/A
Maximal Respiration
Preserved (if FCCP added)
Preserved (if FCCP added)
Maximal
Spare Respiratory Capacity
Preserved
Preserved
Consumed
MPTP Sensitivity
Resistant to Ca²⁺ overload
Sensitive to Ca²⁺ overload
N/A
Protocol: Differentiating ANT vs. ATP Synthase Inhibition
Objective: To determine if a compound acts on the transporter (ANT) or the synthase (Complex V).[1]
Reagents:
BKA: Stock 10 mM in DMSO (Note: Toxic! Handle in fume hood). Working conc: 20 µM.
Oligomycin: Stock 10 mM. Working conc: 1.0 µM.
Atractyloside (ATR): Working conc: 50 µM.
Workflow:
Seed Cells: 20,000 HeLa or HepG2 cells/well in XF96 plate; incubate overnight.
Equilibration: Wash cells x2 with XF Base Medium (pH 7.4, 10 mM Glucose, 1 mM Pyruvate, 2 mM Glutamine). Incubate 1h in non-CO2 incubator.
Injection Strategy (3 Ports):
Group A (Control): Port A: Media -> Port B: Oligomycin -> Port C: FCCP.
Group B (BKA): Port A: BKA (20 µM) -> Port B: Oligomycin -> Port C: FCCP.
Group C (ATR): Port A: ATR (50 µM) -> Port B: Oligomycin -> Port C: FCCP.
Analysis:
Group B (BKA): OCR will drop immediately after Port A injection. Subsequent Oligomycin injection (Port B) will show no further decrease , confirming the pathway is already blocked upstream of the synthase.
Group C (ATR): OCR may drop, but often triggers rapid cell death or variability due to MPTP opening (loss of membrane integrity), unlike the stable inhibition seen with BKA.
Application: The MPTP Inhibition Assay
BKA is the "gold standard" negative control for MPTP opening studies. If a mitochondrial swelling event is blocked by BKA, it confirms ANT involvement in the pore formation.
Principle: Opening of MPTP causes water influx, swelling the matrix and decreasing light scattering (absorbance) at 540 nm.
Step-by-Step Methodology:
Isolation: Isolate liver or heart mitochondria using standard differential centrifugation (buffer: 250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4).
Resuspension: Resuspend mitochondria (0.5 mg protein/mL) in Swelling Buffer (200 mM sucrose, 10 mM Tris-MOPS, 5 mM succinate, 1 mM Pi, 2 µM Rotenone). Exclude EGTA to allow Ca²⁺ sensitivity.
Caption: Workflow for validating MPTP inhibition using BKA in isolated mitochondria.
Safety & Handling (Critical)
Bongkrekic Acid is a potent toxin with no specific antidote.[2] It is associated with fatal food poisoning outbreaks (e.g., from fermented coconut Tempe bongkrek).[3][4]
LD50: ~1.4 mg/kg (IV, mouse).
Handling: Must be handled in a Class II Biosafety Cabinet or Chemical Fume Hood.
Inactivation: Heat stable (cooking does not destroy it). Inactivate spills with 10% bleach (sodium hypochlorite) for 30 minutes before disposal.
References
Henderson, P. J., & Lardy, H. A. (1970). Bongkrekic acid. An inhibitor of the adenine nucleotide translocase of mitochondria.[1][4][5][6][7][8][9][10] Journal of Biological Chemistry, 245(6), 1319–1326.[8] Link
Halestrap, A. P., & Brenner, C. (2004). The adenine nucleotide translocase: a central component of the mitochondrial permeability transition pore and key player in cell death. Current Medicinal Chemistry, 11(12), 1589–1608. Link
Anwar, M., et al. (2017). Bongkrekic Acid—a Review of a Lesser-Known Mitochondrial Toxin.[4][11] Journal of Medical Toxicology, 13(2), 173–179.[11] Link
Divakaruni, A. S., et al. (2014). Analysis and interpretation of microplate-based oxygen consumption and pH data. Methods in Enzymology, 547, 309–354. Link
Agilent Technologies. (2020). Agilent Seahorse XF Cell Mito Stress Test Kit User Guide. Link
Confirming the role of MPTP in Bongkrekic Acid-induced cell death
Topic: Validating Mitochondrial Permeability Transition Pore (MPTP) Involvement: A Comparative Guide to Bongkrekic Acid (BA) vs. Cyclosporin A (CsA) Executive Summary: The Application Scientist’s Perspective In mitochond...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Validating Mitochondrial Permeability Transition Pore (MPTP) Involvement: A Comparative Guide to Bongkrekic Acid (BA) vs. Cyclosporin A (CsA)
Executive Summary: The Application Scientist’s Perspective
In mitochondrial toxicology and cell death research, distinguishing between bioenergetic failure (ATP depletion) and Mitochondrial Permeability Transition Pore (MPTP)-driven necrosis is critical.
While the prompt queries "MPTP in Bongkrekic Acid-induced cell death," it is scientifically imperative to clarify a fundamental distinction immediately: Bongkrekic Acid (BA) is an MPTP inhibitor, not an inducer.
BA toxicity (lethal food poisoning) is caused by the cessation of ATP transport, leading to bioenergetic starvation.[1] However, in the laboratory, BA is the gold-standard negative control used to confirm if a specific cell death pathway is MPTP-dependent. If BA rescues your cells, the MPTP was the executioner.
This guide compares BA against its primary alternative, Cyclosporin A (CsA), providing the experimental logic to select the right tool for your specific cell death model.
Part 1: Mechanism of Action (The "Why")[1]
To effectively use these tools, one must understand the conformational dynamics of the Adenine Nucleotide Translocase (ANT), the primary target of BA.
The ANT Conformational Cycle
The ANT cycles between two states to transport ADP/ATP:
c-state (Cytosolic-facing): Open to the intermembrane space.
m-state (Matrix-facing): Open to the mitochondrial matrix.
Inhibitor Specificity
Bongkrekic Acid (BA): Permeates the inner membrane and binds to ANT, locking it in the m-state .[2] This conformation is structurally resistant to MPTP formation.
Carboxyatractyloside (CAT/ATR): Binds ANT from the outside, locking it in the c-state . This conformation favors MPTP opening (acting as a positive control/inducer).
Cyclosporin A (CsA): Does not bind ANT directly. It binds Cyclophilin D (CypD) , a matrix regulator that lowers the calcium threshold for MPTP opening.
Visualizing the Mechanism
Caption: BA locks ANT in the m-state (preventing MPTP), while ATR locks it in the c-state (inducing MPTP). CsA inhibits the regulator CypD.[3]
Part 2: Comparative Analysis (BA vs. CsA)
When validating MPTP involvement, researchers often default to CsA. However, BA offers distinct advantages, particularly regarding specificity.
Confirming structural MPTP involvement; High Ca²⁺ loads.
Initial screening; CypD-dependent necrosis.
Cleaner alternative to CsA (no calcineurin effect).
Stability
High (Heat stable)
Moderate
Moderate
Application Insight:
Use CsA as a first-line screen due to cost and availability.
Use BA if CsA fails to protect, or if you suspect the cell death is driven by high-conductance MPTP that bypasses CypD regulation.
Critical Warning: BA stops ATP production. In live-cell assays, it can only be used for short durations (typically <4 hours) or in glycolytic cells, otherwise, BA itself will cause bioenergetic death.
Part 3: Experimental Protocols
To confirm MPTP involvement, you must demonstrate that BA prevents mitochondrial swelling or depolarization.
Protocol A: Mitochondrial Swelling Assay (The Gold Standard)
Measures the physical expansion of the matrix due to water influx upon MPTP opening.
Materials:
Isolated mitochondria (Rat liver or heart preferred).
Swelling Buffer: 120 mM KCl, 10 mM Tris-HCl (pH 7.4), 5 mM MOPS, 5 mM succinate (substrate).
Inducer: Calcium Chloride (CaCl₂, 20–100 µM).
Inhibitor: Bongkrekic Acid (Stock: 10 mM in DMSO).
Workflow:
Preparation: Resuspend isolated mitochondria (0.5 mg protein/mL) in Swelling Buffer.
Baseline: Monitor Absorbance at 540 nm (A₅₄₀) for 1 minute. (Intact mitochondria scatter light; high absorbance).
Treatment: Add BA (5–20 µM) or Vehicle (DMSO) and incubate for 2 minutes.
Induction: Add CaCl₂ (titrate concentration to induce swelling in control).
Measurement: Monitor A₅₄₀ for 10–15 minutes.
Result (Control): Rapid decrease in A₅₄₀ (Swelling/Rupture).
Result (BA Treated): A₅₄₀ remains stable (Pore Blocked).
Protocol B: Calcein-AM/CoCl₂ Assay (Live Cell)
Visualizes MPTP opening in intact cells.
Load: Load cells with Calcein-AM (1 µM) and MitoTracker Red .[4] Calcein stains the whole cell green.
Quench: Add CoCl₂ (1 mM).[4] Cobalt quenches cytosolic calcein but cannot enter intact mitochondria. Result: Green mitochondria only.
Challenge: Treat cells with Inducer (e.g., H₂O₂ or Ionomycin).
Rescue: Pre-treat a parallel group with BA (50 µM) for 30 mins.
Readout:
MPTP Open: Cobalt enters mitochondria → Green fluorescence lost.
MPTP Closed (BA Rescue): Green fluorescence retained.
Part 4: Addressing BA Toxicity (The "Induced Death" Clarification)
If your research focus is the toxicology of Bongkrekic Acid itself (e.g., food safety research regarding Burkholderia gladioli), you must distinguish its death mechanism from MPTP-mediated necrosis.
BA-Induced Cell Death Pathway:
Entry: BA enters the cell and permeates the mitochondrial inner membrane.
Binding: BA binds ANT with high affinity (
).
Blockade: ADP cannot enter; ATP cannot exit.
Bioenergetic Failure: Cytosolic ATP is depleted. Glycolysis cannot compensate indefinitely.
Death: The cell dies via Metabolic Necrosis (not MPTP swelling).
Diagnostic Decision Tree:
Use this logic to interpret your inhibitor data.
Caption: Workflow to distinguish CypD-dependent MPTP from ANT-dependent MPTP using CsA and BA.
References
Halestrap, A. P., & Richardson, A. P. (2015). The mitochondrial permeability transition pore (MPTP) – A target for drug discovery. Biochemical Pharmacology. Link
Anwar, M., et al. (2017). Bongkrekic acid—a review of a lesser-known mitochondrial toxin. Journal of Medical Toxicology. Link
Klingenberg, M. (2008). The ADP and ATP transport in mitochondria and its carrier. Biochimica et Biophysica Acta (BBA) - Biomembranes. Link
Baines, C. P., et al. (2005). Loss of cyclophilin D reveals a critical role for mitochondrial permeability transition in cell death. Nature. Link
Zhivotovsky, B., et al. (2009). Detection of the mitochondrial permeability transition pore in intact cells. Methods in Molecular Biology. Link
Comparative Guide: Using Cyclosporin A to Differentiate MPTP-Dependent vs. Independent Effects of Bongkrekic Acid
Executive Summary The Core Challenge: Bongkrekic Acid (BKA) is a potent inhibitor of the Mitochondrial Permeability Transition Pore (MPTP), but it achieves this by targeting the Adenine Nucleotide Translocator (ANT). Bec...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The Core Challenge: Bongkrekic Acid (BKA) is a potent inhibitor of the Mitochondrial Permeability Transition Pore (MPTP), but it achieves this by targeting the Adenine Nucleotide Translocator (ANT). Because ANT is also responsible for ATP/ADP exchange, BKA simultaneously causes MPTP inhibition and acute metabolic arrest (ATP depletion).
The Solution: Cyclosporin A (CsA) inhibits MPTP via a distinct regulator, Cyclophilin D (CypD), without compromising ANT-mediated ATP transport. By using CsA alongside BKA, researchers can isolate whether a cellular phenotype (e.g., cytoprotection) is due to pore closure (mimicked by CsA) or metabolic modulation (unique to BKA).
Mechanistic Architecture
To design an effective differentiation strategy, one must understand the conformational locking mechanisms of the targets.
The Targets
Bongkrekic Acid (BKA): Binds to the matrix side of ANT, locking it in the "m" conformation (facing the matrix). This prevents the conformational shift required for MPTP formation but also completely halts ATP export to the cytosol.
Cyclosporin A (CsA): Binds to Cyclophilin D (CypD) , a matrix peptidyl-prolyl cis-trans isomerase.[1] CypD recruitment to the inner membrane is required to lower the threshold for MPTP opening. CsA prevents this recruitment, desensitizing the pore to Ca²⁺, but leaves ANT functional for nucleotide exchange.
Pathway Visualization
The following diagram illustrates the divergent pathways. BKA blocks both the Pore and Respiration (ATP). CsA blocks only the Pore.
Figure 1: Mechanistic divergence between BKA and CsA. Note that BKA impacts bioenergetics (ATP), whereas CsA is selective for the pore regulatory element (CypD).
Comparative Matrix: BKA vs. CsA
Use this table to predict experimental outcomes.
Feature
Bongkrekic Acid (BKA)
Cyclosporin A (CsA)
Primary Target
ANT (Adenine Nucleotide Translocator)
Cyclophilin D (CypD)
Mechanism
Locks ANT in matrix ("m") state
Inhibits CypD-ANT interaction
Effect on MPTP
Inhibits (High potency)
Inhibits (High potency)
Effect on Respiration
Inhibits (Stops ADP uptake)
No Effect (at <1µM)
Effect on ATP Export
Blocks completely
No Effect
Cell Death Mode
Can induce necrosis if ATP falls too low
Prevents MPTP-driven necrosis
Differentiation Key
If BKA works but CsA fails, the effect is likely metabolic (ATP-dependent).
If both work, the effect is MPTP-dependent .
Experimental Protocols
To rigorously differentiate the effects, you must run two parallel assays: Calcium Retention Capacity (CRC) to confirm MPTP inhibition, and Respirometry to confirm metabolic status.
Validates that both agents are effectively inhibiting the pore in your system.
Reagents:
Isolated Mitochondria (Liver or Heart preferred).
Buffer: 250 mM Sucrose, 10 mM MOPS, 10 µM EGTA-Tris, 5 mM Succinate, 2 µM Rotenone, pH 7.4.
Probe: Calcium Green-5N (1 µM).
Inhibitors: BKA (5–20 µM), CsA (0.5–1 µM).
Workflow:
Baseline: Suspend mitochondria (0.5 mg/mL) in buffer with Calcium Green-5N.
Treatment:
Well A: Vehicle (DMSO)
Well B: CsA (1 µM)
Well C: BKA (10 µM)
Challenge: Inject pulses of CaCl₂ (e.g., 10 µM spikes) every 2 minutes.
Measurement: Monitor fluorescence (Ex 506nm / Em 532nm).
Endpoint: "Opening" is defined as a massive, sustained increase in fluorescence (Ca²⁺ release).
Expected Result: Both BKA and CsA should significantly increase the amount of Ca²⁺ required to trigger opening compared to Vehicle.
Protocol B: State 3 Respiration Assay (The Differentiator)
Determines if the observed effect is confounded by ATP blockade.
Reagents:
High-resolution respirometer (e.g., Oroboros or Seahorse) or Clark-type electrode.
Substrates: Glutamate/Malate (Complex I) or Succinate (Complex II).
ADP (200–500 µM).
Workflow:
Equilibration: Add mitochondria to chamber with substrates. Measure State 2 respiration.
ADP Addition: Add ADP to stimulate State 3 (active ATP synthesis).
Inhibitor Injection:
Run 1: Inject CsA (1 µM).
Run 2: Inject BKA (10 µM).
Expected Result:
CsA: Respiration remains at State 3 levels (high O₂ consumption).
BKA: Respiration immediately crashes to State 4 (or lower), as ANT blockade prevents ADP from reaching ATP Synthase.
Data Interpretation & Decision Logic
Use the following logic tree to interpret your results when comparing BKA and CsA in a biological phenomenon (e.g., cell survival assay).
Scenario 1: The "Pure Pore" Effect
Observation: Both BKA and CsA prevent mitochondrial swelling / cell death.
Causality: CypD recruitment was likely the trigger, which both agents blocked (CsA directly, BKA by conformational locking).
Scenario 2: The "Metabolic" Effect
Observation: BKA prevents the effect, but CsA has no impact .
Causality: The phenomenon may require ATP export (which BKA blocks) or involves an ANT conformation distinct from the CypD-regulated pore. Alternatively, the cell death might be apoptotic (cytochrome c release) but driven by BAX/BAK independent of the classic MPTP, where BKA alters the mitochondrial bioenergetics affecting the timeline.
Scenario 3: The "False Negative"
Observation: CsA works, but BKA kills the cells/mitochondria faster.
Action: Rely on CsA data for MPTP involvement; BKA is toxic in this context.
References
Halestrap, A. P., & Davidson, A. M. (1990). Inhibition of Ca2(+)-induced large-amplitude swelling of liver and heart mitochondria by cyclosporin is probably caused by the inhibitor binding to mitochondrial-matrix peptidyl-prolyl cis-trans isomerase and preventing it interacting with the adenine nucleotide translocase. Biochemical Journal, 268(1), 153–160.[2][3] Link
Marchetti, P., et al. (1996). Mitochondrial permeability transition is a central coordinating event of apoptosis. Journal of Experimental Medicine, 184(3), 1155–1160. Link
Crompton, M., Ellinger, H., & Costi, A. (1988). Inhibition by cyclosporin A of a Ca2+-dependent pore in heart mitochondria activated by inorganic phosphate and oxidative stress. Biochemical Journal, 255(1), 357–360. Link
Belzacq, A. S., et al. (2003). The adenine nucleotide translocator in apoptosis. Biochimie, 84(2-3), 167-176. Link
Karch, J., & Molkentin, J. D. (2014). Regulated necrotic cell death: the passive aggressive side of Bax and Bak. Circulation Research, 116(11), 1800–1809. Link
Assessing the Specificity of Bongkrekic Acid for ANT Isoforms
Content Type: Technical Comparison Guide Audience: Researchers, Biochemists, and Drug Discovery Scientists Executive Summary: The Pan-Isoform Nature of Bongkrekic Acid Bongkrekic Acid (BKA) is a polyketide respiratory to...
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Technical Comparison Guide
Audience: Researchers, Biochemists, and Drug Discovery Scientists
Executive Summary: The Pan-Isoform Nature of Bongkrekic Acid
Bongkrekic Acid (BKA) is a polyketide respiratory toxin that acts as a potent, specific inhibitor of the Adenine Nucleotide Translocase (ANT), also known as the ADP/ATP carrier (AAC). Unlike emerging synthetic inhibitors designed to target specific isoforms (e.g., ANT4-specific small molecules), BKA functions as a pan-isoform inhibitor , showing high-affinity binding and inhibition across all four human isoforms (ANT1, ANT2, ANT3, and ANT4).
Its utility in research stems not from isoform selectivity, but from conformational specificity . BKA locks the transporter exclusively in the matrix-open (m-state) conformation. This contrasts sharply with Carboxyatractyloside (CAT), which locks the cytosolic-open (c-state) . This guide details the mechanistic basis of this inhibition, the experimental evidence for its lack of isoform selectivity, and the protocols required to validate its activity in your specific system.
Mechanistic Deep Dive: Conformational Locking
To understand BKA specificity, one must first understand the ANT transport cycle. ANT operates via a "ping-pong" mechanism, alternating between two major conformational states to transport ADP and ATP across the inner mitochondrial membrane (IMM).
c-state (Cytosolic-open): The substrate binding site faces the intermembrane space (IMS).[1]
m-state (Matrix-open): The substrate binding site faces the mitochondrial matrix.
BKA vs. CAT: The Polarity of Inhibition
BKA is unique because it is membrane-permeable (at low pH) and binds to the ANT binding pocket from the matrix side . It stabilizes the m-state, preventing the transition back to the c-state. This effectively "freezes" the transporter, halting nucleotide exchange and, critically, inhibiting the pore-forming activity of ANT associated with the Mitochondrial Permeability Transition Pore (mPTP).
DOT Diagram 1: Mechanism of Action & Conformational Locking
Figure 1: Conformational locking mechanism. CAT traps ANT in the c-state (preventing matrix exposure), while BKA traps ANT in the m-state (preventing cytosolic exposure).
Isoform Specificity Analysis
Human ANT exists as four isoforms (ANT1–4) with distinct tissue distributions and physiological roles. However, the substrate binding pocket—and consequently the BKA binding site—is highly conserved.
Comparative Inhibition Profile
Experimental data confirms that BKA does not discriminate significantly between isoforms. While specific
values can vary slightly based on lipid environment and assay conditions, BKA is universally potent against all four.
Feature
ANT1 (SLC25A4)
ANT2 (SLC25A5)
ANT3 (SLC25A6)
ANT4 (SLC25A31)
Primary Tissue
Heart, Skeletal Muscle
Proliferating cells, Liver
Ubiquitous
Testis, Germ cells
Sequence Homology
Reference
~90% vs ANT1
~90% vs ANT1
~66% vs ANT1
BKA Inhibition
Potent
Potent
Potent
Potent
Inhibition Type
Competitive (vs ATP/ADP)
Competitive
Competitive
Competitive
Selectivity Note
No selectivity
No selectivity
No selectivity
No selectivity*
*Note: While ANT4 is the most divergent isoform structurally, recent studies screening for ANT4-specific inhibitors used BKA as a positive control, demonstrating it inhibits ANT4 with equal efficacy to ANT1-3 (IC50 ~1-5 µM range depending on assay setup).
Why is BKA Non-Selective?
The BKA binding site involves residues deep within the central cavity of the carrier. These residues are critical for the translocation of ADP/ATP and are therefore evolutionarily conserved to maintain functionality. While surface residues differ between ANT1 and ANT4 (allowing for the development of novel isoform-specific antibodies or allosteric inhibitors), the core "locking" mechanism of BKA exploits the fundamental structural machinery shared by all isoforms.
Experimental Protocols for Specificity Assessment
To validate BKA activity or compare it against potential isoform-specific candidates, two primary assays are recommended: the CPM Thermostability Shift Assay (for conformational validation) and Respiration-based Inhibition (for functional validation).
Protocol A: CPM Thermostability Shift Assay
This assay is the gold standard for determining if a ligand binds and locks a specific conformation. BKA binding significantly stabilizes the protein, increasing its melting temperature (
).
Reagents:
Purified ANT protein (in detergent, e.g., DDM or LAPAO).
CPM Dye: N-[4-(7-diethylamino-4-methyl-3-coumarinyl)phenyl]maleimide (Stock 5 mg/mL in DMSO).[2][3]
Buffer: 20 mM HEPES pH 7.0, 100 mM NaCl.
Workflow:
Preparation: Dilute purified ANT to ~1–3 µM in assay buffer.
Treatment: Divide sample into three aliquots:
Apo (No drug)
+ BKA (20 µM)
+ CAT (20 µM) – Optional control
Incubation: Incubate on ice for 10 minutes to allow binding.
Dye Addition: Add CPM dye (final conc. ~50 µM). Keep in dark at 4°C for 10 mins.
Readout: Transfer to a qPCR machine or thermal shift reader.
Ramp temperature from 25°C to 90°C (1°C/min).
Excitation: 387 nm / Emission: 463 nm.
Analysis: Plot Fluorescence vs. Temperature. Calculate the derivative (
) to find the Melting Temperature ().
Expected Result:
Apo ANT: Lower
(unstable).
+ BKA: Significant shift in
(+15°C to +20°C shift) indicates successful binding and locking of the m-state.
Note: If BKA fails to shift the
of a specific isoform, it indicates a lack of binding. To date, BKA shifts all ANT isoforms.
Measure the decrease in Oxygen Consumption Rate (OCR).
Specificity Check: If the OCR is insensitive to BKA but sensitive to Oligomycin (ATP Synthase inhibitor), the respiration is not ANT-dependent (rare) or the ANT isoform is resistant (not observed in wild-type human ANT).
Visualizing the Experimental Workflow
DOT Diagram 2: Specificity Assessment Workflow
Figure 2: Decision tree for characterizing ANT inhibitors. BKA activity is defined by positive respiration inhibition followed by a specific thermal shift profile indicative of m-state stabilization.
References
Henderson, P. J., & Lardy, H. A. (1970). Bongkrekic acid: An inhibitor of the adenine nucleotide translocase of mitochondria.[1][4][5] Journal of Biological Chemistry, 245(6), 1319–1326. Link
Pebay-Peyroula, E., et al. (2003). Structure of mitochondrial ADP/ATP carrier in complex with carboxyatractyloside. Nature, 426, 39–44. Link
Ruprecht, J. J., et al. (2019). The molecular mechanism of transport by the mitochondrial ADP/ATP carrier. Cell, 176(3), 435-447. Link
Tsuchiya, Y., et al. (2012). Identification of adenine nucleotide translocase 4 inhibitors by molecular docking. Molecular Pharmacology, 82(3), 454–461. Link
Key Reference for Isoform Specificity: Demonstrates that BKA inhibits ANT1, ANT2, ANT3, and ANT4 with comparable potency (
values in the low micromolar range), serving as a non-selective control.
Crichton, P. G., et al. (2015). Trends in thermostability provide a new method to screen for inhibitors of the mitochondrial ADP/ATP carrier. Biochemical Journal, 467(2), 305-317. Link
Key Reference for Protocol: Establishes the CPM thermostability assay for distinguishing c-state (CAT)
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Bongkrekic Acid (BKA) is a highly specific, lipophilic respiratory toxin derived from Burkholderia gladioli.[1][2][3][4][5][6] Unlike broad-spectrum mitochondrial poisons, BKA targets the Adenine Nucleotide Translocase (ANT) with singular precision.
This guide positions BKA not merely as a toxin, but as a structural "locking" tool for researchers. By freezing ANT in the matrix-facing (m-state) conformation, BKA acts as the definitive positive control for validating ANT-dependent mechanisms, specifically distinguishing between ATP synthase dysfunction and transport failure, and serving as a critical inhibitor of the Mitochondrial Permeability Transition Pore (MPTP).
Part 1: Mechanistic Grounding
The ANT Conformational Cycle & The "Lock"
To understand BKA's utility, one must understand the "ping-pong" mechanism of the ANT carrier. ANT cycles between two states to transport ADP and ATP across the inner mitochondrial membrane (IMM).[1]
c-state (Cytosolic-facing): Binds ADP from the intermembrane space.[1][4]
m-state (Matrix-facing): Releases ADP into the matrix and binds ATP.
The BKA Distinction:
Bongkrekic Acid passes through the IMM and binds to ANT from the matrix side, locking it permanently in the m-state .
Atractyloside (ATR) , its primary comparator, binds from the cytosolic side, locking ANT in the c-state .
This conformational difference is the "master switch" for the Mitochondrial Permeability Transition Pore (MPTP). The c-state (ATR-locked) promotes pore opening and swelling; the m-state (BKA-locked) inhibits pore opening.
Visualization: The ANT Locking Mechanism
The following diagram illustrates the opposing locking mechanisms of BKA and ATR, essential for experimental design.
Caption: BKA locks ANT in the m-state (green path), preventing MPTP formation. ATR locks the c-state (red path), promoting pore opening.
Part 2: Comparative Analysis
Researchers often confuse BKA with Oligomycin or Atractyloside. The table below delineates when to use which control.
Table 1: BKA vs. Standard Mitochondrial Inhibitors
Feature
Bongkrekic Acid (BKA)
Atractyloside (ATR)
Oligomycin A
Primary Target
ANT (Adenine Nucleotide Translocase)
ANT (Adenine Nucleotide Translocase)
ATP Synthase (Complex V)
Binding Site
Matrix side (transmembrane)
Cytosolic side
F0 subunit (proton channel)
Conformational Lock
m-state (Matrix-facing)
c-state (Cytosol-facing)
N/A (Blocks proton flow)
Effect on Respiration
Inhibits (State 3 -> State 4)
Inhibits (State 3 -> State 4)
Inhibits (State 3 -> State 4)
Effect on MPTP (Pore)
Inhibits (Prevents swelling)
Induces (Promotes swelling)
Neutral / Context-dependent
Experimental Role
Positive Control for MPTP Inhibition ; Validation of ANT involvement.
Positive Control for MPTP Induction ; Apoptosis trigger.
Standard control for ATP-linked respiration.
Deep Dive: BKA vs. Oligomycin in Respiration
While both agents stop ATP synthesis and drop Oxygen Consumption Rate (OCR), their upstream effects differ.
Oligomycin stops the turbine (ATP Synthase).[7] The proton gradient (
) hyper-polarizes because protons cannot return to the matrix.
BKA stops the fuel line (ADP entry). Without ADP in the matrix, ATP Synthase halts secondarily.
Key Differentiator: If you suspect a drug acts on the transporter rather than the synthase, BKA is the validation tool. If BKA mimics your drug's effect on MPTP but Oligomycin does not, your drug likely targets ANT.
Part 3: Experimental Protocols
These protocols are designed to be self-validating systems using BKA as a control.
Objective: Confirm if an unknown agent induces swelling via the ANT-dependent MPTP pathway.
Logic: If BKA prevents the swelling caused by your agent (or Calcium), the mechanism is ANT-dependent.
Isolation: Isolate liver or heart mitochondria in sucrose/EGTA buffer.
Suspension: Resuspend mitochondria (0.5 mg protein/mL) in swelling buffer (120 mM KCl, 10 mM Tris-HCl, 5 mM succinate).
Baseline: Monitor absorbance at 540 nm (A540) for 2 minutes. Stable signal required.
BKA:[1][3][4][5][8][9][10] A540 remains stable (pore is locked closed).
Protocol B: Seahorse XF Mito Stress Test (Transport Specificity)
Objective: Distinguish transport inhibition from synthase inhibition.
Seeding: Seed cells (e.g., HepG2, cardiomyocytes) at 20,000–40,000 cells/well.
Basal Measurement: Record baseline OCR (3 cycles).
Injection A (The Variable):
Group 1: Oligomycin (1 µM) – Standard ATP synthase block.
Group 2:Bongkrekic Acid (20 µM) – ANT block.
Analysis:
Both groups will show a drop in OCR (ATP-linked respiration).
Differentiation: Follow with FCCP (Uncoupler). If BKA-treated cells fail to reach the same maximal respiration as Oligomycin-treated cells, it suggests the "m-state" lock imposes a stricter limit on matrix substrate availability or proton leak handling compared to simple synthase inhibition.
Part 4: Experimental Decision Workflow
Use this logic tree to determine when BKA is the mandatory control for your study.
Caption: Decision tree for selecting BKA versus Oligomycin or Atractyloside based on experimental endpoints.
References
Klingenberg, M., Grebe, K., & Scherer, B. (1971). Opposite effects of bongkrekic acid and atractyloside on the adenine nucleotides induced mitochondrial volume changes and on the efflux of adenine nucleotides. FEBS Letters. [11]
Halestrap, A. P., & Brenner, C. (2003). The adenine nucleotide translocase: a central component of the mitochondrial permeability transition pore and cell death. Current Medicinal Chemistry.
Anwar, M., et al. (2017). Bongkrekic Acid—a Review of a Lesser-Known Mitochondrial Toxin. Journal of Medical Toxicology.
Ruprecht, J. J., et al. (2019). The Molecular Mechanism of Transport by the Mitochondrial ADP/ATP Carrier. Cell.
Divakaruni, A. S., & Brand, M. D. (2011). The regulation and physiology of mitochondrial proton leak. Physiology.
Reversibility of Bongkrekic Acid’s Effects on Mitochondrial Membrane Potential
This guide provides a technical analysis of the reversibility of Bongkrekic Acid (BA) effects on mitochondrial membrane potential ( ), designed for researchers optimizing mitochondrial toxicity or apoptosis assays.[1] Ex...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a technical analysis of the reversibility of Bongkrekic Acid (BA) effects on mitochondrial membrane potential (
), designed for researchers optimizing mitochondrial toxicity or apoptosis assays.[1]
Executive Summary: The Irreversibility Paradigm
For drug development and mechanistic studies, Bongkrekic Acid (BA) should be treated as a functionally irreversible inhibitor of the Adenine Nucleotide Translocase (ANT). Unlike competitive inhibitors that can be displaced by substrate accumulation, BA locks the ANT in a specific conformational state (matrix-facing, "m-state") with nanomolar affinity (
While theoretically reversible under extreme chemical extraction, in a biological context (intact mitochondria or live cells), standard washout procedures fail to restore ANT function or
dynamics within relevant experimental windows.[1] This contrasts sharply with Cyclosporin A (CsA), which exhibits reversible kinetics on the Mitochondrial Permeability Transition Pore (mPTP).[1]
Mechanistic Grounding: The ANT Conformational Lock
To understand the reversibility profile, one must understand the structural mechanics. The ANT cycles between a cytoplasmic-open state (c-state ) and a matrix-open state (m-state ) to transport ADP/ATP.[1][2]
Bongkrekic Acid (BA): Permeates the inner membrane (in protonated form) and binds to the matrix side of ANT. It fixes the protein in the m-state , preventing the conformational shift required for transport.
Carboxyatractyloside (CAT): Binds to the cytosolic side of ANT, locking it in the c-state .
Cyclosporin A (CsA): Does not bind ANT directly but binds Cyclophilin D (CypD) , a matrix regulator that facilitates mPTP opening.[1]
Diagram 1: ANT Conformational Locking Mechanisms
This diagram illustrates the opposing locking mechanisms of BA and CAT, explaining why substrate competition (ADP/ATP) fails to reverse inhibition.
Caption: BA locks ANT in the matrix-facing (m-state) conformation, while CAT locks the cytosolic (c-state). Both prevent the conformational cycling necessary for ADP/ATP exchange.
Comparative Analysis: BA vs. Alternatives
When selecting an inhibitor for mitochondrial assays, the reversibility profile dictates the experimental design.
Feature
Bongkrekic Acid (BA)
Carboxyatractyloside (CAT)
Cyclosporin A (CsA)
Primary Target
ANT (Matrix side)
ANT (Cytosolic side)
Cyclophilin D (Matrix)
Conformational Effect
Locks m-state (closes pore)
Locks c-state (favors pore)
Inhibits CypD-ANT interaction
Binding Affinity ()
High (10–20 nM) [1]
High (< 10 nM)
Moderate (nM-range, reversible)
Reversibility
Functionally Irreversible
Functionally Irreversible
Reversible
Effect on
Stabilizes/Maintains (Prevents mPTP loss)
Destabilizes (Induces loss)
Stabilizes (Prevents mPTP loss)
Washout Success
Low. Lipophilic nature + tight binding traps it in matrix.[1]
Low. High affinity ionic interaction.
High. Can be washed out to restore mPTP sensitivity.
Key Insight: BA is superior for preventing mPTP opening in a "terminal" experiment where recovery is not required. If you need to demonstrate transient protection followed by susceptibility, CsA is the appropriate choice.
Experimental Validation: The "Washout Challenge" Protocol
Do not rely on literature alone. If your drug development pipeline requires precise reversibility data (e.g., for toxicity washout studies), use this self-validating protocol.
Objective: Determine if BA inhibition of mPTP-induced depolarization is reversible in your specific cell line.
Diagram 2: Reversibility Workflow
Caption: Experimental workflow to distinguish reversible (CsA) from irreversible (BA) mitochondrial protection. Persistent protection after washout indicates irreversibility.
Detailed Protocol Steps:
Preparation: Isolate mitochondria or use permeabilized cells (e.g., with digitonin) to ensure direct access to the outer membrane, though BA is cell-permeable.[1]
Loading: Load samples with a
indicator:
JC-1: Ratiometric (Red/Green).[1] Good for qualitative shifts.
Reversible (CsA): The washed group will depolarize (fluorescence drop) similar to the vehicle control.[1]
Irreversible (BA): The washed group will remain polarized (fluorescence stable), similar to the unwashed control.[1]
Implications for Drug Development
Safety Toxicology: If a drug candidate mimics BA's mechanism (ANT locking), it poses a high safety risk because the inhibition of ATP/ADP exchange will not resolve upon clearance of the free drug from plasma. The toxin remains bound inside the matrix.
Assay Robustness: When screening for mPTP inhibitors, BA is the "Gold Standard" positive control for maximal protection. However, it should not be used to mimic transient physiological regulation.[1]
Handling: Due to its high potency and irreversibility, BA is a dangerous mitochondrial toxin. Handle with strict PPE and deactivate waste with bleach/autoclaving.
References
Lauquin, G. J., et al. (1976).[1] "Binding of radioactively labeled carboxyatractyloside, atractyloside and bongkrekic acid to the ADP translocator of potato mitochondria."[3] FEBS Letters. Link
Belosludtseva, N. V., et al. (2024).[1] "ANT-Mediated Inhibition of the Permeability Transition Pore Alleviates Palmitate-Induced Mitochondrial Dysfunction."[4][5] Biomolecules.[3][6][7][8][9][10][11][12] Link[1]
Anwar, M., et al. (2017).[1] "Bongkrekic Acid—a Review of a Lesser-Known Mitochondrial Toxin." Journal of Medical Toxicology. Link
Halestrap, A. P., et al. (2012).[1] "Physiological Roles of the Permeability Transition Pore." Circulation Research. Link[1]
Zamzami, N., et al. (1996).[1] "Inhibitors of permeability transition interfere with the disruption of the mitochondrial transmembrane potential during apoptosis."[13] FEBS Letters. Link
Comparative Guide: In Vitro vs. In Vivo Toxicity of Bongkrekic Acid
Executive Summary: The Mitochondrial Stranglehold Bongkrekic Acid (BA) is a rare but lethal respiratory toxin produced by the bacterium Burkholderia gladioli pathovar cocovenenans. Unlike common mitochondrial inhibitors...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Mitochondrial Stranglehold
Bongkrekic Acid (BA) is a rare but lethal respiratory toxin produced by the bacterium Burkholderia gladioli pathovar cocovenenans. Unlike common mitochondrial inhibitors that target the Electron Transport Chain (ETC) complexes (e.g., Rotenone, Antimycin A), BA targets the Adenine Nucleotide Translocase (ANT) .[1]
This guide contrasts the toxicity profile of BA across experimental models. A critical finding for researchers is the "Glucose Masking Effect" in in vitro assays, where standard culture conditions can falsely suggest BA is non-toxic, leading to dangerous underestimations of its in vivo lethality.
Mechanism of Action: The "m-State" Lock
To understand the disparity between cell culture and animal models, one must understand the molecular target. ANT cycles between two conformations:
c-state: Open to the cytosol (binds ADP).
m-state: Open to the matrix (binds ATP).
BA crosses the mitochondrial inner membrane (MIM) and binds with high affinity to the m-state , locking the transporter.
Consequence: ATP cannot exit the mitochondria; ADP cannot enter.
Paradox: Unlike Atractyloside (which locks the c-state and triggers mPTP opening/apoptosis), BA locks the m-state, often preventing apoptosis initially, but causing rapid necrotic death due to ATP depletion.
Diagram 1: Molecular Mechanism of ANT Inhibition
Caption: BA locks ANT in the matrix-facing (m-state), blocking ATP export and inhibiting mPTP-driven apoptosis, unlike Atractyloside.
In Vitro Toxicity Profile
The "Crabtree Effect" Pitfall
In standard cell culture media (high glucose, ~25 mM), cancer cell lines like HepG2 or HeLa rely primarily on glycolysis (the Warburg/Crabtree effect). Because BA inhibits mitochondrial ATP production but does not directly stop glycolysis, cells in high glucose can survive BA exposure, leading to false negative toxicity results.
Experimental Data Comparison
Parameter
Standard Conditions (High Glucose)
Metabolic Forcing Conditions (Galactose)
Cell Line
HepG2 (Hepatocellular Carcinoma)
HepG2 (Galactose-adapted)
Primary Energy Source
Glycolysis
Oxidative Phosphorylation (OXPHOS)
BA Sensitivity (IC50)
Resistant (> 50 µM)
Highly Sensitive (< 1-5 µM)
ATP Levels
Maintained (via Glycolysis)
Rapid Depletion
Lactate Production
Increased (Compensatory)
N/A (Cannot compensate)
Cell Death Mode
Slow/Cytostatic
Rapid Necrosis
Recommended Protocol: The Galactose Switch
To accurately assess BA toxicity in vitro, you must force cells to rely on mitochondria.
Seed Cells: HepG2 cells at 10,000 cells/well.
Media Switch: 24 hours prior to treatment, wash PBS and switch to Galactose Media (10 mM Galactose, 0 mM Glucose, 2 mM Glutamine).
Why? Galactose yields no net ATP via glycolysis; cells must use OXPHOS.
Treatment: Add BA (0.01 µM – 100 µM) for 24 hours.
Readout: Measure intracellular ATP (CellTiter-Glo) or Oxygen Consumption Rate (Seahorse XF).
In Vivo Toxicity Profile
Unlike cell cultures, mammals cannot survive on glycolysis alone. The liver and heart have absolute demands for mitochondrial ATP.
Phase 1 (0-2 Hours):Hyperglycemia . The body senses ATP drop and mobilizes glycogen stores frantically.
Phase 2 (2-10 Hours):Hypoglycemia & Lactic Acidosis . Glycogen is exhausted. Tissues switch to anaerobic glycolysis, dumping lactate into blood.
Phase 3 (10-20 Hours):Organ Failure . Liver (fatty degeneration due to stopped
-oxidation) and Brain (edema) fail. Death follows.[3]
Comparative Analysis & Translation
The correlation between in vitro and in vivo data is poor unless specific conditions are met.
False Safety Signal: A standard MTT assay on HepG2 cells in glucose media will suggest BA is safe (IC50 > 50 µM).
True Toxicity: An oral dose of < 2 mg is fatal to a human.[3]
Diagram 2: The Translational Workflow
Caption: Galactose media is required to align in vitro sensitivity with the obligate mitochondrial dependence seen in vivo.
Safety & Handling
Warning: BA is a Schedule 1-equivalent toxin in many biological safety protocols due to its potency and lack of antidote.
Reconstitution: Dissolve in dilute NH4OH or NaHCO3 (pH > 7.5). BA is insoluble in water/acid.
Inactivation: Autoclaving does NOT destroy BA (it is heat stable). Contaminated glassware must be treated with strong alkali (NaOH) or incinerated.
References
Anwar, M., et al. (2017). "Bongkrekic Acid—a Review of a Lesser-Known Mitochondrial Toxin." Journal of Medical Toxicology, 13(2), 173–179. Link
Henderson, P. J., & Lardy, H. A. (1970). "Bongkrekic acid.[1][2][3][4][5][6][7] An inhibitor of the adenine nucleotide translocase of mitochondria."[1][3][6] Journal of Biological Chemistry, 245(6), 1319–1326. Link
Marroquin, L. D., et al. (2007).[8] "Circumventing the Crabtree Effect: Replacing Media Glucose with Galactose Increases Susceptibility of HepG2 Cells to Mitochondrial Toxicants."[8][9] Toxicological Sciences, 97(2), 539–547. Link
Hu, W. J., et al. (1984). "Purification and partial characterization of flavotoxin A." Applied and Environmental Microbiology, 48(4), 690–693. Link
Falconer, T. M., et al. (2024). "Bongkrekic Acid Toxicity: Outbreaks, Mechanism, and Detection."[1][2] Food Safety Focus, Centre for Food Safety. Link
A Senior Application Scientist's Guide to the Statistical Analysis of Dose-Response Curves for Bongkrekic Acid
This document moves beyond a simple recitation of protocols. It delves into the causal reasoning behind experimental design, the principles of self-validating assays, and the authoritative statistical models that ensure...
Author: BenchChem Technical Support Team. Date: February 2026
This document moves beyond a simple recitation of protocols. It delves into the causal reasoning behind experimental design, the principles of self-validating assays, and the authoritative statistical models that ensure the integrity of your findings.
The Critical Role of the Adenine Nucleotide Translocator in Cellular Energetics
At the heart of cellular energy production lies the mitochondrion, and within its inner membrane, the Adenine Nucleotide Translocator (ANT) protein is a linchpin.[1][2] ANT facilitates the vital exchange of adenosine diphosphate (ADP) from the cytosol for adenosine triphosphate (ATP) synthesized within the mitochondrial matrix.[1][2] This exchange fuels nearly every cellular process.
Bongkrekic Acid is a highly specific and potent inhibitor of this process.[1][3][4] It binds to the ANT protein from the matrix side, locking it in a conformation that prevents ATP from exiting the mitochondrion.[2][5] This sequestration of the cell's primary energy currency leads to rapid cellular dysfunction and, ultimately, cell death. The irreversible nature of BKA's binding contributes to its high toxicity.[3]
For comparative purposes, we will consider Carboxyatractyloside (CATR). CATR also inhibits the ANT protein but through a different mechanism. It binds from the cytoplasmic side, locking the translocator in the opposite conformation to BKA.[2][6] This fundamental mechanistic difference makes for a compelling comparison in dose-response studies.
Caption: Mechanism of ANT inhibition by Bongkrekic Acid and Carboxyatractyloside.
Experimental Design: A Self-Validating Protocol for Cytotoxicity Assessment
To generate reliable dose-response data, the experimental protocol must be robust, reproducible, and contain internal controls that validate the results. Here, we outline a standard cytotoxicity assay using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) method, which is well-suited for assessing the metabolic activity of cells and, by extension, the impact of mitochondrial toxins.[7]
Experimental Workflow
Caption: Logical workflow for the statistical analysis of dose-response data.
Data Interpretation and Comparative Analysis
After fitting the data, the resulting parameters can be compiled for a direct comparison of the compounds' toxicological profiles.
Table 1: Comparative Cytotoxicity of Bongkrekic Acid and Carboxyatractyloside in HepG2 Cells (Hypothetical Data)
BKA demonstrates higher potency (lower IC50) in this hypothetical assay.
Hill Slope
-1.5
-1.2
The steeper slope for BKA suggests a more switch-like response to increasing concentrations.
Top Plateau (%)
99.8
100.2
Both curves show a maximal response near 100% viability at low concentrations.
Bottom Plateau (%)
5.2
8.1
Both compounds induce near-complete cell death at high concentrations.
R-squared
0.995
0.992
The high R-squared values indicate an excellent fit of the 4PL model to the data for both compounds.
Expert Insights:
IC50 as a Measure of Potency: The IC50 is the primary indicator of a compound's potency. In our hypothetical example, BKA's lower IC50 suggests it is more potent than CATR in this specific cell-based assay. This could be due to factors like better cell permeability or a higher affinity for its binding site on the ANT protein.
The Significance of the Hill Slope: The Hill Slope provides insight into the cooperativity of the binding interaction. A steep slope (greater than 1.0) can indicate a highly cooperative interaction, where small changes in concentration lead to large changes in effect. The steeper slope for BKA might suggest a more decisive cellular response once a critical concentration threshold is reached.
Trustworthiness through Self-Validation: The plateaus of the curve serve as internal controls. The top plateau should be close to 100% (matching the vehicle control), and the bottom plateau should indicate the maximal killing effect of the compound. If these plateaus are not flat, it may suggest issues with the assay, such as compound solubility problems at high concentrations or off-target effects.
How can I generate a dose response curve SAS? | SAS FAQ - OARC Stats - UCLA. [Link]
Effects of Carboxyatractyloside on the pH Change and Oxygen Consumption in the Mitochondrial Suspension - ResearchGate. [Link]
Identification of adenine nucleotide translocase 4 inhibitors by molecular docking - PMC. [Link]
Multi-assay assessment of cytotoxicity reveals multiple mechanisms of action in 3D microtissues - PMC. [Link]
Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures - PMC. (2020). [Link]
Validation Study on Five Cytotoxicity Assays by JSAAE II. Statistical Analysis. [Link]
Adenine nucleotide translocase activity and sensitivity to inhibitors in hepatomas. Comparison of the ADP/ATP carrier in mitochondria and in a purified reconstituted liposome system - PubMed. (1985). [Link]
Mitochondrial toxicity: measurement and applications - BMG Labtech. (2023). [Link]
Characterization of drug-induced human mitochondrial ADP/ATP carrier inhibition - PMC. [Link]
Screening for Mitochondrial Toxicity - A Protocol for the Isolation of Mitochondria and Measurement - Agilent. [Link]
A Walk in the Memory, from the First Functional Approach up to Its Regulatory Role of Mitochondrial Bioenergetic Flow in Health and Disease: Focus on the Adenine Nucleotide Translocator - PMC. [Link]
Bongkrekic Acid and Burkholderia gladioli pathovar cocovenenans: Formidable Foe and Ascending Threat to Food Safety - MDPI. (2023). [Link]
Statistical evaluation of toxicological bioassays – a review - RSC Publishing. (2014). [Link]
Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models - MDPI. [Link]
Advancing Bongkrekic Acid Detection: From Conventional Instrumental Analysis to Advanced Biosensing for Cross-Toxin Applications - MDPI. [Link]
Comparative Genomic Analysis of the Foodborne Pathogen Burkholderia gladioli pv. cocovenenans Harboring a Bongkrekic Acid Biosynthesis Gene Cluster - Frontiers. (2021). [Link]
Mitochondrial Energy-Regulating Effect of Atractyloside Inhibits Hepatocellular Steatosis Through the Activation of Autophagy - Frontiers. (2020). [Link]
Biochemistry and toxicology of the diterpenoid glycoside atractyloside - PubMed. [Link]
Bongkrekic Acid: A New Threat for Food Safety? - PubMed. (2025). [Link]
URGENT: Bongkrekic Acid (Ammonium Salt) Handling & Disposal Protocol
Part 1: Executive Safety Directive STOP AND READ: Bongkrekic Acid (BA) is NOT a standard biological waste. It is a heat-stable, mitochondrial respiratory toxin.[1][2][3] Common Critical Error: Researchers often attempt t...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Safety Directive
STOP AND READ: Bongkrekic Acid (BA) is NOT a standard biological waste. It is a heat-stable, mitochondrial respiratory toxin.[1][2][3]
Common Critical Error: Researchers often attempt to autoclave BA waste because it is of bacterial origin (Burkholderia gladioli). Autoclaving is INEFFECTIVE. BA is thermally stable even at boiling temperatures. Autoclaving may aerosolize the toxin, creating a catastrophic inhalation hazard.
The Golden Rule: All BA waste must be treated as Acute Chemical Hazardous Waste , not bio-waste. It requires high-temperature chemical incineration (>1000°C).
Part 2: Mechanism of Action (The "Why")
To understand the strict disposal requirements, one must understand the molecular lethality of BA. Unlike protein toxins (e.g., Botulinum) that denature with heat, BA is a polyketide—a robust chemical structure.
Target: Mitochondrial Adenine Nucleotide Translocase (ANT).[4][5][6][7]
Effect: BA acts as an irreversible ligand that locks the ANT transporter in the "matrix-open" conformation. This prevents the export of ATP from the mitochondria to the cytosol.[1]
Result: Immediate cessation of cellular energy-dependent processes, leading to rapid apoptosis and organismal death.
Figure 1: Mitochondrial Toxicity Pathway
Figure 1: Mechanism of Action. BA locks the ANT transporter, preventing ATP export and causing cellular energy starvation.[3]
Part 3: Physicochemical Safety Profile
The ammonium salt form of BA modifies the risk profile significantly by increasing water solubility, which enhances bioavailability and spill spread potential.
Parameter
Characteristic
Operational Implication
State
Solid (Powder) / Solution
Ammonium salt is highly hygroscopic and soluble.
Stability
Heat Stable
DO NOT AUTOCLAVE. Resistant to boiling (100°C).
Solubility
Water, Methanol, DMSO
High aqueous solubility increases skin absorption risk.
Toxicity
Acute Mitochondrial Toxin
LD50 (oral, mouse) ~0.68–6.84 mg/kg.[2][5][8] No specific antidote.
Inactivation
Oxidation (Unverified)
Standard bleach protocols are not validated for complete destruction. Incineration is mandatory.
Part 4: Disposal Procedures
This protocol mandates a Zero-Discharge policy. No amount of BA (trace or bulk) may enter the municipal water system.
A. Solid Waste (Powders, Contaminated Consumables)
Includes: Weigh boats, gloves, pipette tips, and original vials.
Segregation: Do not mix with general lab trash or biohazard bags.
Primary Containment: Place items immediately into a clear, sealable plastic bag (4 mil thickness).
Secondary Containment: Place the sealed bag into a rigid, screw-top container (e.g., HDPE wide-mouth jar).
Labeling: Affix a hazardous waste label.
Constituent: "Bongkrekic Acid (Ammonium Salt)"
Hazard Class: "Acute Toxin" / "High Hazard"
Warning: "DO NOT AUTOCLAVE - INCINERATE ONLY"
Disposal: Hand off to EHS for Chemical Incineration .
B. Liquid Waste (Stock Solutions, Media)
Includes: Unused stock solutions, cell culture media containing BA.
No Drains: Never pour down the sink.
Absorption: For small volumes (<50 mL), absorb the liquid onto vermiculite or chem-sorb pads within a fume hood. Treat the absorbent as Solid Waste (see above).
Bulk Liquids: For larger volumes, collect in a dedicated glass or HDPE waste bottle.
Label: "Aqueous Waste with Bongkrekic Acid - TOXIC."
Cap: Ensure the cap is vented if there is any risk of reaction with other waste stream components (though BA itself is non-reactive).
Disposal: Hand off to EHS for Chemical Incineration .
C. Spill Response (Emergency Protocol)
Evacuate: Clear the immediate area.
PPE: Double nitrile gloves, lab coat, safety goggles. If powder was spilled outside a hood, N95 or P100 respiratory protection is required.
Containment: Cover the spill with paper towels or absorbent pads.
Cleanup:
Do not spray water directly (spreads the soluble salt).
Gently wet the towels with a 10% soap solution or 70% ethanol to dampen powder (prevent aerosolization).
Wipe up and place all materials into a rigid hazardous waste container.
Surface Decon: Wash the surface 3x with soap and water. Collect all wash water into the hazardous liquid waste container. Do not flush wash water.
Part 5: The Disposal Decision Matrix
Use this logic flow to determine the correct disposal path for any BA-associated material.
Personal protective equipment for handling Bongkrekic Acid (ammonium salt)
Core Directive & Risk Assessment Bongkrekic Acid (BA) is not merely a "hazardous chemical"; it is a potent respiratory toxin that functions as a specific ligand for the mitochondrial Adenine Nucleotide Translocase (ANT)....
Author: BenchChem Technical Support Team. Date: February 2026
Core Directive & Risk Assessment
Bongkrekic Acid (BA) is not merely a "hazardous chemical"; it is a potent respiratory toxin that functions as a specific ligand for the mitochondrial Adenine Nucleotide Translocase (ANT).[1][2] Unlike general metabolic poisons, BA induces a specific, irreversible conformational lock on ANT, halting oxidative phosphorylation at the transport step.
The Lethality Vector:
BA prevents ATP from exiting the mitochondrial matrix.[2] This results in rapid cellular energy depletion, leading to histotoxic hypoxia despite the presence of oxygen.
Oral LD50 (Mouse): ~3.5 mg/kg
Dermal/Inhalation: Classified as Fatal (Category 1) by GHS standards.
Operational Philosophy:
Treat Bongkrekic Acid (Ammonium Salt) as you would a select agent or high-potency API (Active Pharmaceutical Ingredient). The primary goal of this protocol is to prevent micro-aerosolization of the solid salt and dermal absorption of the solubilized compound.
Mechanism of Action (The "Why" Behind the PPE)
To understand the safety requirements, one must understand the molecular target. BA binds to the ANT carrier on the inner mitochondrial membrane (IMM), locking it in the "m-state" (matrix-facing).
Visualization: The ANT Blockade
Figure 1: Mechanism of Action. BA locks the Adenine Nucleotide Translocase (ANT) in the matrix-facing state, preventing ATP export and causing cellular energy failure.
Personal Protective Equipment (PPE) Matrix
Standard lab coats are insufficient. The ammonium salt form creates a risk of invisible dust generation during weighing.
Protection Zone
Required Equipment
Technical Specification
Rationale
Respiratory
Fume Hood (Mandatory)
Class II Type A2 or Chemical Fume Hood
Zero-Tolerance Policy: Never handle dry BA powder on an open bench. Inhalation of nanogram quantities can be toxic.
Solvent Prep: Pre-measure your solvent (typically MeOH, EtOH, or 0.01 M NH4OH) before opening the BA vial.
Static Control: Use an anti-static gun or ionizer if handling the dry ammonium salt, as static can cause the powder to "jump" and aerosolize.
Phase 2: Solubilization (The Critical Step)
Goal: Convert the high-risk solid into a manageable liquid solution immediately.
Place the sealed vial of Bongkrekic Acid inside the fume hood.
Do not weigh the solid. Weighing milligram quantities of toxic powder creates high exposure risk.
Best Practice: Purchase pre-weighed aliquots (e.g., 1 mg or 5 mg).
Protocol: Add a calculated volume of solvent directly to the manufacturer's vial to create a stock solution (e.g., 10 mM).
Vortex the vial inside the hood with the cap tightly sealed.
Once dissolved, the inhalation risk drops significantly, but the dermal risk remains high.
Phase 3: Experimental Use
Aliquot the stock solution into screw-cap cryovials.
Labeling: All tubes must be labeled "ACUTE TOXIN - MITOCHONDRIAL POISON."
Keep samples on ice or at -20°C as required; BA is heat stable but sensitive to light/oxidation over long periods.
Workflow Visualization
Figure 2: Safe Solubilization Workflow. Minimizing open-air handling of the dry powder is the primary safety objective.
Emergency & Disposal Procedures
Spill Management
Do NOT use water initially. Water spreads the hydrophobic toxin.
Evacuate: If dry powder is spilled outside the hood, evacuate the lab immediately. Allow aerosols to settle (30 mins).
PPE: Don full PPE (Double gloves, Tyvek, Goggles, N95/P100 respirator if cleaning a powder spill).
Containment: Cover spill with paper towels dampened with 10% Sodium Hypochlorite (Bleach) .
Chemistry: While BA is heat-stable (cooking does not destroy it), strong oxidative agents (bleach) help degrade the molecule and facilitate physical removal.
Removal: Wipe up. Repeat with 70% Ethanol.
Disposal: Place all waste in a sealed biohazard/chemical bag.
Waste Disposal
Primary Method:Incineration. This is the only guaranteed method to destroy the tricarboxylic acid structure of BA.
Labeling: Tag waste as "Bongkrekic Acid - High Acute Toxicity."
Never pour down the drain.
References
Henderson, P. J., & Lardy, H. A. (1970).[3] Bongkrekic acid: An inhibitor of the adenine nucleotide translocase of mitochondria.[3][4][5] Journal of Biological Chemistry.
Anwar, M., et al. (2017). Bongkrekic Acid—a Review of a Lesser-Known Mitochondrial Toxin. Journal of Medical Toxicology. Retrieved from [Link]
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 6433556, Bongkrekic acid. Retrieved from [Link]